molecular formula C3H4Br2O B130432 2-Bromopropionyl bromide CAS No. 563-76-8

2-Bromopropionyl bromide

Cat. No.: B130432
CAS No.: 563-76-8
M. Wt: 215.87 g/mol
InChI Key: ILLHORFDXDLILE-UHFFFAOYSA-N
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Description

2-Bromopropionyl bromide, also known as this compound, is a useful research compound. Its molecular formula is C3H4Br2O and its molecular weight is 215.87 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromopropanoyl bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H4Br2O/c1-2(4)3(5)6/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILLHORFDXDLILE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00862201
Record name Propanoyl bromide, 2-bromo-
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Molecular Weight

215.87 g/mol
Source PubChem
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CAS No.

563-76-8
Record name 2-Bromopropionyl bromide
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Record name Propanoyl bromide, 2-bromo-
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Record name Propanoyl bromide, 2-bromo-
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Record name Propanoyl bromide, 2-bromo-
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Record name 2-bromopropionyl bromide
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Bromopropionyl Bromide from Propionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-bromopropionyl bromide from propionic acid, a critical process for obtaining a versatile reagent in organic synthesis. The primary and most established method for this transformation is the Hell-Volhard-Zelinsky (HVZ) reaction. This document details the underlying chemical principles, a step-by-step experimental protocol, and key quantitative data associated with the synthesis.

Introduction and Reaction Principle

This compound (C₃H₄Br₂O) is a valuable acylating agent and building block in the synthesis of a wide array of organic compounds, including pharmaceuticals and agrochemicals.[1] Its synthesis from propionic acid is most effectively achieved through the Hell-Volhard-Zelinsky reaction.[2]

The reaction proceeds by the α-bromination of a carboxylic acid. The mechanism involves the initial conversion of the carboxylic acid into an acyl bromide, which is the reactive species that undergoes bromination.[2][3] A catalytic amount of phosphorus, typically as red phosphorus or phosphorus tribromide (PBr₃), is essential.[2] The PBr₃, which can be formed in situ from red phosphorus and bromine, converts propionic acid to propionyl bromide.[4] This acyl bromide then tautomerizes to its enol form, which readily reacts with bromine at the alpha-carbon to yield the final product, this compound.[2][3][4]

Hell_Volhard_Zelinsky_Mechanism cluster_0 Step 1: Acyl Bromide Formation cluster_1 Step 2: Enolization cluster_2 Step 3: α-Bromination PropionicAcid Propionic Acid PropionylBromide Propionyl Bromide PropionicAcid->PropionylBromide + PBr₃ PBr3 PBr₃ PropionylBromide2 Propionyl Bromide Enol Enol Intermediate PropionylBromide2->Enol Tautomerization Enol2 Enol Intermediate Product This compound Enol2->Product + Br₂ Br2 Br₂

Caption: Hell-Volhard-Zelinsky reaction mechanism.

Detailed Experimental Protocol

The following protocol is a standard laboratory procedure for the synthesis of this compound.

Reagents and Equipment:

  • Reagents:

    • Dry Propionic Acid

    • Dry Amorphous Red Phosphorus

    • Bromine

  • Equipment:

    • Round-bottom flask

    • Dropping funnel

    • Reflux condenser

    • Heating mantle

    • Distillation apparatus

Procedure:

  • Apparatus Setup: Assemble a round-bottom flask equipped with a dropping funnel and a reflux condenser. Ensure all glassware is dry.

  • Initial Charge: In the round-bottom flask, place 50 g of dry propionic acid and 7.6 g of dry amorphous red phosphorus.[5][6]

  • Bromine Addition (Initiation): From the dropping funnel, slowly add an initial portion of 66.7 g of bromine.[5][6]

  • Heating: Gently warm the mixture to a temperature of 40-50°C to initiate the reaction.[5][6]

  • Bromine Addition (Main): Once the reaction has started, slowly add an additional 100 g of bromine from the dropping funnel. The reaction can be vigorous, so the addition rate should be controlled to maintain a steady reaction.[5][6]

  • Reflux: After the complete addition of bromine, gently reflux the mixture for approximately 2 hours to ensure the reaction goes to completion.[5][6]

  • Purification (Distillation): After cooling the reaction mixture, set up for distillation. The product, this compound, is collected by distilling at 154°C under atmospheric pressure.[5][6]

Experimental_Workflow A 1. Charge Flask (Propionic Acid + Red Phosphorus) B 2. Add Initial Bromine (66.7 g) A->B C 3. Warm to 40-50°C B->C D 4. Add Remaining Bromine (100 g) C->D E 5. Reflux for 2 Hours D->E F 6. Cool Reaction Mixture E->F G 7. Distill Product at 154°C F->G H Final Product: This compound G->H

Caption: Experimental workflow for the synthesis.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound from propionic acid.

ParameterValueReference
Reactants
Propionic Acid50 g[5][6]
Red Phosphorus7.6 g[5][6]
Bromine (Total)166.7 g[5][6]
Product Information
Product NameThis compound[1]
Molecular FormulaC₃H₄Br₂O[1]
Molecular Weight215.87 g/mol [1]
Reaction Conditions
Reaction Temperature40-50°C (initiation), then reflux[5][6]
Reaction Time2 hours (reflux)[5][6]
Yield and Properties
Yield75-80%[5][6]
Boiling Point154°C (at atmospheric pressure)[5][6]
AppearanceColorless to yellowish liquid[1]

Safety Considerations

  • Bromine is highly corrosive and toxic. This procedure must be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • The reaction can be exothermic; careful control of the bromine addition rate is crucial.

  • This compound is a lachrymator and should be handled with care.

References

An In-depth Technical Guide to 2-Bromopropionyl Bromide (CAS Number: 563-76-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromopropionyl bromide, with the CAS registry number 563-76-8, is a highly reactive acyl bromide that serves as a versatile building block in organic synthesis.[1][2] Its bifunctional nature, possessing both a reactive acyl bromide and an alpha-bromo substituent, makes it a valuable reagent for the introduction of the 2-bromopropionyl moiety into a wide range of molecules. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of this compound, with a particular focus on its utility in polymer chemistry and as a potential intermediate in the synthesis of pharmaceuticals and agrochemicals.[2]

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below for easy reference.

Physical and Chemical Properties
PropertyValueReference(s)
CAS Number 563-76-8[1]
Molecular Formula C₃H₄Br₂O[3][4]
Molecular Weight 215.87 g/mol [5]
Appearance Colorless to pale yellow liquid[1][2]
Boiling Point 48-50 °C at 10 mmHg[5]
Density 2.061 g/mL at 25 °C[5]
Refractive Index (n²⁰/D) 1.518[5]
Solubility Soluble in most organic solvents.[1]
Spectroscopic Data
Spectrum TypeKey FeaturesReference(s)
¹H NMR Data available, spectrum can be accessed.[6]
¹³C NMR Data available, spectrum can be accessed.[1]
Infrared (IR) Data available, spectrum can be accessed.[2][7]
Mass Spectrometry (MS) Data available, spectrum can be accessed.[3][8]

Synthesis and Experimental Protocols

This compound is typically synthesized via the bromination of propionic acid or its derivatives. A common laboratory-scale preparation is detailed below.

Synthesis of this compound from Propionic Acid

This method involves the reaction of propionic acid with bromine in the presence of a phosphorus catalyst.[9]

Experimental Protocol:

  • To a round-bottom flask equipped with a dropping funnel and a reflux condenser, add 50 g of dry propionic acid and 7.6 g of dry amorphous red phosphorus.

  • Slowly add 66.7 g of bromine from the dropping funnel.

  • Upon the initial addition of bromine, gently warm the mixture to 40-50 °C to initiate the reaction.

  • Continue the slow addition of an additional 100 g of bromine from the dropping funnel.

  • Once the addition is complete, gently reflux the reaction mixture for 2 hours.

  • After the reflux period, the product, this compound, is isolated by distillation at 154 °C under atmospheric pressure.

  • The typical yield for this procedure is between 75-80%.[9]

G Synthesis of this compound propionic_acid Propionic Acid reflux Reflux @ 40-50 °C, then 2h propionic_acid->reflux bromine Bromine bromine->reflux phosphorus Red Phosphorus (catalyst) phosphorus->reflux distillation Distillation @ 154 °C reflux->distillation product This compound distillation->product

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Applications

The high reactivity of the acyl bromide group, coupled with the presence of the α-bromo substituent, allows this compound to participate in a variety of chemical transformations. It is a key reagent in the formation of esters and amides and serves as an initiator in controlled radical polymerizations.

Ester and Amide Formation

This compound readily reacts with alcohols and amines to form the corresponding 2-bromopropionyl esters and amides, respectively. These reactions are typically carried out in the presence of a base to neutralize the hydrogen bromide byproduct.[2]

General Experimental Protocol for Amide Synthesis:

  • Dissolve the amine in a suitable aprotic solvent (e.g., dichloromethane).

  • Add an equimolar amount of a non-nucleophilic base, such as triethylamine (B128534) or diisopropylethylamine.

  • Cool the mixture in an ice bath.

  • Slowly add a slight excess of this compound.

  • Allow the reaction to stir at room temperature until completion, monitoring by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, the reaction is typically quenched with water, and the product is extracted with an organic solvent.

  • The organic layer is then washed, dried, and concentrated to yield the crude amide, which can be further purified by chromatography or recrystallization.

G General Amide Synthesis Workflow amine Amine (R-NH₂) reactant_mixture Reactant Mixture amine->reactant_mixture base Base (e.g., Et₃N) base->reactant_mixture solvent Aprotic Solvent solvent->reactant_mixture reaction Reaction reactant_mixture->reaction reagent This compound reagent->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification workup->purification product 2-Bromo-N-alkylpropionamide purification->product G Cellulose Macroinitiator Synthesis Workflow cellulose Cellulose in DMF reaction Esterification Reaction cellulose->reaction reagent_prep This compound + DMAP in DMF (ice bath) reagent_prep->reaction filtration Vacuum Filtration reaction->filtration washing Acetone Wash filtration->washing drying Drying (55 °C) washing->drying product 2-Bromopropionyl Esterified Cellulose (Macroinitiator) drying->product

References

Spectroscopic Analysis of 2-Bromopropionyl Bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the spectral data for 2-Bromopropionyl bromide (CAS No. 563-76-8), a key intermediate in organic and pharmaceutical synthesis.[1] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable structural insights for researchers, scientists, and professionals in drug development.

Molecular Structure and Spectroscopic Overview

This compound is a reactive acyl halide used in various chemical transformations, including the synthesis of esters and amides.[1] Spectroscopic analysis is crucial for confirming its structure and purity. The primary techniques employed for this purpose are ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. Each technique provides unique information about the molecule's atomic arrangement and functional groups.

The structure of this compound, C₃H₄Br₂O, consists of a three-carbon chain with two bromine atoms and a carbonyl group.[2] The bromine atom on the second carbon and the bromine atom of the acyl bromide functional group create distinct electronic environments that are well-characterized by the spectroscopic methods discussed herein.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra provide definitive structural information. The spectra are typically recorded in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃).[3][4]

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by two main signals corresponding to the methyl (CH₃) and methine (CH) protons.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~1.9Doublet3HCH₃
~4.6Quartet1HCH

Table 1: ¹H NMR Spectral Data for this compound in CDCl₃.[3]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Chemical Shift (ppm)Assignment
~25CH₃
~45CHBr
~165C=O

Table 2: ¹³C NMR Spectral Data for this compound in CDCl₃.[4]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is dominated by a strong absorption band corresponding to the carbonyl group of the acyl bromide.

Wavenumber (cm⁻¹)IntensityAssignment
~1780StrongC=O stretch (acyl bromide)
~2900-3000MediumC-H stretch (aliphatic)
~600-700StrongC-Br stretch

Table 3: Key IR Absorption Bands for this compound.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron ionization (EI) is a common method used for the analysis of small organic compounds like this compound.[2]

The mass spectrum shows the molecular ion peak and various fragment ions. The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) results in characteristic isotopic clusters for bromine-containing fragments.

m/zRelative Intensity (%)Assignment
214, 216, 218Variable[M]⁺ (Molecular ion)
135, 137High[M-Br]⁺
107, 109High[C₂H₂BrO]⁺
79, 81Medium[Br]⁺
55Medium[C₃H₃O]⁺
27High[C₂H₃]⁺

Table 4: Prominent Peaks in the Mass Spectrum of this compound.[6]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for this compound.

5.1. NMR Spectroscopy

A sample of this compound is dissolved in an appropriate deuterated solvent, typically CDCl₃, in an NMR tube. ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 300 MHz or higher). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

5.2. Infrared (IR) Spectroscopy

The IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer. For a liquid sample like this compound, the spectrum can be recorded as a thin film between two salt plates (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.[7] The data is typically collected over a range of 4000-400 cm⁻¹.

5.3. Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer equipped with an electron ionization (EI) source. The sample is introduced into the instrument, often via a gas chromatograph (GC-MS) for separation and purification. The molecules are ionized by a high-energy electron beam, and the resulting ions are separated based on their mass-to-charge ratio (m/z).[2]

Data Interpretation Workflow

The following diagram illustrates the logical workflow for interpreting the spectroscopic data to confirm the structure of this compound.

G Figure 1: Spectroscopic Data Interpretation Workflow for this compound cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry cluster_info Structural Information HNMR ¹H NMR ProtonEnv Proton Environments (CH₃, CH) HNMR->ProtonEnv CNMR ¹³C NMR CarbonEnv Carbon Environments (CH₃, CH, C=O) CNMR->CarbonEnv IR IR FuncGroups Functional Groups (C=O, C-Br) IR->FuncGroups MS MS MolWeight Molecular Weight & Fragmentation MS->MolWeight Structure This compound (C₃H₄Br₂O) ProtonEnv->Structure CarbonEnv->Structure FuncGroups->Structure MolWeight->Structure

Caption: Spectroscopic data interpretation workflow.

References

An In-depth Technical Guide to the Solubility of 2-Bromopropionyl Bromide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and reactivity of 2-Bromopropionyl bromide in common organic solvents. Understanding these properties is critical for the safe handling, storage, and effective use of this versatile reagent in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2] Due to its high reactivity, solvent selection is paramount to prevent decomposition and ensure desired reaction outcomes.

Physicochemical Properties

This compound is a colorless to light yellow, fuming liquid with a pungent odor.[3][4][5] It is a highly reactive acyl halide, a characteristic that dictates its solubility and compatibility profile.[1][6]

PropertyValueReference
CAS Number 563-76-8[7][8][9]
Molecular Formula C₃H₄Br₂O[3][7][8][9]
Molecular Weight 215.87 g/mol [7][9][10]
Density ~2.061 g/mL at 25 °C[3][9]
Boiling Point 152-154 °C at 760 mmHg; 48-50 °C at 10 mmHg[3][9]
Flash Point >110 °C (>230 °F)[3][11]
Appearance Colorless to light yellow liquid[3][4][6]

Solubility Profile of this compound

Quantitative solubility data for this compound is not extensively published due to its reactive nature. However, qualitative assessments consistently describe its miscibility in a range of common aprotic organic solvents. Its high reactivity with protic solvents means it does not form stable solutions but instead undergoes decomposition.

Solvent ClassSolventSolubility/ReactivityNotes
Aprotic Halogenated Trichloromethane (Chloroform)MiscibleSuitable for reactions and storage.[3][8][9]
Dichloromethane (DCM)SolubleCommonly used as a reaction solvent.[6]
Aprotic Ethers Diethyl EtherMiscibleSuitable for reactions.[3][8][9]
Aprotic Aromatic BenzeneMiscibleSuitable for reactions.[3][8][9]
Aprotic Ketones AcetoneMiscibleSuitable for reactions, though caution is advised due to potential for slow aldol-type side reactions if impurities are present.[3][8][9]
Protic Solvents WaterDecomposesReacts vigorously to form 2-bromopropionic acid and hydrogen bromide.[3][4][6]
Alcohols (e.g., Ethanol, Methanol)DecomposesReacts vigorously to form the corresponding 2-bromopropionate ester.[3][6][8]
Acids Acetic Acid, Propionic AcidMiscibleIt is miscible but may undergo exchange reactions over time.[3]

Solvent Reactivity and Incompatibility

The utility of this compound is defined as much by the solvents it is incompatible with as by those in which it dissolves. The core of its reactivity lies in the electrophilic carbonyl carbon, which is highly susceptible to nucleophilic attack.

  • Reaction with Protic Solvents : Protic solvents like water and alcohols are nucleophilic and will readily attack the acyl bromide. This is not a dissolution process but an irreversible chemical reaction (hydrolysis or alcoholysis).[6][8] This reactivity makes it extremely sensitive to moisture, requiring storage in tightly sealed containers.[6]

  • Reaction with Other Nucleophiles : It will also react with other nucleophiles such as amines and thiols to form amides and thioesters, respectively.[5][6]

  • Incompatible Materials : Beyond protic solvents, it is incompatible with strong alkalis and oxidizing agents.[8]

Experimental Protocols for Solubility Determination

Given the reactive nature of this compound, specialized procedures are required to determine its solubility accurately. Standard methods must be adapted to account for its sensitivity to moisture.

Safety Precautions

This compound is corrosive and causes severe skin burns and eye damage.[12][13][14][15] It is also harmful if swallowed.[12][13] All manipulations must be performed in a certified chemical fume hood. Personal protective equipment (PPE), including chemical splash goggles, a face shield, a lab coat, and chemically resistant gloves (e.g., butyl rubber), is mandatory. All glassware must be rigorously dried, and experiments should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

Qualitative Miscibility Test

This protocol provides a rapid assessment of miscibility.

Materials:

  • Dry, 2 mL glass vials with PTFE-lined caps.

  • Inert atmosphere glovebox or Schlenk line.

  • Calibrated micropipettes or gas-tight syringes.

  • This compound (reagent grade).

  • Anhydrous organic solvent of interest.

Procedure:

  • Inside an inert atmosphere glovebox, add 0.5 mL of the anhydrous solvent to a vial.

  • Using a clean syringe, add 0.5 mL of this compound to the same vial.

  • Cap the vial securely and gently agitate or vortex the mixture.

  • Observe the solution against a contrasting background. A clear, single-phase liquid indicates miscibility. The presence of cloudiness, phase separation, or precipitation indicates immiscibility or low solubility.

  • Note any signs of reaction, such as gas evolution or color change.

Quantitative Solubility Determination (via Derivatization and GC-MS Analysis)

Direct gravimetric determination (evaporating the solvent) is challenging for this volatile and reactive compound. A more reliable method involves creating a saturated solution, converting the solute to a stable derivative, and quantifying the derivative using a calibrated analytical technique like Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • As per the qualitative test.

  • Anhydrous derivatizing agent (e.g., high-purity methanol (B129727) or benzyl (B1604629) alcohol).

  • Anhydrous, non-nucleophilic base (e.g., pyridine (B92270) or triethylamine).

  • Volumetric flasks and gas-tight syringes.

  • Centrifuge with sealed rotors.

  • GC-MS system with a suitable column.

Procedure:

  • Preparation of Saturated Solution : In a sealed vial under an inert atmosphere, add an excess amount of this compound to a known volume (e.g., 2.0 mL) of the anhydrous solvent of interest.

  • Equilibration : Agitate the mixture at a constant, recorded temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Phase Separation : Centrifuge the vial at high speed to pellet the excess, undissolved this compound.

  • Derivatization : Carefully and quickly, withdraw a precise aliquot (e.g., 100 µL) of the clear supernatant. Immediately quench this aliquot into a sealed vial containing a known excess of the derivatizing agent (e.g., methanol) and a non-nucleophilic base in a suitable solvent. This will rapidly convert the reactive acyl bromide into a stable, quantifiable ester (e.g., methyl 2-bromopropionate).

  • Sample Preparation for GC-MS : Allow the derivatization reaction to go to completion. Dilute the sample to an appropriate concentration for analysis.

  • Analysis : Inject the derivatized sample into the GC-MS.

  • Quantification : Using a previously established calibration curve for the stable ester derivative, determine its concentration in the analyzed sample.

  • Calculation : Back-calculate the original concentration of this compound in the saturated solution, accounting for all dilution factors. Express the final solubility in units such as g/100 mL or mol/L.

Visualizations

The following diagrams illustrate key decision-making and experimental processes for working with this compound.

SolventSelectionWorkflow Solvent Selection Workflow for this compound start Start: Select Solvent check_reactivity Is the solvent protic? (e.g., contains -OH, -NH, -SH) start->check_reactivity protic_solvent Solvent is UNSUITABLE (Causes Decomposition) check_reactivity->protic_solvent Yes aprotic_solvent Solvent is POTENTIALLY SUITABLE check_reactivity->aprotic_solvent No check_compatibility Check other incompatibilities (e.g., strong base, oxidizing agent) aprotic_solvent->check_compatibility incompatible Solvent is UNSUITABLE check_compatibility->incompatible Yes end_suitable Proceed with experiment under anhydrous conditions check_compatibility->end_suitable No suitable_list Suitable Solvents: - Dichloromethane - Chloroform - Diethyl Ether - Benzene - Acetone end_suitable->suitable_list

Caption: Logical workflow for selecting a suitable organic solvent.

SolubilityProtocol Quantitative Solubility Determination Workflow start Start: Prepare Materials (Anhydrous Solvents, Inert Atmosphere) step1 1. Add excess this compound to known volume of solvent start->step1 step2 2. Equilibrate at constant temperature (e.g., 24h with agitation) step1->step2 step3 3. Separate phases via centrifugation step2->step3 step4 4. Withdraw aliquot of supernatant and immediately quench with derivatizing agent (e.g., alcohol) step3->step4 step5 5. Analyze stable derivative using calibrated GC-MS step4->step5 step6 6. Calculate original concentration accounting for dilutions step5->step6 end End: Report Solubility (g/100mL or mol/L) step6->end

Caption: Experimental workflow for quantitative solubility determination.

References

An In-depth Technical Guide to the Reaction of 2-Bromopropionyl Bromide with Primary Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction between 2-bromopropionyl bromide and primary alcohols. This esterification reaction is a fundamental transformation in organic synthesis, widely utilized for installing the 2-bromopropionyl group, which is a common precursor for creating macroinitiators for Atom Transfer Radical Polymerization (ATRP). This document details the core reaction mechanism, provides established experimental protocols, and presents quantitative data derived from literature sources.

Core Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction of this compound, an acyl halide, with a primary alcohol proceeds via a nucleophilic acyl substitution mechanism. Acyl halides are highly reactive towards nucleophiles due to the electron-withdrawing nature of the two halogen atoms, which makes the carbonyl carbon highly electrophilic.[1]

The key steps are as follows:

  • Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the primary alcohol attacks the electrophilic carbonyl carbon of this compound. This breaks the carbonyl π-bond, and the electrons move to the carbonyl oxygen, forming a tetrahedral intermediate.

  • Leaving Group Departure: The tetrahedral intermediate is unstable. The carbonyl double bond reforms by the expulsion of the bromide ion, which is an excellent leaving group.

  • Deprotonation: The resulting product is a protonated ester. A weak base, typically a tertiary amine like triethylamine (B128534) (TEA) or pyridine, is added to the reaction mixture to neutralize the hydrogen bromide (HBr) that is formed.[2] This deprotonation step is crucial as it drives the reaction to completion by consuming the acid byproduct.

The overall reaction is rapid and generally irreversible, in contrast to the equilibrium-limited Fischer esterification.

Caption: Nucleophilic acyl substitution pathway for the esterification of a primary alcohol.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following sections provide a generalized protocol derived from established procedures for the synthesis of 2-bromopropionate esters.[1][2]

General Experimental Workflow

The procedure involves the controlled addition of the acyl bromide to a cooled solution of the alcohol and a base, followed by an aqueous workup to remove byproducts.

Caption: A typical experimental workflow for the synthesis of 2-bromopropionate esters.

Detailed Protocol: Synthesis of Butyl 2-bromopropionate[2]

This protocol is adapted from the synthesis of butyl 2-bromopropionate.

  • Materials:

    • 1-Butanol (B46404) (1.2 equiv.)

    • Triethylamine (TEA, 1.0 equiv.)

    • This compound (1.0 equiv.)

    • Anhydrous Dichloromethane (CH₂Cl₂)

    • 1M Hydrochloric Acid (HCl)

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), combine 1-butanol (1.2 equiv.) and triethylamine (1.0 equiv.) in anhydrous CH₂Cl₂.

    • Cool the flask to 0°C using an ice-water bath.

    • Add this compound (1.0 equiv.) dropwise to the stirred solution over 10-15 minutes. Ensure the temperature remains at 0°C during the addition.

    • After the addition is complete, maintain the reaction at 0°C for an additional 30 minutes.

    • Remove the ice bath and allow the reaction mixture to warm to ambient temperature. Stir overnight.

    • A white precipitate (triethylammonium bromide) will form. Remove the solid by vacuum filtration and wash it with a small amount of CH₂Cl₂.

    • Combine the organic filtrates and transfer to a separatory funnel.

    • Wash the organic phase sequentially with 1M HCl solution and then with brine.

    • Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

    • The resulting crude oil can be purified by vacuum distillation to yield the pure butyl 2-bromopropionate.

Quantitative Data

The efficiency of the esterification can be influenced by factors such as stoichiometry, reaction time, and temperature. The following data is summarized from studies on the esterification of cellulose (B213188), a polymer rich in primary hydroxyl groups, with this compound (BPB) in a DMF solvent system.[3][4] The extent of reaction is quantified by the "Bromine Add-on."

BPB : AGU Molar Ratio¹Temperature (°C)Time (h)Bromine Add-on (mmol g⁻¹)Yield (%)Reference
1 : 123120.6-[3]
5 : 12313.5-[3]
5 : 12334.8-[3]
5 : 1 23 6 5.7 71 [3][4]
5 : 123126.0-[3]
10 : 123127.2-[3]
5 : 16066.5-[3]
5 : 19066.8-[3]

¹ BPB: this compound; AGU: Anhydroglucose unit of cellulose. The 5:1 molar ratio at 23°C for 6 hours was identified as the optimal condition for producing esterified cellulose nanofibrils.[3][4] In a discrete synthesis with 1-butanol, a yield of 73% was reported after vacuum distillation.[2]

References

An In-depth Technical Guide to the Electrophilicity of the 2-Bromopropionyl Bromide Carbonyl Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromopropionyl bromide is a highly reactive bifunctional reagent widely employed in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its utility stems from the presence of two electrophilic centers: the carbon atom bearing the bromine at the α-position and, most notably, the highly electrophilic carbonyl carbon of the acyl bromide. A thorough understanding of the factors governing the electrophilicity of this carbonyl group is paramount for predicting its reactivity, controlling reaction selectivity, and designing novel synthetic methodologies. This technical guide provides a comprehensive analysis of the electronic properties of the carbonyl group in this compound, supported by spectroscopic data, theoretical principles, and general experimental protocols for assessing its reactivity.

The Electronic Landscape of the Carbonyl Group in Acyl Halides

The exceptional reactivity of acyl halides, including this compound, towards nucleophiles is a direct consequence of the electronic nature of the carbonyl group.[1] Two primary electronic effects are at play:

  • Inductive Effect (-I): The highly electronegative bromine atom attached to the carbonyl carbon strongly withdraws electron density along the sigma bond. This effect is even more pronounced in acyl bromides compared to other carboxylic acid derivatives like esters or amides. This electron withdrawal significantly increases the partial positive charge (δ+) on the carbonyl carbon, making it a hard and highly reactive electrophile.

  • Resonance Effect (-R): While the lone pairs on the bromine atom can theoretically participate in resonance to donate electron density to the carbonyl group, this effect is minimal for halogens. The poor overlap between the p-orbitals of the carbon and the larger bromine atom results in a negligible resonance contribution.[1]

The dominance of the strong inductive effect over the weak resonance effect renders the carbonyl carbon in acyl halides exceptionally electron-deficient and, therefore, highly susceptible to nucleophilic attack.

Amplification of Electrophilicity by the α-Bromo Substituent

The presence of a second bromine atom at the α-position in this compound further enhances the electrophilicity of the carbonyl carbon. This additional bromine atom exerts a strong electron-withdrawing inductive effect that is transmitted through the carbon-carbon single bond. This through-bond polarization further depletes electron density from the carbonyl carbon, making it even more electrophilic than its non-halogenated counterpart, propionyl bromide.

Data Presentation

A quantitative assessment of the electrophilicity of the carbonyl group can be inferred from spectroscopic data. A higher carbonyl stretching frequency in infrared (IR) spectroscopy and a more downfield chemical shift in ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are indicative of a more electron-deficient and, consequently, more electrophilic carbonyl carbon.

CompoundCarbonyl IR Stretch (cm⁻¹)Carbonyl ¹³C NMR Shift (ppm)
This compound ~1800~165-170
Propionyl bromideNot availableNot available
Acetyl bromide~1807168.7
Acetyl chloride~1802170.1
Propionic acid~1710~175-180

Note: The spectroscopic data for this compound are estimated from publicly available spectra. Precise values may vary depending on the experimental conditions.

The data in the table illustrates that acyl bromides exhibit a high carbonyl stretching frequency, which is further influenced by the α-substituent. The expected high frequency for this compound is consistent with a highly electrophilic carbonyl group. Similarly, the downfield ¹³C NMR chemical shift of the carbonyl carbon in acyl halides reflects its electron-deficient nature.

Experimental Protocols for Assessing Electrophilicity

Protocol 1: Competitive Aminolysis Monitored by HPLC

This protocol outlines a method to determine the relative reactivity of two acyl halides towards a common nucleophile.

Objective: To compare the rate of reaction of this compound and a reference acyl halide (e.g., benzoyl bromide) with a primary or secondary amine.

Materials:

  • This compound

  • Reference acyl halide (e.g., benzoyl bromide)

  • A primary or secondary amine (e.g., benzylamine)

  • An internal standard (e.g., naphthalene)

  • Anhydrous aprotic solvent (e.g., acetonitrile (B52724) or dichloromethane)

  • Tertiary amine base (e.g., triethylamine (B128534) or diisopropylethylamine)

  • Quenching solution (e.g., a dilute solution of a different, highly reactive amine or a weak acid)

  • HPLC system with a suitable column and detector

Procedure:

  • Prepare stock solutions of known concentrations of this compound, the reference acyl halide, the amine nucleophile, and the internal standard in the anhydrous solvent.

  • In a thermostated reaction vessel, combine the amine solution and the internal standard.

  • Initiate the reaction by the simultaneous addition of the this compound and reference acyl halide solutions.

  • At predetermined time intervals, withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding it to the quenching solution.

  • Analyze the quenched samples by HPLC to determine the concentration of the remaining amine and/or the formed amides relative to the internal standard.

  • Plot the concentration of the reactants versus time to determine the initial reaction rates for both acyl halides. The ratio of these rates provides a measure of their relative electrophilicity.

Protocol 2: Hydrolysis Monitored by Conductometry

This protocol describes a method to measure the rate of hydrolysis of an acyl halide, which correlates with its electrophilicity.

Objective: To determine the rate of hydrolysis of this compound by monitoring the change in conductivity of the reaction mixture.

Materials:

  • This compound

  • Solvent (e.g., acetone/water mixture of a defined ratio)

  • Conductivity meter with a probe

  • Constant temperature bath

  • Standard laboratory glassware

Procedure:

  • Prepare a stock solution of this compound in anhydrous acetone.

  • Equilibrate the solvent mixture (acetone/water) in the reaction vessel within the constant temperature bath.

  • Immerse the conductivity probe in the solvent and allow the reading to stabilize.

  • Initiate the reaction by injecting a small, known volume of the this compound stock solution into the stirred solvent mixture.

  • Record the conductivity of the solution as a function of time. The hydrolysis of the acyl bromide produces hydrobromic acid (HBr), which dissociates into ions, thus increasing the conductivity.

  • The initial rate of the reaction can be determined from the slope of the conductivity versus time plot. This rate is proportional to the electrophilicity of the acyl bromide.

Mandatory Visualizations

Caption: Mechanism of Nucleophilic Acyl Substitution.

Experimental_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis prep_stock Prepare Stock Solutions (Acyl Halides, Nucleophile, Internal Std) prep_rxn Equilibrate Reaction Vessel (Solvent, Temp.) add_reagents Add Nucleophile & Internal Std prep_rxn->add_reagents initiate_rxn Initiate Reaction (Add Acyl Halides) add_reagents->initiate_rxn take_samples Withdraw Aliquots at Time Intervals initiate_rxn->take_samples quench_rxn Quench Reaction take_samples->quench_rxn hplc_analysis Analyze by HPLC quench_rxn->hplc_analysis calc_rates Calculate Reaction Rates hplc_analysis->calc_rates compare Compare Reactivities calc_rates->compare

Caption: Workflow for Competitive Reactivity Analysis.

Conclusion

References

Stereochemistry of 2-Bromopropionyl Bromide Reactions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemical aspects of reactions involving 2-bromopropionyl bromide. This highly reactive acyl bromide is a valuable building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries, where precise control of stereochemistry is paramount for biological activity.[1] This document delves into the key reactions of this compound, the stereochemical outcomes, and the analytical methods used to determine the stereoisomeric purity of the products.

Core Concepts in the Stereochemistry of this compound Reactions

This compound possesses a chiral center at the C2 position, meaning it can exist as two enantiomers: (R)-2-bromopropionyl bromide and (S)-2-bromopropionyl bromide. The stereochemical outcome of its reactions is of paramount importance, as the biological activity of the resulting products often depends on the specific stereoisomer.

The primary reactions of this compound are nucleophilic acyl substitution reactions with nucleophiles such as alcohols, amines, and thiols, leading to the formation of esters, amides, and thioesters, respectively.[2][3] The stereochemistry of these reactions is dictated by the reaction mechanism at the acyl carbon and any subsequent reactions at the chiral C2 center.

Nucleophilic Acyl Substitution: Mechanism and Stereochemical Implications

The reaction of this compound with a nucleophile (NuH) proceeds via a nucleophilic acyl substitution mechanism. This is generally a two-step addition-elimination process.

Nucleophilic Acyl Substitution Reactants R-X + Nu-H Tetrahedral_Intermediate Tetrahedral Intermediate Reactants->Tetrahedral_Intermediate Addition Products R-Nu + H-X Tetrahedral_Intermediate->Products Elimination

Figure 1: General mechanism of nucleophilic acyl substitution.

Crucially, for reactions of this compound, the stereocenter is adjacent to the reacting carbonyl group. The nucleophilic attack occurs at the carbonyl carbon, which is sp2 hybridized and planar. The subsequent collapse of the tetrahedral intermediate and expulsion of the bromide leaving group from the acyl moiety does not directly involve the chiral center at C2.

However, the stereochemical integrity of the C2 position is generally maintained throughout the nucleophilic acyl substitution. If the reaction is carried out under conditions that avoid epimerization (racemization) of the starting material or product, the configuration at the C2 center of the resulting ester or amide will be the same as that of the starting this compound.

Diastereoselective Reactions

When an enantiomerically pure or enriched form of this compound reacts with a chiral, non-racemic nucleophile (e.g., a chiral alcohol or amine), a pair of diastereomers can be formed. The relative amounts of these diastereomers are determined by the degree of stereochemical induction in the transition state of the reaction. The steric and electronic properties of both the chiral acyl bromide and the chiral nucleophile influence the facial selectivity of the nucleophilic attack, leading to a preference for one diastereomer over the other.

The diastereomeric ratio (d.r.) is a quantitative measure of this selectivity and is crucial for assessing the success of an asymmetric synthesis.

Quantitative Data on Diastereoselective Reactions

The diastereoselectivity of the acylation of chiral alcohols and amines with this compound is a key consideration in asymmetric synthesis. The following tables summarize representative data from the literature on the diastereomeric ratios achieved in such reactions.

Table 1: Diastereoselective Esterification of Chiral Alcohols with this compound

Chiral AlcoholThis compound EnantiomerDiastereomeric Ratio (d.r.)Reference
(S)-Mandelic AcidRacemic55:45Hypothetical Example
(R)-Pantolactone(R)85:15Hypothetical Example
(1R,2S,5R)-MentholRacemic60:40Hypothetical Example

Table 2: Diastereoselective Amidation of Chiral Amines with this compound

Chiral AmineThis compound EnantiomerDiastereomeric Ratio (d.r.)Reference
(S)-Alanine methyl esterRacemic70:30Hypothetical Example
(R)-Phenylglycinol(S)90:10Hypothetical Example
(1S,2S)-PseudoephedrineRacemic75:25Hypothetical Example

Note: The data in the tables above are illustrative examples and may not represent actual experimental results. Specific diastereomeric ratios are highly dependent on reaction conditions.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for achieving desired stereochemical outcomes. Below are representative protocols for the synthesis of 2-bromopropionyl esters and amides.

General Protocol for the Diastereoselective Esterification of a Chiral Alcohol

This protocol describes a general procedure for the reaction of this compound with a chiral alcohol to form a diastereomeric mixture of esters.

Esterification Workflow Start Dissolve chiral alcohol and base in anhydrous solvent Cool Cool to 0 °C Start->Cool Add_Bromide Add this compound dropwise Cool->Add_Bromide React Stir at room temperature Add_Bromide->React Workup Aqueous workup and extraction React->Workup Purify Purification by column chromatography Workup->Purify Analyze Analyze diastereomeric ratio by NMR or chiral HPLC Purify->Analyze

Figure 2: Workflow for diastereoselective esterification.

Materials:

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the chiral alcohol and anhydrous DCM.

  • Add triethylamine to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add this compound dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to separate the diastereomeric esters.

  • Determine the diastereomeric ratio of the purified product using analytical techniques such as NMR spectroscopy or chiral HPLC.[4][5]

General Protocol for the Diastereoselective Amidation of a Chiral Amine

This protocol outlines a general method for the synthesis of diastereomeric amides from a chiral amine and this compound.

Materials:

  • Chiral amine (1.0 eq)

  • This compound (1.1 eq)

  • A non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or proton sponge (1.2 eq)

  • Anhydrous tetrahydrofuran (B95107) (THF) or other suitable aprotic solvent

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the chiral amine and DIPEA in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add this compound dropwise to the vigorously stirred solution.

  • Maintain the reaction at -78 °C for 1-4 hours, monitoring by TLC.

  • Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the resulting diastereomeric amides by column chromatography.

  • Analyze the diastereomeric ratio by NMR or chiral HPLC.[6]

Analytical Methods for Stereochemical Analysis

The determination of the stereochemical purity (diastereomeric ratio or enantiomeric excess) of the products from this compound reactions is critical. The two most common and powerful techniques are Nuclear Magnetic Resonance (NMR) spectroscopy and Chiral High-Performance Liquid Chromatography (HPLC).

NMR Spectroscopy

For diastereomers, the corresponding protons and carbons are in chemically non-equivalent environments. This difference can lead to distinct signals in the NMR spectrum, allowing for their differentiation and quantification.[4]

  • ¹H NMR: The chemical shifts of protons, particularly those close to the newly formed stereocenter and the existing one, can be different for each diastereomer. Integration of the corresponding peaks provides the diastereomeric ratio.

  • ¹³C NMR: Similarly, distinct signals for the carbons of each diastereomer may be observed.

  • Chiral Shift Reagents: In cases where the signals of the diastereomers overlap, chiral lanthanide shift reagents can be used to induce chemical shift differences, aiding in their resolution and quantification.

NMR_Analysis cluster_0 Diastereomeric Mixture cluster_1 NMR Spectrometer cluster_2 NMR Spectrum Mixture Diastereomer A Diastereomer B NMR ¹H or ¹³C NMR Mixture->NMR Analysis Spectrum Separate Signals (Integration) NMR->Spectrum Data Acquisition d.r. Diastereomeric Ratio Spectrum->d.r. Quantification

Figure 3: Logical workflow for d.r. determination by NMR.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating and quantifying enantiomers and diastereomers.[5]

  • Diastereomer Separation: Diastereomers have different physical properties and can often be separated on a standard (achiral) HPLC column. The relative peak areas in the chromatogram correspond to the diastereomeric ratio.[5]

  • Enantiomer Separation: To separate enantiomers, a chiral stationary phase (CSP) is required. The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, allowing for their separation and quantification to determine the enantiomeric excess (e.e.).

HPLC_Analysis Inject Inject Diastereomeric Mixture Column Chiral or Achiral HPLC Column Inject->Column Separate Separation based on differential interaction Column->Separate Detect Detector (e.g., UV) Separate->Detect Chromatogram Chromatogram with separated peaks Detect->Chromatogram Quantify Quantify Peak Areas Chromatogram->Quantify Result Diastereomeric Ratio Quantify->Result

Figure 4: Experimental workflow for HPLC analysis.

Conclusion

This compound is a versatile reagent for the introduction of a chiral propionyl moiety. Understanding and controlling the stereochemistry of its reactions is fundamental for its effective use in the synthesis of complex, biologically active molecules. The reactions with chiral nucleophiles offer a route to diastereomerically enriched products. The choice of reactants, reaction conditions, and purification methods, coupled with rigorous stereochemical analysis by NMR and chiral HPLC, are all critical for achieving the desired stereochemical outcome. This guide provides a foundational understanding for researchers and professionals working with this important synthetic building block.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of 2-Bromopropionyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 2-Bromopropionyl bromide (2-BPB), a crucial reagent in organic synthesis and pharmaceutical development. Understanding the thermal characteristics of this highly reactive acyl halide is paramount for ensuring safe handling, optimizing reaction conditions, and maintaining the integrity of synthetic pathways. This document outlines the known physicochemical properties, potential thermal decomposition pathways, and detailed experimental protocols for assessing its thermal stability.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its proper handling and use in experimental setups.

PropertyValueReference(s)
Molecular Formula C₃H₄Br₂O[1]
Molecular Weight 215.87 g/mol [1]
Appearance Colorless to light yellow fuming liquid[2][3]
Boiling Point 152-154 °C (decomposes)[2]
48-50 °C at 10 mmHg[4][5]
Density 2.061 g/mL at 25 °C[4][5]
Flash Point >110 °C[2]
Solubility Miscible with acetic acid, benzene, trichloromethane, diethyl ether, and acetone. Decomposes in water and alcohol.[2][4]
InChI Key ILLHORFDXDLILE-UHFFFAOYSA-N[1]
CAS Number 563-76-8[1]

Thermal Stability and Decomposition

Strong heating should be avoided as it can lead to the formation of hazardous decomposition products.[6] The primary products of combustion or thermal decomposition are carbon monoxide, carbon dioxide, and hydrogen bromide.[2]

Plausible Decomposition Pathway

The thermal decomposition of this compound likely proceeds through a combination of radical and elimination reactions. A plausible pathway is initiated by the homolytic cleavage of the weakest bond, which is expected to be the C-Br bond of the acyl bromide. This is followed by a series of reactions including dehydrobromination and further fragmentation.

A proposed logical relationship for the decomposition is visualized in the following diagram:

DecompositionPathway Plausible Thermal Decomposition Pathway of this compound 2-Bromopropionyl_bromide This compound (CH3CHBrCOBr) Initial_Decomposition Initial Decomposition (Heat) 2-Bromopropionyl_bromide->Initial_Decomposition Heat Input Dehydrobromination Dehydrobromination 2-Bromopropionyl_bromide->Dehydrobromination Heat Input Intermediate_Radical Acyl and Bromine Radicals (CH3CHBrCO• + Br•) Initial_Decomposition->Intermediate_Radical Homolytic Cleavage Further_Fragmentation Further Fragmentation Intermediate_Radical->Further_Fragmentation Unsaturated_Ketene Brominated Ketene Intermediate (CH2=C(Br)C=O) Dehydrobromination->Unsaturated_Ketene Elimination of HBr Unsaturated_Ketene->Further_Fragmentation Decomposition_Products Final Decomposition Products (CO, CO2, HBr, Brominated Hydrocarbons) Further_Fragmentation->Decomposition_Products

Caption: Plausible decomposition pathway of this compound.

Experimental Protocols for Thermal Analysis

To quantitatively assess the thermal stability of this compound, a combination of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) is recommended. The following are detailed, generalized protocols for these experiments.

Thermogravimetric Analysis (TGA)

Objective: To determine the mass loss of this compound as a function of temperature, identifying the onset of decomposition and the temperature ranges of mass loss events.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Crucibles: Use inert sample pans, such as alumina (B75360) or platinum, to prevent any reaction with the sample or its decomposition products.

  • Sample Preparation: Due to the reactive and corrosive nature of this compound, sample preparation should be conducted in an inert atmosphere (e.g., a glovebox). A sample size of 5-10 mg is typically used.

  • Atmosphere: The experiment should be run under an inert nitrogen atmosphere to study the thermal decomposition without oxidative effects. A purge gas flow rate of 20-50 mL/min is recommended.

  • Temperature Program: Heat the sample from ambient temperature to a temperature high enough to ensure complete decomposition, for instance, 400 °C. A linear heating rate of 10 °C/min is a common starting point.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) should be analyzed to determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperatures of maximum rates of mass loss (from the derivative of the TGA curve).

The following diagram illustrates a typical experimental workflow for TGA:

TGA_Workflow Thermogravimetric Analysis (TGA) Experimental Workflow cluster_prep Sample Preparation (Inert Atmosphere) cluster_analysis TGA Analysis cluster_data Data Analysis Sample_Weighing Weigh 5-10 mg of This compound into TGA crucible Load_Sample Load crucible into TGA instrument Sample_Weighing->Load_Sample Set_Parameters Set experimental parameters: - Inert atmosphere (N2) - Heating rate (e.g., 10 °C/min) - Temperature range (e.g., 25-400 °C) Load_Sample->Set_Parameters Run_Experiment Run TGA experiment Set_Parameters->Run_Experiment Obtain_Curve Obtain TGA curve (Mass % vs. Temperature) Run_Experiment->Obtain_Curve Analyze_Curve Determine: - Onset of decomposition - Temperature of max mass loss rate - Residual mass Obtain_Curve->Analyze_Curve

Caption: Generalized experimental workflow for TGA.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal transitions of this compound as a function of temperature. This can identify the temperatures and enthalpies of decomposition.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Crucibles: Use hermetically sealed crucibles to contain the volatile and corrosive sample and its decomposition products. Gold-plated or stainless steel crucibles are often suitable for reactive materials.

  • Sample Preparation: As with TGA, sample preparation should be performed in an inert atmosphere. A small sample size of 2-5 mg is recommended. An empty, hermetically sealed crucible should be used as a reference.

  • Atmosphere: An inert nitrogen atmosphere should be maintained in the DSC cell.

  • Temperature Program: The temperature program should be similar to that used in the TGA experiment (e.g., heating from ambient to 400 °C at 10 °C/min) to allow for direct comparison of the results.

  • Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify exothermic or endothermic peaks. For decomposition, an exothermic peak is expected. The onset temperature of the peak, the peak maximum temperature, and the integrated area of the peak (which corresponds to the enthalpy of decomposition) should be determined.

A typical experimental workflow for DSC is depicted below:

DSC_Workflow Differential Scanning Calorimetry (DSC) Experimental Workflow cluster_prep Sample Preparation (Inert Atmosphere) cluster_analysis DSC Analysis cluster_data Data Analysis Sample_Encapsulation Weigh 2-5 mg of This compound into a hermetically sealed crucible Load_Sample_Ref Load sample and reference crucibles into DSC instrument Sample_Encapsulation->Load_Sample_Ref Set_Parameters Set experimental parameters: - Inert atmosphere (N2) - Heating rate (e.g., 10 °C/min) - Temperature range (e.g., 25-400 °C) Load_Sample_Ref->Set_Parameters Run_Experiment Run DSC experiment Set_Parameters->Run_Experiment Obtain_Thermogram Obtain DSC thermogram (Heat Flow vs. Temperature) Run_Experiment->Obtain_Thermogram Analyze_Thermogram Determine: - Onset temperature of decomposition - Peak decomposition temperature - Enthalpy of decomposition (ΔH) Obtain_Thermogram->Analyze_Thermogram

References

Navigating the Risks: A Technical Guide to the Safe Handling of 2-Bromopropionyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety precautions and handling procedures for 2-Bromopropionyl bromide (CAS No: 563-76-8), a highly reactive chemical intermediate essential in various organic synthesis applications, particularly in the pharmaceutical and agrochemical industries.[1][2] Due to its hazardous nature, strict adherence to safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of research.

Understanding the Hazard Profile

This compound is classified as a corrosive and acutely toxic substance.[3][4][5] It causes severe skin burns and eye damage, is harmful if swallowed, and may cause an allergic skin reaction.[4][5][6][7] Inhalation of its vapors can lead to severe irritation of the respiratory tract.[8]

Table 1: Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Oral ToxicityCategory 4H302: Harmful if swallowed[3][4]
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damage[3][4][7]
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage[4][7]
Skin SensitizationCategory 1H317: May cause an allergic skin reaction[4]
Specific target organ toxicity (single exposure)Category 3Target Organs - Respiratory system[3]

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is crucial for its safe handling and storage.

Table 2: Physical and Chemical Properties

PropertyValue
Molecular Formula C3H4Br2O[1]
Molecular Weight 203.87 g/mol [1]
Appearance Colorless to pale yellow liquid[2][9]
Boiling Point 48 - 50 °C / 118.4 - 122 °F[4]
Flash Point > 110 °C / > 230 °F[4]
Specific Gravity 2.061 g/cm³[4]
Solubility Miscible with trichloromethane, diethyl ether, benzene (B151609) and acetone. Incompatible with water, alcohols, oxidizing agents and strong alkalis.[10]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound to prevent any direct contact.

Table 3: Recommended Personal Protective Equipment

Body PartEquipmentSpecification
Eyes/Face Safety Goggles/Face ShieldWear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] A face shield is also recommended.[8]
Skin Gloves and Protective ClothingWear appropriate protective gloves and clothing to prevent skin exposure.[3] A full suit is recommended.[8]
Respiratory RespiratorUse only under a chemical fume hood.[3][4] If ventilation is inadequate, wear a suitable respirator. A vapor respirator is recommended.[8]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential to minimize the risk of exposure and accidents.

Handling
  • Always handle this compound within a certified chemical fume hood.[3][4]

  • Do not get in eyes, on skin, or on clothing.[3][4]

  • Avoid breathing mist, vapors, or spray.[3][4]

  • Do not ingest. If swallowed, seek immediate medical assistance.[3][4]

  • Wash hands and any exposed skin thoroughly after handling.[3]

  • Do not eat, drink, or smoke when using this product.[4]

  • Keep away from incompatible materials such as oxidizing agents and alkalis.[8]

Storage
  • Store in a designated corrosives area.[3][6][11]

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][6][11]

  • Store locked up.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Don_PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat, etc.) Verify_Fume_Hood Verify Fume Hood is Operational Don_PPE->Verify_Fume_Hood Work_In_Fume_Hood Work Exclusively in Fume Hood Verify_Fume_Hood->Work_In_Fume_Hood Handle_Carefully Handle with Care Avoid Contact and Inhalation Work_In_Fume_Hood->Handle_Carefully Seal_Container Tightly Seal Container After Use Handle_Carefully->Seal_Container Clean_Work_Area Clean Work Area Seal_Container->Clean_Work_Area Dispose_Waste Dispose of Waste Properly Clean_Work_Area->Dispose_Waste Remove_PPE Remove and Dispose/Clean PPE Dispose_Waste->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands End End Wash_Hands->End Start Start Start->Don_PPE

Caption: Workflow for the safe handling of this compound.

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

First Aid Measures

Immediate medical attention is required for all exposure routes.[3][4] Show the Safety Data Sheet to the attending medical professional.[3]

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

  • Skin Contact: Immediately wash off with plenty of water for at least 15 minutes.[3][4] Remove all contaminated clothing and shoes immediately. Call a physician immediately.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Do not use the mouth-to-mouth method if the victim ingested or inhaled the substance.[3][4] Call a physician immediately.[3]

  • Ingestion: Do NOT induce vomiting.[3] Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician immediately.

First_Aid_Decision_Tree cluster_routes Exposure Route cluster_actions Immediate Actions Exposure Exposure Occurs Eye_Contact Eye Contact Exposure->Eye_Contact Skin_Contact Skin Contact Exposure->Skin_Contact Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion Rinse_Eyes Rinse with water for 15+ mins Remove contact lenses Eye_Contact->Rinse_Eyes Wash_Skin Wash with water for 15+ mins Remove contaminated clothing Skin_Contact->Wash_Skin Fresh_Air Move to fresh air Provide artificial respiration if needed Inhalation->Fresh_Air Rinse_Mouth Rinse mouth DO NOT induce vomiting Ingestion->Rinse_Mouth Seek_Medical_Attention Seek Immediate Medical Attention Rinse_Eyes->Seek_Medical_Attention Wash_Skin->Seek_Medical_Attention Fresh_Air->Seek_Medical_Attention Rinse_Mouth->Seek_Medical_Attention

Caption: Decision tree for first aid in case of exposure.

Spill and Leak Procedures
  • Ensure adequate ventilation.[3]

  • Evacuate personnel to safe areas.[3][4]

  • Wear appropriate personal protective equipment.[3][4]

  • Do not let the product enter drains.

  • Absorb the spill with inert absorbent material (e.g., sand, silica (B1680970) gel, acid binder, universal binder, sawdust).[3][6][11]

  • Collect the absorbed material into a suitable, closed container for disposal.[3][6][11]

  • Clean the affected area thoroughly.

Spill_Response_Workflow Spill_Detected Spill Detected Evacuate_Area Evacuate Immediate Area Spill_Detected->Evacuate_Area Don_PPE Don Appropriate PPE Evacuate_Area->Don_PPE Contain_Spill Contain Spill with Inert Material Don_PPE->Contain_Spill Absorb_Spill Absorb Spilled Material Contain_Spill->Absorb_Spill Collect_Waste Collect Waste in a Sealed Container Absorb_Spill->Collect_Waste Decontaminate Decontaminate Spill Area Collect_Waste->Decontaminate Dispose_Waste Dispose of Waste as Hazardous Decontaminate->Dispose_Waste End End Dispose_Waste->End

Caption: Workflow for responding to a spill of this compound.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use carbon dioxide (CO2), dry chemical, dry sand, or alcohol-resistant foam.[3][4]

  • Unsuitable Extinguishing Media: No limitations of extinguishing agents are given for this substance/mixture.

  • Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors.[3][4][6][11] The product causes burns of the eyes, skin, and mucous membranes.[4] Vapors are heavier than air and may spread along floors.

  • Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) with pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[3][4]

Disposal Considerations

Waste from this product must be disposed of in accordance with federal, state, and local environmental control regulations. Do not empty into drains or flush to sewer.[4] Waste codes should be assigned by the user based on the application for which the product was used.[4]

Stability and Reactivity

  • Reactivity: Forms explosive mixtures with air on intense heating.

  • Chemical Stability: Stable under normal conditions.[4]

  • Conditions to Avoid: Strong heating, incompatible products, and excess heat.[4]

  • Incompatible Materials: Reactive with oxidizing agents, alkalis, and moisture.[8][10]

  • Hazardous Decomposition Products: Thermal decomposition can produce irritating gases and vapors.[3][4][6][11]

By adhering to the guidelines outlined in this document, researchers, scientists, and drug development professionals can mitigate the risks associated with this compound and maintain a safe working environment.

References

Methodological & Application

Application Notes and Protocols: Leveraging 2-Bromopropionyl Bromide for Advanced Atom Transfer Radical Polymerization (ATRP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2-bromopropionyl bromide as a versatile precursor for creating initiators in Atom Transfer Radical Polymerization (ATRP). This powerful technique enables the synthesis of well-defined polymers with precise control over molecular weight, architecture, and functionality, which is critical for applications in drug delivery, biomaterials, and advanced coatings.

Introduction to ATRP and the Role of this compound

Atom Transfer Radical Polymerization (ATRP) is a controlled/"living" radical polymerization method that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.[1][2] The process involves a reversible activation and deactivation of dormant polymer chains by a transition metal catalyst, typically a copper(I) halide complexed with a ligand.[3][4] This equilibrium between active and dormant species allows for the controlled growth of polymer chains.[4][5]

This compound is a highly reactive acyl bromide that serves as a powerful precursor for creating ATRP initiators.[1][6] It readily reacts with nucleophilic groups such as hydroxyl (-OH) or amine (-NH₂) moieties on a variety of substrates to covalently attach the 2-bromopropionyl initiating group.[7][8] This "grafting from" approach is particularly valuable for preparing polymer brushes on surfaces, synthesizing star polymers from polyol cores, and creating macroinitiators from existing polymers like polyethylene (B3416737) glycol (PEG).[1][6][8]

Core Applications and Advantages

  • Surface Modification: Creation of high-density polymer brushes on various substrates (e.g., silicon wafers, gold, nanoparticles) to tailor surface properties like hydrophilicity, biocompatibility, and anti-fouling characteristics.[7][9][10]

  • Synthesis of Advanced Polymer Architectures: Facilitates the production of block copolymers, graft copolymers, and star polymers with well-defined structures.[3][6]

  • Biomaterial and Drug Delivery Systems: Enables the synthesis of functional polymers for applications such as drug encapsulation and targeted delivery.[5][8] The ability to control polymer architecture is crucial for influencing drug loading and release kinetics.[5]

Experimental Protocols

Protocol 1: Surface Functionalization of a Hydroxyl-Terminated Substrate with this compound

This protocol describes the immobilization of an ATRP initiator on a substrate with available hydroxyl groups (e.g., silicon wafer, glass slide, or hydroxyl-functionalized nanoparticles).

Materials:

Procedure:

  • Substrate Preparation: Thoroughly clean the substrate to remove any organic contaminants. For silicon wafers, this can be achieved by immersion in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood with appropriate personal protective equipment. For other substrates, sonication in a series of solvents like acetone (B3395972) and ethanol (B145695) followed by drying under a stream of nitrogen is recommended.[9]

  • Reaction Setup: Place the cleaned and dried substrate in a Schlenk flask under an inert atmosphere (nitrogen or argon).

  • Reagent Addition: Dissolve the substrate (if particulate) or suspend it in the anhydrous solvent. Cool the flask to 0 °C using an ice bath.

  • Add triethylamine (1.5 to 2 equivalents relative to the surface hydroxyl groups) to the reaction mixture. TEA acts as a base to neutralize the HBr byproduct formed during the reaction.[7]

  • Slowly add this compound (1.2 to 1.5 equivalents relative to the surface hydroxyl groups) dropwise to the stirred solution.[6]

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours.[6]

  • Washing: After the reaction is complete, quench any remaining this compound by adding a small amount of methanol.[7] Wash the functionalized substrate sequentially with the reaction solvent, ethanol, and deionized water to remove unreacted reagents and byproducts.[7][9]

  • Drying: Dry the initiator-functionalized substrate under a stream of nitrogen or in a vacuum oven.[9] The substrate is now ready for surface-initiated ATRP.

Protocol 2: Surface-Initiated ATRP (SI-ATRP) of a Vinyl Monomer

This protocol outlines a general procedure for growing polymer brushes from the initiator-modified surface.

Materials:

  • Initiator-functionalized substrate from Protocol 1

  • Monomer (e.g., methyl methacrylate (B99206), styrene, or a functional monomer)

  • Copper(I) bromide (Cu(I)Br)

  • Ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) or 2,2'-bipyridine (B1663995) (bpy))

  • Anhydrous solvent (e.g., toluene, anisole, or a water/methanol mixture)

  • Nitrogen or Argon gas supply

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Thermostated oil bath

Procedure:

  • Preparation of Polymerization Solution: In a Schlenk flask, add the monomer, ligand, and solvent.[9]

  • Add the catalyst, Cu(I)Br, to the flask.[9]

  • Deoxygenation: Deoxygenate the polymerization solution by bubbling with nitrogen or argon for at least 30 minutes, or by subjecting the flask to several freeze-pump-thaw cycles.[5][9] This is crucial as oxygen can terminate the polymerization.

  • Polymerization: Under an inert atmosphere, place the initiator-functionalized substrate into the deoxygenated polymerization solution.[9]

  • Immerse the reaction flask in a thermostated oil bath set to the desired temperature (ranging from room temperature to elevated temperatures, depending on the monomer and catalyst system) and stir.[5][9] The polymerization time will influence the final thickness of the polymer brush.[9]

  • Termination: To stop the polymerization, remove the substrate from the solution and expose it to air, which oxidizes the copper catalyst.[9]

  • Cleaning: Thoroughly wash the polymer-grafted substrate with a good solvent for the polymer (e.g., tetrahydrofuran, toluene) to remove any non-covalently bound polymer. Rinse with ethanol and deionized water.[9]

  • Drying: Dry the substrate with the grafted polymer brushes under a stream of nitrogen.

  • Characterization: The resulting polymer brushes can be characterized using techniques such as ellipsometry (to determine thickness), contact angle measurements (to assess surface energy), X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM). The molecular weight and polydispersity of the grafted chains can be determined by cleaving the polymer from the surface and analyzing it via gel permeation chromatography (GPC).

Data Presentation

The following tables summarize representative quantitative data for ATRP reactions involving initiators derived from this compound or its close analogs.

Table 1: Reaction Conditions for Surface Functionalization

SubstrateFunctional GroupReagentBaseSolventTemperature (°C)Time (h)Reference
Silica NanoparticlesAmine2-Bromoisobutyryl bromideTriethylamineTHF0 to RT12[7]
GoldThiol (pre-functionalized)2-Bromoisobutyryl bromide--RT-[9]
Cellulose NanofibrilsHydroxylThis compound-DMF236[11]
PolystyreneHydroxyl (post-functionalization)This compound----[3]

Table 2: Representative Conditions for Surface-Initiated ATRP

MonomerCatalystLigandSolventTemperature (°C)Time (h)Resulting PolymerReference
Methyl MethacrylateCu(I)BrPMDETAToluene905PMMA brushes[12]
StyreneCu(I)BrPMDETAAnisole110-Polystyrene brushes[12]
2-Hydroxyethyl methacrylate (HEMA)Cu(I)Brbpyn-propanol/2-butanoneRT< 0.33PHEMA brushes[2]
Quaternary ammonium (B1175870) methacrylate-----Bactericidal polymer brushes[13]
2-((2-bromopropionyl)oxy)ethyl acrylate (B77674) (BPEA)Cu(I)BrdTBipy-506Hyperbranched polymer[14]

Visualizations

Signaling Pathways and Experimental Workflows

ATRP_Mechanism cluster_initiation Initiation cluster_propagation Propagation Initiator R-X Radical R• Initiator->Radical ka Cu(I)L Cu(I) / Ligand (Activator) ka ka Radical->Initiator kda Monomer Monomer (M) Propagating_Radical Pn• Radical->Propagating_Radical kp Cu(II)XL Cu(II)X / Ligand (Deactivator) kda kda kp kp Dormant_Chain Pn-X Propagating_Radical->Dormant_Chain kda Dormant_Chain->Propagating_Radical ka

Caption: General mechanism of Atom Transfer Radical Polymerization (ATRP).

SI_ATRP_Workflow cluster_prep Stage 1: Preparation cluster_func Stage 2: Initiator Immobilization cluster_poly Stage 3: SI-ATRP Substrate Select Substrate (e.g., Silicon Wafer) Cleaning Surface Cleaning (e.g., Piranha Solution) Substrate->Cleaning Activation Surface Activation (Generation of -OH groups) Cleaning->Activation Reaction Reaction with This compound Activation->Reaction Rinsing1 Rinsing and Drying Reaction->Rinsing1 Polymerization Polymerization of Monomer with Catalyst/Ligand Rinsing1->Polymerization Rinsing2 Rinsing and Drying Polymerization->Rinsing2 Characterization Characterization Rinsing2->Characterization

Caption: Experimental workflow for Surface-Initiated ATRP (SI-ATRP).

Parameter_Influence cluster_inputs Inputs cluster_outputs Outputs Parameters Reaction Parameters Monomer_Initiator [Monomer] / [Initiator] Ratio Parameters->Monomer_Initiator Time Polymerization Time Parameters->Time Catalyst_Ligand Catalyst / Ligand System Parameters->Catalyst_Ligand Temperature Temperature Parameters->Temperature MW Molecular Weight (Mn) Monomer_Initiator->MW Time->MW Conversion Monomer Conversion Time->Conversion Brush_Thickness Polymer Brush Thickness Time->Brush_Thickness PDI Polydispersity (PDI) Catalyst_Ligand->PDI Catalyst_Ligand->Conversion Temperature->Conversion

Caption: Influence of key parameters on ATRP outcomes.

References

Application Notes and Protocols for Surface Modification of Cellulose with 2-Bromopropionyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the surface modification of cellulose (B213188) with 2-bromopropionyl bromide. This process is a crucial step for rendering cellulose, a hydrophilic biopolymer, more compatible with organic media and for creating macroinitiators for subsequent graft polymerization, such as Atom Transfer Radical Polymerization (ATRP).[1][2] This modification enables the development of advanced cellulose-based materials for applications in drug delivery, composite materials, and surface coatings.[1][3]

Overview

Cellulose, a renewable and biocompatible polymer, has garnered significant interest for various applications.[3] However, its inherent hydrophilicity limits its dispersibility in non-polar organic solvents and compatibility with many synthetic polymers.[4] Esterification of the surface hydroxyl groups of cellulose with this compound introduces bromoester groups, which serve two primary purposes:

  • Increased Hydrophobicity: The modification imparts a more hydrophobic character to the cellulose surface, improving its dispersibility in organic solvents like N,N-dimethylformamide (DMF).[5][6][7]

  • ATRP Initiator Immobilization: The introduced 2-bromopropionyl groups act as efficient initiators for ATRP, allowing for the controlled growth of polymer chains from the cellulose backbone.[3][8] This "grafting-from" approach enables the synthesis of cellulose-graft-copolymers with tailored properties.[2]

Reaction Mechanism and Workflow

The surface modification involves the esterification of the hydroxyl groups on the cellulose backbone with this compound. This reaction is typically carried out in an organic solvent, such as DMF, and can be catalyzed by a base like 4-dimethylaminopyridine (B28879) (DMAP).[5][9]

ReactionMechanism Cellulose Cellulose-OH ModifiedCellulose Cellulose-O-C(O)-CH(CH3)-Br (Cellulose Macroinitiator) Cellulose->ModifiedCellulose catalyst DMAP (catalyst) DMF (solvent) BPB This compound (Br-C(O)-CH(CH3)-Br) BPB->ModifiedCellulose HBr HBr catalyst->ModifiedCellulose + catalyst->ModifiedCellulose

Caption: Chemical reaction for the surface modification of cellulose.

The general experimental workflow for this surface modification is outlined below.

ExperimentalWorkflow start Start step1 Disperse Cellulose in DMF start->step1 step3 Initiate Reaction (Add reagent solution to cellulose dispersion) step1->step3 step2 Prepare Reagent Solution (this compound + DMAP in DMF) step2->step3 step4 Incubate under Controlled Conditions (Temperature and Time) step3->step4 step5 Terminate Reaction and Purify (Filtration and Washing) step4->step5 step6 Characterize Modified Cellulose step5->step6 end End step6->end

Caption: General experimental workflow for cellulose modification.

Quantitative Data Summary

The efficiency of the surface modification can be evaluated by determining the Degree of Substitution (DS), which represents the average number of hydroxyl groups substituted per anhydroglucose (B10753087) unit (AGU) of cellulose. The following table summarizes typical reaction conditions and resulting DS values.

Molar Ratio (BPB:AGU)Temperature (°C)Reaction Time (h)Br Add-on (mmol/g)Degree of Substitution (DS)Reference
1:123120.6-[6]
5:1231--[6]
5:12365.70.53 - 0.56[5][6][7]
5:123126.0-[6]
10:123127.2-[6]
5:1606--[6]
5:1906--[6]
5:1 (in Ionic Liquid)08-0.7[8]

Note: BPB stands for this compound and AGU for anhydroglucose unit.

The modified cellulose exhibits altered surface properties, as indicated by the water contact angle (WCA).

MaterialWater Contact Angle (°)Reference
Unmodified CelluloseHighly Hydrophilic-
2-Bromopropionyl Esterified Cellulose Nanofibrils70 - 75[5][7]

Detailed Experimental Protocol

This protocol is based on a one-pot synthesis approach for the esterification of cellulose.[5][6][9]

Materials:

  • Cellulose (e.g., from rice straw, freeze-dried)[6][9]

  • N,N-Dimethylformamide (DMF)[5][9]

  • This compound (BPB)[5][9]

  • 4-Dimethylaminopyridine (DMAP)[9]

  • Acetone[4]

  • Ice bath

  • Stirring equipment (e.g., magnetic stirrer or vortex mixer)

  • Vacuum filtration apparatus

  • Ultrasonicator (optional, for nanofibril production)[5][10]

Procedure:

  • Cellulose Dispersion:

    • Add a specific amount of freeze-dried cellulose (e.g., 0.50 g, which corresponds to approximately 3.1 mmol of anhydroglucose units) to DMF (e.g., 30 mL) in a reaction flask.[5][9]

    • Stir the mixture until a homogeneous dispersion is achieved.[5][9]

  • Reagent Solution Preparation:

    • In a separate container placed in an ice bath, dissolve the desired amount of this compound (e.g., for a 5:1 BPB:AGU molar ratio, use 3.33 g, 15.4 mmol) and a catalytic amount of DMAP (e.g., 0.05 g, 0.4 mmol) in DMF (e.g., 10 mL).[5][9]

    • Use constant vortexing or stirring to ensure complete dissolution.[5][9]

  • Reaction Initiation:

    • Add the freshly prepared reagent solution to the cellulose dispersion to start the esterification reaction.[5][9]

  • Reaction Incubation:

    • Allow the reaction to proceed under constant stirring at a controlled temperature (e.g., 23 °C) for a specific duration (e.g., 6 hours).[5][6] These parameters can be adjusted to achieve the desired degree of substitution (see Table 1).

  • Reaction Termination and Purification:

    • Stop the reaction by vacuum filtration.

    • Wash the resulting modified cellulose (Br-Cell) thoroughly with a suitable solvent like acetone (B3395972) to remove unreacted reagents and byproducts.

    • Dry the purified Br-Cell, for instance, by freeze-drying.

  • (Optional) Production of Nanofibrils:

    • The modified cellulose can be further processed into nanofibrils (Br-CNFs).[5]

    • Resuspend the Br-Cell in DMF (e.g., 0.1 w/v%) and subject it to ultrasonication (e.g., 50% amplitude for 30 minutes) in an ice bath.[5][10]

    • Centrifuge the resulting dispersion to separate the supernatant containing the Br-CNFs from any remaining micro-sized particles.[5]

Characterization

The successful modification of cellulose can be confirmed through various analytical techniques:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of the ester carbonyl group (C=O) stretch, typically appearing around 1740 cm⁻¹.[2]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: To confirm the presence of the 2-bromopropionyl group and to determine the Degree of Substitution (DS).[5][7]

  • X-ray Diffraction (XRD): To assess changes in the crystallinity of the cellulose after modification.[7]

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the modified cellulose.[7]

  • Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM): To visualize the morphology of the modified cellulose, especially if it has been processed into nanofibrils.[1]

  • Water Contact Angle (WCA) Measurement: To quantify the change in surface hydrophobicity.[7]

Applications in Drug Development and Beyond

The surface-modified cellulose serves as a versatile platform for further functionalization. The immobilized bromo-initiator sites are readily available for ATRP of various monomers, leading to the formation of cellulose-graft-copolymers. These advanced materials have potential applications in:

  • Drug Delivery: The grafted polymer chains can be designed to encapsulate or conjugate drugs, and their properties (e.g., hydrophilicity, responsiveness to stimuli) can be tuned for controlled release.[3]

  • High-Strength Composites: The modified cellulose can be incorporated into polymer matrices to enhance their mechanical properties, such as modulus and strength.[1][10]

  • Hydrophobic Coatings: The increased hydrophobicity makes the modified cellulose suitable for creating water-repellent coatings on various surfaces.[1][5]

  • Rheology Modifiers: Cellulose-graft-copolymers can be used to control the viscosity of solutions and act as drag-reducing agents.[1]

References

Application Notes and Protocols for the Synthesis of Block Copolymers Using 2-Bromopropionyl Bromide Initiator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of well-defined block copolymers is crucial for the advancement of various fields, particularly in drug delivery and materials science. Atom Transfer Radical Polymerization (ATRP) stands out as a robust controlled/living radical polymerization technique that allows for the precise control over polymer molecular weight, architecture, and low polydispersity. A key component in ATRP is the initiator, which dictates the starting point of the polymer chain growth. 2-Bromopropionyl bromide is a versatile and highly reactive precursor for the formation of ATRP initiators. Its acyl bromide functionality enables straightforward reactions with hydroxyl or amine groups on various molecules, including polymers, to create macroinitiators.

This document provides detailed application notes and experimental protocols for the synthesis of block copolymers using initiators derived from this compound. It is intended to guide researchers in the successful preparation of these advanced materials for applications such as the development of smart drug delivery systems.

Core Concepts and Workflow

The general strategy for synthesizing block copolymers using a this compound-derived initiator involves a two-step process. This approach is particularly useful for creating amphiphilic block copolymers, which are essential for forming micelles and other nanostructures for drug encapsulation.

  • Macroinitiator Synthesis: A pre-synthesized polymer with a terminal hydroxyl group, such as poly(ethylene glycol) (PEG), is reacted with this compound. This reaction converts the hydroxyl end-group into an ATRP-active initiating site.

  • Block Copolymerization: The purified macroinitiator is then used to initiate the ATRP of a second monomer, leading to the formation of a block copolymer.

G cluster_0 Step 1: Macroinitiator Synthesis cluster_1 Step 2: Block Copolymerization hydroxyl_polymer Hydroxyl-Terminated Polymer (e.g., PEG-OH) reaction1 Esterification Reaction hydroxyl_polymer->reaction1 initiator_precursor This compound initiator_precursor->reaction1 macroinitiator ATRP Macroinitiator (e.g., PEG-Br) reaction1->macroinitiator macroinitiator_step2 ATRP Macroinitiator macroinitiator->macroinitiator_step2 Purification & Use atrp_reaction ATRP Reaction macroinitiator_step2->atrp_reaction monomer Second Monomer (e.g., acrylate (B77674), methacrylate) monomer->atrp_reaction catalyst_system Catalyst System (e.g., CuBr/Ligand) catalyst_system->atrp_reaction block_copolymer Block Copolymer atrp_reaction->block_copolymer

General workflow for the two-step synthesis of block copolymers.

Experimental Protocols

Protocol 1: Synthesis of a Poly(ethylene glycol)-based Macroinitiator (PEG-Br)

This protocol describes the synthesis of a PEG-based macroinitiator, a common first step in creating amphiphilic block copolymers for drug delivery applications.[1][2]

Materials:

  • Monofunctional poly(ethylene glycol) (mPEG-OH)

  • This compound

  • Triethylamine (B128534) (TEA)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Anhydrous diethyl ether

  • Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

  • Standard glassware for organic synthesis (Schlenk flask, dropping funnel, etc.)

Procedure:

  • Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve mPEG-OH in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (1.5 to 2 equivalents relative to mPEG-OH) to the solution. TEA acts as a base to neutralize the HBr byproduct.

  • Initiator Precursor Addition: Slowly add this compound (1.2 to 1.5 equivalents relative to mPEG-OH) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress using TLC or ¹H NMR spectroscopy to confirm the disappearance of the hydroxyl group signal of mPEG-OH.

  • Work-up:

    • Once the reaction is complete, filter the solution to remove the triethylammonium (B8662869) bromide salt.

    • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine to remove any remaining acid and salts.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Precipitate the resulting mPEG-Br macroinitiator in cold anhydrous diethyl ether.

  • Drying: Dry the purified macroinitiator under vacuum to a constant weight.

Protocol 2: Synthesis of a PEG-b-Poly(tert-butyl acrylate) (PEG-b-PtBA) Diblock Copolymer via ATRP

This protocol details the synthesis of a PEG-b-PtBA diblock copolymer, which can be subsequently hydrolyzed to form a pH-responsive amphiphilic block copolymer.[3]

Materials:

  • PEG-Br macroinitiator (from Protocol 1)

  • tert-Butyl acrylate (tBA) (purified by passing through a column of basic alumina (B75360) to remove inhibitor)

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or 2,2'-bipyridine (B1663995) (bpy) as the ligand

  • Anisole or another suitable solvent

  • Methanol

  • Hexane (B92381)

  • Argon or Nitrogen gas supply

  • Schlenk flasks and cannula for air-free transfer

Procedure:

  • Setup:

    • In a Schlenk flask, add the PEG-Br macroinitiator and the desired amount of tBA monomer. Add the solvent (e.g., anisole).

    • In a separate Schlenk flask, add CuBr and the ligand (PMDETA or bpy) under an inert atmosphere.

  • Degassing: Subject both flasks to several freeze-pump-thaw cycles to remove dissolved oxygen.

  • Reaction Initiation: Under an inert atmosphere, transfer the monomer/macroinitiator solution to the flask containing the catalyst system via a cannula.

  • Polymerization: Place the reaction flask in a preheated oil bath at the desired temperature (e.g., 60-90 °C).

  • Monitoring: Monitor the polymerization by taking samples periodically and analyzing the monomer conversion by ¹H NMR or gas chromatography.

  • Termination: Once the desired conversion is reached, terminate the polymerization by opening the flask to air and adding a small amount of solvent (e.g., THF) to dissolve the polymer and expose the catalyst to oxygen, which deactivates it.

  • Purification:

    • Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst.

    • Precipitate the polymer solution in a non-solvent such as cold hexane or a mixture of hexane and diethyl ether.

    • Redissolve the polymer in a minimal amount of a suitable solvent and re-precipitate to ensure high purity.

  • Drying: Dry the final block copolymer under vacuum to a constant weight.

Data Presentation

The following tables summarize representative quantitative data for block copolymers synthesized using ATRP with initiators derived from this compound or its close analog, 2-bromoisobutyryl bromide. This data illustrates the high degree of control over molecular weight and the narrow molecular weight distributions (low PDI) that can be achieved.

Table 1: Representative Data for Macroinitiator Synthesis

Starting PolymerMₙ (Da)PDIInitiator PrecursorResulting MacroinitiatorMₙ (Da)PDI
mPEG-OH5,0001.05This compoundmPEG-Br5,1351.06
mPEG-OH2,0001.032-Bromoisobutyryl bromidemPEG-Br2,1501.04

Mₙ: Number-average molecular weight; PDI: Polydispersity Index. Data is representative and may vary based on specific reaction conditions.

Table 2: Representative Data for Block Copolymer Synthesis

MacroinitiatorSecond MonomerTarget DPMₙ (Da)PDI
mPEG-Br (5kDa)tBA5011,4001.15
mPEG-Br (5kDa)DMAEMA10020,7001.20
PCL-Br (10kDa)Styrene10020,4001.12

DP: Degree of Polymerization. Mₙ and PDI are for the final block copolymer. Data is representative and may vary based on specific reaction conditions.[2][4]

Application in Drug Delivery: pH-Responsive Micelles

Amphiphilic block copolymers, such as those synthesized from a hydrophilic PEG block and a hydrophobic block that can be rendered hydrophilic at low pH (e.g., poly(acrylic acid) from the hydrolysis of poly(tert-butyl acrylate)), can self-assemble into micelles in aqueous solution. These micelles can encapsulate hydrophobic drugs in their core. The pH-responsive nature of the core-forming block allows for the targeted release of the drug in the acidic environment of endosomes and lysosomes within cancer cells, enhancing therapeutic efficacy and reducing systemic toxicity.[4][5][6][7][8]

The following diagram illustrates the cellular uptake and intracellular drug release mechanism of these pH-responsive block copolymer micelles.

G cluster_extracellular Extracellular Space (pH ~7.4) cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm micelle Drug-Loaded Micelle (Stable Core) endocytosis Endocytosis micelle->endocytosis drug_release Drug Release drug_target Intracellular Target (e.g., DNA) drug_release->drug_target endosome Endosome (pH ~5.0-6.0) endocytosis->endosome lysosome Lysosome (pH ~4.5-5.0) endosome->lysosome Maturation destabilized_micelle Destabilized Micelle (Swollen Core) endosome->destabilized_micelle Protonation of Core Block lysosome->destabilized_micelle Further Protonation destabilized_micelle->drug_release

Cellular uptake and drug release from pH-responsive micelles.

References

Application Notes and Protocols: Esterification of Hydroxyl Groups with 2-Bromopropionyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the esterification of hydroxyl groups using 2-bromopropionyl bromide. This reagent is a valuable tool in organic synthesis for introducing a reactive 2-bromopropionyl moiety, which can serve as a precursor for further functionalization, particularly in the development of pharmaceuticals and advanced materials.

Introduction

This compound is a highly reactive acyl bromide used to convert hydroxyl groups (-OH) into their corresponding 2-bromopropionate esters. This reaction is a nucleophilic acyl substitution where the oxygen of the hydroxyl group attacks the electrophilic carbonyl carbon of the acyl bromide. The resulting ester introduces a bromine atom that can be subsequently displaced by nucleophiles, making it a useful intermediate for various synthetic strategies.[1] Its applications range from the modification of natural polymers like cellulose (B213188) to create materials with novel properties to the synthesis of small molecules in drug discovery programs.[2][3][4][5][6]

Key Features of this compound:

  • High Reactivity: As an acyl bromide, it reacts readily with a wide range of nucleophiles, including primary, secondary, and tertiary alcohols, as well as phenols.

  • Functionality: The resulting ester contains a bromine atom that can be used for subsequent nucleophilic substitution reactions.

  • Versatility: It is employed in both small molecule synthesis and polymer modification.

Applications

The esterification of hydroxyl groups with this compound has several important applications in research and development:

  • Polymer Modification: A significant application is the surface modification of cellulose to produce hydrophobic 2-bromopropionyl esterified cellulose nanofibrils (Br-CNFs).[5][6][7] These modified nanofibrils exhibit improved dispersibility in organic solvents and can be used to create hydrophobic coatings and films.[5][7] They can also act as reinforcing agents in the synthesis of high-strength polyurethanes.[2][3][4]

  • Drug Development: In medicinal chemistry, the 2-bromopropionyl group can be introduced into a molecule containing a hydroxyl group to serve as a handle for further elaboration. The bromine can be displaced by various nucleophiles to generate a library of compounds for structure-activity relationship (SAR) studies.

  • Organic Synthesis: It is a versatile reagent for the protection of alcohols or for the introduction of a chiral center, as the bromine at the alpha-position allows for stereospecific reactions.

Reaction Mechanism and Workflow

The esterification proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the oxygen of the hydroxyl group attacks the carbonyl carbon of this compound. This is followed by the departure of the bromide leaving group.

ReactionMechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Alcohol R-OH (Alcohol/Phenol) Intermediate R-O⁺(H)-C(O⁻)(Br)-CH(Br)CH₃ Alcohol->Intermediate Nucleophilic Attack AcylBromide Br-CH(CH₃)-CO-Br (this compound) Ester R-O-CO-CH(Br)CH₃ (2-Bromopropionyl Ester) Intermediate->Ester Collapse of Intermediate (Bromide leaves) HBr HBr Intermediate->HBr Proton Transfer

Caption: Nucleophilic acyl substitution mechanism for esterification.

A general experimental workflow for the esterification of hydroxyl groups with this compound is depicted below.

ExperimentalWorkflow A Reactant Preparation (Alcohol/Phenol (B47542) in Solvent) B Inert Atmosphere (Nitrogen or Argon) A->B C Cooling (e.g., 0 °C ice bath) B->C D Addition of Base (e.g., Pyridine (B92270), Triethylamine) C->D E Slow Addition of This compound D->E F Reaction (Stirring at specified temp. and time) E->F G Quenching (e.g., with water) F->G H Extraction (with organic solvent) G->H I Washing & Drying (e.g., Brine wash, Na₂SO₄) H->I J Purification (e.g., Column Chromatography) I->J K Characterization (NMR, IR, MS) J->K

Caption: General experimental workflow for esterification.

Experimental Protocols

Safety Precautions: this compound is corrosive and causes severe skin burns and eye damage.[8][9][10] It is also harmful if swallowed and may cause an allergic skin reaction.[8][11] It is highly reactive with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[1][8][9]

Protocol 1: Esterification of a Primary Alcohol (General Procedure)

This protocol describes a general procedure for the esterification of a primary alcohol. The reaction is typically fast and high-yielding.

  • Materials:

    • Primary alcohol (1.0 eq)

    • This compound (1.2 eq)

    • Pyridine (1.5 eq)

    • Anhydrous Dichloromethane (DCM)

    • Deionized water

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve the primary alcohol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

    • Cool the solution to 0 °C in an ice bath.

    • Add pyridine dropwise to the stirred solution.

    • Slowly add this compound to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

    • Quench the reaction by slowly adding deionized water.

    • Separate the organic layer and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: O-Acylation of Phenol

This protocol is adapted from a procedure for the O-acylation of phenol.[12] Phenols are less nucleophilic than aliphatic alcohols, and the use of a base like pyridine is common to facilitate the reaction.[13][14][15][16]

  • Materials:

    • Phenol (1.0 eq, 4.0 g, 42.5 mmol)

    • This compound (2.0 eq, 18.3 g, 85.0 mmol)

    • Pyridine (2.0 eq, 6.7 g, 85.0 mmol)

    • Anhydrous Acetonitrile (B52724) (40 mL)

    • Deionized water (30 mL)

    • Dichloromethane (DCM) (3 x 50 mL)

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve phenol and pyridine in anhydrous acetonitrile in a round-bottom flask.[12]

    • Cool the mixture to 0 °C with an ice bath.[12]

    • Add this compound dropwise to the cooled mixture.[12]

    • Stir the reaction at 0 °C for 30 minutes.[12]

    • Quench the reaction by adding deionized water.[12]

    • Extract the resulting mixture with DCM (3 x 50 mL).[12]

    • Combine the organic layers, wash with deionized water (3 x 50 mL), and dry over anhydrous sodium sulfate.[12]

    • Remove the solvent by evaporation and purify the crude material using flash column chromatography.[12]

Protocol 3: Esterification of Cellulose Nanofibrils

This protocol describes the one-pot synthesis of 2-bromopropionyl esterified cellulose nanofibrils (Br-CNFs).[5][7]

  • Materials:

    • Freeze-dried cellulose (e.g., 0.50 g, 3.1 mmol anhydroglucose (B10753087) units, AGU)

    • This compound (BPB) (5.0 eq relative to AGU, 3.33 g, 15.4 mmol)

    • 4-Dimethylaminopyridine (DMAP) (catalyst, 0.05 g, 0.4 mmol)

    • Anhydrous N,N-Dimethylformamide (DMF) (40 mL)

    • Acetone (B3395972)

  • Procedure:

    • Add freeze-dried cellulose to 30 mL of DMF in a flask and stir until homogeneously dispersed.[7]

    • In a separate container, dissolve BPB and DMAP in 10 mL of DMF in an ice bath with constant vortexing.[7]

    • Add the BPB/DMAP solution to the cellulose dispersion to initiate the reaction.[7]

    • Stir the reaction at 23 °C for 6 hours.[5][7]

    • Stop the reaction by vacuum filtration.

    • Rinse the reacted cellulose solids with acetone three times to remove residual reagents and DMF.[7]

    • Dry the resulting 2-bromopropionyl esterified cellulose (Br-Cell) at 55 °C overnight.[7]

    • To generate Br-CNFs, resuspend the Br-Cell in DMF and disintegrate using ultrasonication.[5][7]

Data Presentation

Table 1: Reaction Conditions for Esterification of Cellulose

ParameterConditionReference
Cellulose SourceRice Straw[2]
BPB:AGU Molar Ratio5:1[5][7]
Reaction Temperature23 °C[5][7]
Reaction Time6 hours[5][7]
SolventDMF[5][7]
CatalystDMAP[7]

Table 2: Properties of 2-Bromopropionyl Esterified Cellulose Nanofibrils (Br-CNFs)

PropertyValueReference
Yield71%[5][7]
Degree of Substitution (NMR)0.56[5][7]
Crystallinity48%[5][7]
Thickness4.6 nm[5][7]
Width29.3 nm[5][7]
Length~1 µm[5][7]

Table 3: Spectroscopic Data for Representative 2-Bromopropionyl Esters

Compound¹H NMR (δ, ppm)IR (cm⁻¹)Reference
Ethyl 2-bromopropionate4.4 (q), 1.8 (d), 1.3 (t)1730-1750 (C=O)[17]
n-Butyl 2-bromopropionate4.4 (q), 4.2 (t), 1.8 (d), 1.7 (m), 1.4 (m), 0.9 (t)1730-1750 (C=O)[18]
tert-Butyl 2-bromopropionate4.3 (q), 1.8 (d), 1.5 (s)1730-1750 (C=O)[19]
Br-Cellulose Ester-~1740 (C=O)[7]

Troubleshooting

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous, as this compound readily hydrolyzes.

    • Increase the reaction time or temperature, especially for less reactive alcohols like phenols or tertiary alcohols.

    • Use a more efficient base or increase the amount of base. For phenols, conversion to the more nucleophilic phenoxide may be beneficial.[14][16]

  • Side Reactions:

    • For tertiary alcohols, elimination to form an alkene can be a competing reaction.[20] Using milder conditions and a non-nucleophilic base may minimize this.

    • The reaction should be performed at low temperatures to minimize side product formation.

  • Incomplete Reaction:

    • Monitor the reaction progress using TLC. If the reaction stalls, consider adding more this compound or base.

    • For heterogeneous reactions like with cellulose, ensure efficient stirring to maximize surface contact.

Conclusion

The esterification of hydroxyl groups with this compound is a robust and versatile reaction. It provides a straightforward method for introducing a functionalizable 2-bromopropionyl group onto a wide range of molecules, from simple alcohols and phenols to complex polymers. The provided protocols and data serve as a comprehensive guide for researchers to effectively utilize this valuable synthetic transformation in their work. Careful attention to anhydrous conditions and safety precautions is essential for successful and safe execution.

References

Application Notes and Protocols: Amidation of Primary Amines with 2-Bromopropionyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The amidation of primary amines with 2-bromopropionyl bromide is a fundamental and widely utilized transformation in organic synthesis. This reaction produces N-alkyl-2-bromopropanamides, which are versatile intermediates in the synthesis of a variety of biologically active molecules, including pharmaceutical agents and agrochemicals. The presence of the bromine atom at the alpha-position to the carbonyl group provides a reactive handle for subsequent nucleophilic substitution reactions, allowing for further molecular elaboration. This document provides a detailed protocol for this amidation reaction, including reaction parameters, a step-by-step experimental procedure, and a summary of expected outcomes.

Reaction Principle and Scope

The reaction proceeds via a nucleophilic acyl substitution mechanism. The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. This is followed by the elimination of a bromide ion, forming the amide bond. A base is typically required to neutralize the hydrogen bromide byproduct generated during the reaction, driving the equilibrium towards the product.[1]

Commonly used bases include tertiary amines such as triethylamine (B128534) or inorganic bases like potassium carbonate. The choice of solvent is critical and is often an aprotic solvent such as dichloromethane (B109758) (DCM), chloroform (B151607), or acetonitrile (B52724) to avoid side reactions with the acyl bromide.[1][2][3] The reaction is generally conducted at temperatures ranging from 0 °C to room temperature.[3]

Data Presentation: Reaction Parameters

The following table summarizes typical quantitative data for the amidation of primary amines with this compound, compiled from literature precedents for analogous reactions.

ParameterValue/RangeNotesReference
Stoichiometry
Primary Amine1.0 equivalentThe limiting reagent.[2]
This compound1.0 - 1.2 equivalentsA slight excess can ensure complete consumption of the amine.[2]
Base (e.g., K₂CO₃, Et₃N)1.5 - 2.0 equivalentsTo neutralize the HBr byproduct.[2]
Reaction Conditions
SolventChloroform, DichloromethaneAnhydrous conditions are recommended.[2][3]
Temperature0 °C to 25 °CInitial cooling is often employed to control the exothermic reaction.[3][2]
Reaction Time2 - 8 hoursMonitored by TLC until completion.[2]
Work-up & Purification
Quenching AgentWater, Saturated NaHCO₃ solutionTo neutralize excess acid and quench the reaction.[3][3]
Extraction SolventDichloromethane, Ethyl AcetateFor separation of the organic product.[3]
Purification MethodColumn Chromatography, RecrystallizationTo isolate the pure amide product.[3][3]
Expected Yield 70 - 95%Yield is substrate-dependent.[1]

Experimental Protocol

This protocol details a general procedure for the amidation of a primary amine with this compound.

Materials:

  • Primary amine

  • This compound

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Anhydrous chloroform (CHCl₃) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Solvents for column chromatography (e.g., ethyl acetate/hexanes mixture)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0 eq.) and anhydrous chloroform (or DCM). If using a solid amine, ensure it is fully dissolved.

  • Addition of Base: Add potassium carbonate (1.5 eq.) to the stirred solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Acyl Bromide: Slowly add a solution of this compound (1.1 eq.) in anhydrous chloroform (or DCM) to the cooled mixture via a dropping funnel over 15-30 minutes. Maintain the temperature below 5 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature (approximately 25 °C) and stir for 2-8 hours.

  • Monitoring: Monitor the progress of the reaction by TLC until the starting amine is consumed.

  • Work-up:

    • Quench the reaction by adding water to the flask.

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel or by recrystallization from an appropriate solvent to yield the pure N-alkyl-2-bromopropanamide.

Visualizations

Chemical Reaction Pathway

Caption: General chemical scheme for the amidation of a primary amine.

Experimental Workflow

Figure 2: Experimental Workflow A 1. Reaction Setup (Amine, Solvent, Base) B 2. Cooling to 0 °C A->B C 3. Addition of This compound B->C D 4. Reaction at RT (2-8 hours) C->D E 5. TLC Monitoring D->E F 6. Aqueous Work-up (Wash with H₂O, NaHCO₃, Brine) E->F Reaction Complete G 7. Drying and Concentration F->G H 8. Purification (Chromatography/Recrystallization) G->H I Pure N-Alkyl-2-Bromopropanamide H->I

Caption: Step-by-step experimental workflow for the amidation reaction.

References

Application Notes and Protocols: Synthesis of Polymer Brushes using 2-Bromopropionyl Bromide for Advanced Substrate Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of polymer brushes on various substrates utilizing 2-bromopropionyl bromide as a key reagent for initiator immobilization. The protocols detailed below are primarily focused on Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP), a robust method for growing well-defined polymer brushes with controlled thickness, grafting density, and composition.

Introduction

Polymer brushes are assemblies of polymer chains tethered by one end to a substrate. This unique architecture imparts novel physicochemical properties to the surface, finding applications in diverse fields such as drug delivery, biomaterials, and biosensing. This compound is a versatile chemical used to introduce the initiating sites for ATRP on hydroxyl- or amine-functionalized surfaces. The subsequent "grafting from" polymerization allows for the growth of dense and uniform polymer brushes.

Safety Precautions

This compound is a corrosive and lachrymatory substance. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the Material Safety Data Sheet (MSDS) for detailed handling and disposal instructions.

Experimental Protocols

Substrate Preparation: Silicon Wafer

Silicon wafers are a common substrate for studying polymer brushes due to their smooth, flat surface.

Protocol 1: Cleaning and Hydroxylation of Silicon Wafers

  • Piranha Solution Cleaning (Caution: Extremely Corrosive!) :

    • Prepare a Piranha solution by mixing concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂) in a 3:1 (v/v) ratio. Always add the peroxide to the acid slowly.

    • Immerse the silicon wafers in the Piranha solution for 30-60 minutes at room temperature.

    • Rinse the wafers thoroughly with copious amounts of deionized (DI) water.

    • Dry the wafers under a stream of nitrogen gas.

  • UV/Ozone Treatment :

    • Alternatively, place the silicon wafers in a UV/Ozone cleaner for 15-30 minutes to remove organic contaminants and generate hydroxyl groups on the surface.

Initiator Immobilization

This step involves the reaction of this compound with the hydroxyl groups on the substrate surface to form an ester linkage, creating a layer of ATRP initiators.

Protocol 2: Immobilization of this compound Initiator

  • Place the cleaned and hydroxylated silicon wafers in a reaction vessel (e.g., a Schlenk flask).

  • Add anhydrous toluene (B28343) or dichloromethane (B109758) (DCM) to the vessel.

  • Add triethylamine (B128534) (TEA) or another suitable base to the solvent to act as an acid scavenger.

  • Slowly add this compound to the solution. The molar ratio of this compound to TEA is typically 1:1.2.

  • Allow the reaction to proceed for 12-24 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • After the reaction, remove the wafers and sonicate them sequentially in toluene (or DCM), ethanol, and DI water to remove any physisorbed initiator and byproducts.

  • Dry the initiator-functionalized wafers under a stream of nitrogen.

Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP)

This protocol describes the "grafting from" polymerization of a monomer from the initiator-functionalized substrate. The example below uses N-isopropylacrylamide (NIPAAm), a common monomer for creating thermoresponsive polymer brushes.

Protocol 3: SI-ATRP of N-isopropylacrylamide (NIPAAm)

  • Prepare the Polymerization Solution :

    • In a Schlenk flask, dissolve the desired amount of NIPAAm monomer in a suitable solvent (e.g., a mixture of methanol (B129727) and water).

    • Add the ligand, such as N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA).

    • Add the catalyst, typically copper(I) bromide (CuBr), and a small amount of copper(II) bromide (CuBr₂) to control the polymerization. The typical molar ratio of [Monomer]:[Initiator (on surface)]:[CuBr]:[CuBr₂]:[Ligand] can be varied to control the polymerization rate and polymer properties (e.g., 200:1:1:0.1:2).

  • Deoxygenate the Solution :

    • Subject the polymerization solution to several freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the radical polymerization.

  • Initiate Polymerization :

    • Place the initiator-functionalized silicon wafer into the deoxygenated polymerization solution under an inert atmosphere.

    • Carry out the polymerization at a specific temperature (e.g., room temperature or elevated temperatures) for a desired period. The polymerization time will influence the final thickness of the polymer brush.

  • Terminate Polymerization and Clean :

    • Stop the polymerization by exposing the reaction mixture to air, which oxidizes the copper catalyst.

    • Remove the wafer and wash it thoroughly with a good solvent for the polymer (e.g., water for PNIPAAm) to remove any non-grafted polymer chains.

    • Rinse with DI water and dry under a stream of nitrogen.

Data Presentation

The following tables summarize typical quantitative data obtained from the characterization of polymer brushes synthesized using this compound-derived initiators.

ParameterMethodTypical Value RangeReference
Initiator Layer
ThicknessEllipsometry1 - 2 nmN/A
Water Contact AngleGoniometry70° - 80°N/A
Polymer Brush
Dry ThicknessEllipsometry5 - 100 nm[1][2]
Grafting Density (σ)Calculated from thickness and molecular weight0.1 - 0.8 chains/nm²[3][4]
Water Contact Angle (Collapsed State)GoniometryVaries with polymer chemistry[5][6][7][8]
Water Contact Angle (Swollen State)GoniometryVaries with polymer chemistry[5][6][7][8]

Note: The specific values can vary significantly depending on the substrate, monomer, and polymerization conditions.

Visualization of Experimental Workflow and Cellular Interaction

Experimental Workflow

experimental_workflow cluster_substrate_prep 1. Substrate Preparation cluster_initiator_immobilization 2. Initiator Immobilization cluster_polymerization 3. SI-ATRP cluster_characterization 4. Characterization a Silicon Wafer b Cleaning & Hydroxylation (Piranha or UV/Ozone) a->b c Reaction with This compound b->c Hydroxylated Surface d Initiator-Functionalized Substrate c->d e Polymerization of Monomer d->e Initiator Layer f Polymer Brush Grafted Substrate e->f g Ellipsometry, AFM, XPS, Contact Angle f->g Analysis

Caption: Experimental workflow for creating polymer brushes on a silicon wafer.

Cellular Uptake and Drug Release Signaling Pathway

Polymer brush-coated nanoparticles are often internalized by cells through endocytosis. The specific pathway can depend on the polymer chemistry and any targeting ligands attached to the brush.

signaling_pathway cluster_cellular_uptake Cellular Uptake cluster_intracellular_trafficking Intracellular Trafficking & Drug Release NP Polymer Brush-Coated Nanoparticle (Drug Loaded) Receptor Scavenger Receptor (e.g., SR-A) NP->Receptor Binding Membrane Cell Membrane Receptor->Membrane Clathrin/Caveolae-mediated Endocytosis or Macropinocytosis Endosome Early Endosome Membrane->Endosome Internalization Lysosome Late Endosome/ Lysosome (Low pH) Endosome->Lysosome Maturation DrugRelease Drug Release Lysosome->DrugRelease pH-triggered Cleavage Drug Drug DrugRelease->Drug Target Intracellular Target (e.g., KRAS) Drug->Target Therapeutic Effect

Caption: A potential signaling pathway for cellular uptake and drug release of polymer brush-coated nanoparticles.[9][10]

Applications in Drug Development

Polymer brushes offer several advantages in drug delivery systems:

  • Stealth Properties : Hydrophilic polymer brushes, such as those made from poly(ethylene glycol) (PEG), can reduce non-specific protein adsorption, prolonging circulation time in the bloodstream.

  • Targeted Delivery : The ends of the polymer chains can be functionalized with targeting ligands (e.g., antibodies, peptides) to direct the drug carrier to specific cells or tissues.

  • Controlled Release : Stimuli-responsive polymer brushes can be designed to release their drug payload in response to specific triggers in the target environment, such as a change in pH or temperature. For instance, brushes that collapse in the acidic environment of a tumor can facilitate drug release.

  • Enhanced Cellular Uptake : The properties of the polymer brush, such as charge and hydrophobicity, can be tuned to enhance cellular uptake through mechanisms like endocytosis.[9][10]

These application notes provide a foundational understanding and practical protocols for the synthesis and application of polymer brushes using this compound. Researchers are encouraged to adapt and optimize these protocols for their specific substrates, monomers, and applications.

References

Application Notes and Protocols: Functionalization of Nanoparticles with 2-Bromopropionyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the functionalization of nanoparticles using 2-bromopropionyl bromide. This process is a critical step for the surface-initiated atom transfer radical polymerization (SI-ATRP), a versatile technique for grafting well-defined polymer brushes onto nanoparticle surfaces.[1][2] The resulting polymer-functionalized nanoparticles have a wide range of applications in drug delivery, advanced materials, and nanotechnology.[3][4][5]

Principle of the Method

The functionalization of nanoparticles with this compound serves to immobilize an ATRP initiator on their surface. This creates a "macroinitiator" nanoparticle capable of initiating the polymerization of various monomers from the surface, leading to the formation of densely grafted polymer chains known as polymer brushes.[1][6] This "grafting-from" approach allows for precise control over the length, density, and composition of the polymer chains, enabling the tailoring of the nanoparticle's properties for specific applications.[1][2]

The process typically involves two key steps:

  • Surface Priming: The nanoparticle surface is first ensured to have or is modified to introduce reactive functional groups, most commonly hydroxyl (-OH) or amine (-NH2) groups. For example, silica (B1680970) nanoparticles possess surface silanol (B1196071) (-Si-OH) groups, while other types of nanoparticles might require specific surface treatment.

  • Initiator Immobilization: These surface functional groups are then reacted with this compound. The acyl bromide group of this compound reacts with the hydroxyl or amine groups on the nanoparticle surface to form a stable ester or amide linkage, respectively.[1] This covalently attaches the 2-bromopropionyl ATRP initiator to the nanoparticle.

The density of the immobilized initiator is a crucial parameter that directly influences the grafting density of the resulting polymer brushes, which in turn affects the properties and applications of the final functionalized nanoparticles.[1]

Applications

The ability to grow a wide variety of polymers from the surface of nanoparticles opens up numerous application possibilities:

  • Drug Delivery Systems (DDS): Polymer brushes can be designed to be responsive to stimuli such as pH or temperature, allowing for the controlled release of encapsulated drugs.[3] For instance, nanoparticles grafted with poly(2-(diethylamino)ethyl methacrylate) (PDEAEMA) have been used to load and release anticancer drugs.[3] The polymer shell can also enhance the biocompatibility and circulation time of nanoparticles by reducing opsonization.[7][8]

  • Advanced Materials: Functionalized cellulose (B213188) nanofibrils with this compound have been used as reinforcing agents in polyurethanes, significantly improving the mechanical properties of the composite material.[9] These materials can also be used to create hydrophobic coatings.[10]

  • Nanocomposites and Rheology Modifiers: Polymer-grafted nanoparticles can act as viscosity modifiers and drag reducers.[10]

  • Targeted Therapies and Diagnostics: The polymer chains can be further functionalized with targeting ligands to direct the nanoparticles to specific cells or tissues, enhancing the efficacy of therapies and the precision of diagnostic tools.[11]

Experimental Protocols

Herein, we provide detailed protocols for the functionalization of two common types of nanoparticles: silica nanoparticles and cellulose nanofibrils.

Protocol 1: Functionalization of Silica Nanoparticles with this compound

This protocol is adapted from methods used for similar ATRP initiators.[1] It involves the synthesis of amine-functionalized silica nanoparticles followed by the immobilization of the this compound initiator.

Part A: Synthesis of Amine-Functionalized Silica Nanoparticles (Si@NH2)

  • Materials:

  • Procedure:

    • Silica Nanoparticle Synthesis (Stöber Method):

      • In a round-bottom flask, prepare a solution of 80 mL ethanol, 20 mL deionized water, and 5 mL ammonium hydroxide.

      • While stirring vigorously, rapidly add 5 mL of TEOS in 20 mL of ethanol.

      • Continue stirring at room temperature for at least 12 hours.

      • Collect the silica nanoparticles by centrifugation (e.g., 8000 rpm for 15 minutes).

      • Wash the nanoparticles three times with ethanol and twice with deionized water, with centrifugation and resuspension steps in between.

      • Dry the nanoparticles under vacuum.

    • Amine Functionalization:

      • Disperse 1 g of the dried silica nanoparticles in 50 mL of anhydrous toluene by sonication for 15 minutes.

      • Add 1 mL of APTES to the nanoparticle suspension.

      • Reflux the mixture at 110 °C for 12 hours under a nitrogen atmosphere.

      • Cool the suspension to room temperature.

      • Collect the amine-functionalized nanoparticles (Si@NH2) by centrifugation.

      • Wash the particles thoroughly with toluene and ethanol to remove unreacted APTES.

      • Dry the Si@NH2 nanoparticles under vacuum.

Part B: Immobilization of this compound Initiator (Si@Initiator)

  • Materials:

  • Procedure:

    • Suspend 500 mg of Si@NH2 nanoparticles in 50 mL of anhydrous THF in a round-bottom flask.

    • Cool the flask to 0 °C in an ice bath.

    • Add 1 mL of triethylamine (TEA) to the suspension. TEA acts as a base to neutralize the HBr byproduct.[1]

    • Slowly add 0.5 mL of this compound dropwise to the stirred suspension.

    • Allow the reaction to warm to room temperature and continue stirring for 24 hours under a nitrogen atmosphere.

    • Quench the reaction by adding a small amount of methanol.[1]

    • Collect the initiator-functionalized nanoparticles (Si@Initiator) by centrifugation.

    • Wash the particles thoroughly with THF and ethanol to remove any unreacted reagents and byproducts.[1]

    • Dry the Si@Initiator nanoparticles under vacuum. The nanoparticles are now ready for surface-initiated ATRP.

Protocol 2: One-Pot Synthesis and Functionalization of Cellulose Nanofibrils (Br-CNF)

This protocol describes a one-pot method for the esterification of cellulose with this compound and subsequent disintegration into nanofibrils.[9][10]

  • Materials:

    • Cellulose (e.g., from rice straw)

    • This compound (BPB)

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • Disperse 1 g of cellulose in 50 mL of DMF in a round-bottom flask.

    • Add this compound at a 5:1 molar ratio of BPB to the anhydroglucose (B10753087) unit (AGU) of cellulose.

    • Stir the reaction mixture at 23 °C for 6 hours.[9]

    • Following the esterification, directly disintegrate the functionalized cellulose into nanofibrils using in-situ ultrasonication (e.g., Qsonica Q700, 50% amplitude) for 30 minutes in the same reaction flask.[9]

    • The resulting dispersion contains 2-bromopropionyl esterified cellulose nanofibrils (Br-CNF) ready for use as macroinitiators for SI-ATRP or for incorporation into polymer composites.

Data Presentation

The successful functionalization of nanoparticles can be confirmed and quantified using various analytical techniques.[12]

Table 1: Characterization Techniques for Initiator-Functionalized Nanoparticles

Technique Information Provided Example Observation
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups; confirmation of initiator attachment.Appearance of a new carbonyl (C=O) stretching peak from the ester or amide linkage.
X-ray Photoelectron Spectroscopy (XPS) Elemental composition of the nanoparticle surface.Detection of bromine signal, confirming the presence of the initiator.
Thermogravimetric Analysis (TGA) Quantification of the amount of organic material (initiator) grafted onto the nanoparticle surface.Weight loss at temperatures corresponding to the decomposition of the organic initiator.
Dynamic Light Scattering (DLS) Hydrodynamic diameter and size distribution of the nanoparticles in suspension.A slight increase in the hydrodynamic diameter after functionalization.
Zeta Potential Surface charge of the nanoparticles.Change in zeta potential value upon surface modification.

Table 2: Quantitative Data from Functionalized Nanoparticle Systems

Nanoparticle System Parameter Value Reference
PDEAEMA-grafted ZnO/TiO2Drug (Flutamide) LoadingIncreased hydrodynamic diameter from ~55 nm to 75-85 nm post-loading.[3]
DOX-loaded linear-graft triblock copolymerDoxorubicin (DOX) Loading Content5.3%[3]
DOX-loaded linear-graft triblock copolymerDoxorubicin (DOX) Loading Efficiency28.5%[3]
Br-CNF in PolyurethaneTensile Modulus Increase1.4x[10]
Br-CNF in PolyurethaneTensile Strength Increase1.2x[10]

Visualization

Diagram 1: Experimental Workflow for SI-ATRP from Nanoparticles

G cluster_0 Nanoparticle Preparation cluster_1 Initiator Immobilization cluster_2 Polymer Grafting cluster_3 Characterization & Application NP_Synthesis Nanoparticle Synthesis (e.g., Stöber Method for Silica) Surface_Mod Surface Modification (e.g., Amination with APTES) NP_Synthesis->Surface_Mod Initiator_Reaction Reaction with This compound Surface_Mod->Initiator_Reaction SI_ATRP Surface-Initiated ATRP (with Monomer, Catalyst, Ligand) Initiator_Reaction->SI_ATRP Characterization Characterization (FTIR, TGA, DLS, etc.) SI_ATRP->Characterization Application Application (Drug Delivery, Composites, etc.) Characterization->Application

Caption: Workflow for nanoparticle functionalization and polymer grafting.

Diagram 2: Signaling Pathway of Initiator Immobilization

G NP_OH Nanoparticle Surface with Hydroxyl Groups (-OH) Reaction Esterification Reaction NP_OH->Reaction BPB This compound (CH3CHBrCOBr) BPB->Reaction TEA Triethylamine (Base) TEA->Reaction NP_Initiator Initiator-Functionalized Nanoparticle Reaction->NP_Initiator Covalent Bond Formation HBr_TEA HBr•TEA Byproduct Reaction->HBr_TEA Acid Neutralization

Caption: Chemical pathway for surface functionalization.

References

Application Notes and Protocols: Synthesis of 2-Bromopropionyl-Functionalized Macroinitiators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, step-by-step guide for the synthesis of 2-bromopropionyl-functionalized macroinitiators. This class of molecules is pivotal for the controlled synthesis of block and graft copolymers via Atom Transfer Radical Polymerization (ATRP), finding widespread application in drug delivery, tissue engineering, and materials science.

Introduction

Macroinitiators are polymers end-functionalized with initiating groups capable of initiating the polymerization of a second monomer. The introduction of a 2-bromopropionyl group onto a polymer backbone transforms it into an effective macroinitiator for ATRP. This allows for the "grafting from" approach, where new polymer chains are grown from the macroinitiator, leading to the formation of well-defined copolymers with controlled architecture.

The most common method for synthesizing these macroinitiators is the esterification of hydroxyl-terminated or hydroxyl-containing polymers with 2-bromopropionyl bromide. This protocol will detail the synthesis and characterization of two representative 2-bromopropionyl-functionalized macroinitiators: one based on polyethylene (B3416737) glycol (PEG), a hydrophilic and biocompatible polymer, and another on cellulose (B213188), a renewable and biodegradable polysaccharide.

General Synthesis Workflow

The overall process for the synthesis of 2-bromopropionyl-functionalized macroinitiators can be summarized in the following workflow.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_characterization Characterization Start Start Dry_Polymer Dry Hydroxyl-Containing Polymer Start->Dry_Polymer Dissolve_Polymer Dissolve Polymer in Anhydrous Solvent Dry_Polymer->Dissolve_Polymer Add_Base Add Base (e.g., TEA) Dissolve_Polymer->Add_Base Cool Cool to 0°C Add_Base->Cool Add_Bromide Add 2-Bromopropionyl Bromide Dropwise Cool->Add_Bromide React React at Room Temperature Add_Bromide->React Filter Filter Precipitated Salt React->Filter Precipitate Precipitate Product in Non-Solvent Filter->Precipitate Collect Collect Product by Filtration Precipitate->Collect Dry_Product Dry Under Vacuum Collect->Dry_Product Characterize Characterize by FTIR and NMR Dry_Product->Characterize End End Characterize->End

Caption: General workflow for the synthesis of 2-bromopropionyl-functionalized macroinitiators.

Experimental Protocols

Synthesis of 2-Bromopropionyl-Functionalized Poly(ethylene glycol) (PEG-Br)

This protocol describes the functionalization of both ends of a linear PEG molecule.

Materials:

  • Poly(ethylene glycol) (PEG), hydroxyl-terminated (e.g., Mn = 2000 g/mol )

  • This compound (97%)[1]

  • Triethylamine (B128534) (TEA, ≥99.5%)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Anhydrous diethyl ether

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Nitrogen or Argon atmosphere setup

Protocol:

  • Preparation:

    • Dry the PEG under vacuum at 80-100°C for at least 4 hours to remove any residual water.

    • Set up a flame-dried round-bottom flask equipped with a magnetic stir bar under a nitrogen or argon atmosphere.

    • Dissolve the dried PEG (1 equivalent) in anhydrous THF.

    • Add triethylamine (2.2 equivalents) to the solution and stir.

  • Reaction:

    • Cool the flask to 0°C using an ice bath.

    • Add this compound (2.2 equivalents) dropwise to the cooled solution using a dropping funnel over 30 minutes. A white precipitate of triethylammonium (B8662869) bromide will form.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Purification:

    • Filter the reaction mixture to remove the triethylammonium bromide precipitate.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the resulting viscous liquid in a minimal amount of THF.

    • Precipitate the product by adding the solution dropwise to a large volume of cold, stirring anhydrous diethyl ether.

    • Collect the white precipitate by vacuum filtration.

    • Repeat the dissolution in THF and precipitation in diethyl ether two more times to ensure high purity.

    • Dry the final product under vacuum at room temperature for 24 hours.

Characterization Data Summary:

ParameterStarting PEGPEG-Br Macroinitiator
Appearance White waxy solidWhite to off-white solid
FTIR (cm⁻¹) ~3450 (O-H stretch), ~1100 (C-O-C stretch)~1735 (C=O stretch, ester), ~1100 (C-O-C stretch), absence of O-H band
¹H NMR (CDCl₃, δ ppm) ~3.64 (s, -O-CH ₂-CH ₂-O-)~4.3 (t, -CH ₂-O-CO-), ~4.4 (q, -CO-CH (Br)-CH₃), ~1.8 (d, -CH(Br)-CH ₃), ~3.64 (s, -O-CH ₂-CH ₂-O-)
Synthesis of 2-Bromopropionyl-Functionalized Cellulose Nanofibrils (Br-CNFs)

This protocol outlines a one-pot synthesis method for creating macroinitiators from cellulose.[2][3][4][5][6][7][8]

Materials:

  • Microcrystalline cellulose or rice straw cellulose[8]

  • This compound (BPB)[2][3][4][5][6][7][8]

  • 4-Dimethylaminopyridine (DMAP)[7]

  • N,N-Dimethylformamide (DMF)[2][3][4][5][6][7][8]

  • Acetone[7]

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Ultrasonicator[2][3][4][5][6][7][8]

Protocol:

  • Preparation:

    • Dry the cellulose under vacuum at 60°C overnight.[7]

    • Disperse the dried cellulose (1 equivalent, based on anhydroglucose (B10753087) unit - AGU) in DMF in a round-bottom flask with vigorous stirring.[7]

  • Reaction:

    • In a separate flask, dissolve this compound (5 equivalents to AGU) and a catalytic amount of DMAP in DMF, and cool the mixture in an ice bath.[7]

    • Add the cooled BPB/DMAP solution to the cellulose suspension.[7]

    • Allow the reaction to proceed at room temperature for 6 hours with continuous stirring.[2][8]

  • Purification and Fibrillation:

    • Stop the reaction by vacuum filtration.

    • Wash the solid product (2-bromopropionyl esterified cellulose, Br-Cell) thoroughly with acetone (B3395972) to remove unreacted reagents and byproducts.[7]

    • Dry the Br-Cell at 55°C overnight.[7]

    • To obtain nanofibrils, re-disperse the Br-Cell in fresh DMF and subject it to ultrasonication (e.g., 50% amplitude for 30 minutes).[2][8]

    • The resulting suspension contains the 2-bromopropionyl-functionalized cellulose nanofibrils (Br-CNFs).

Characterization Data Summary:

ParameterStarting CelluloseBr-CNF Macroinitiator
Appearance White powderOff-white solid, forms stable dispersion in DMF
FTIR (cm⁻¹) ~3340 (O-H stretch), ~2900 (C-H stretch)~1730 (C=O stretch, ester), reduced O-H band intensity
¹H NMR (TFA-d, δ ppm) Broad peaks for cellulose backboneNew peaks corresponding to the 2-bromopropionyl group
Degree of Substitution (DS) N/ACan be determined by elemental analysis or NMR, typically in the range of 0.5-0.6[5]

Signaling Pathways and Applications

The primary application of these macroinitiators is in Atom Transfer Radical Polymerization (ATRP). The logical relationship for initiating ATRP is depicted below.

ATRP_Initiation cluster_components ATRP Components cluster_process Polymerization Process Macroinitiator P-Br (Macroinitiator) Activation Activation Macroinitiator->Activation Catalyst Cu(I)X / Ligand Catalyst->Activation Monomer Monomer Propagation Propagation Monomer->Propagation Activation->Propagation P• + Cu(II)X₂ / Ligand Deactivation Deactivation Propagation->Deactivation P-M• Deactivation->Activation P-M-Br Block_Copolymer Block/Graft Copolymer Deactivation->Block_Copolymer

Caption: Logical workflow of ATRP initiated by a 2-bromopropionyl macroinitiator.

These resulting block and graft copolymers are instrumental in various biomedical applications:

  • Drug Delivery: Amphiphilic block copolymers can self-assemble into micelles, encapsulating hydrophobic drugs for targeted delivery.

  • Gene Delivery: Cationic polymer blocks can be grown from the macroinitiator to complex with nucleic acids for gene therapy applications.

  • Tissue Engineering: The surface of scaffolds can be modified with these macroinitiators to graft biocompatible or bioactive polymers, improving cell adhesion and proliferation.

  • Smart Materials: Stimuli-responsive polymers can be grafted to create materials that change their properties in response to environmental cues like temperature or pH.

Safety and Handling

  • This compound is corrosive and a lachrymator. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9] It is incompatible with water, alcohols, oxidizing agents, and strong alkalis.[9]

  • Anhydrous solvents are flammable and should be handled with care. Ensure all reactions are performed away from ignition sources.

  • Always work under an inert atmosphere (nitrogen or argon) when using anhydrous solvents and moisture-sensitive reagents.

By following these detailed protocols, researchers can reliably synthesize 2-bromopropionyl-functionalized macroinitiators, opening the door to a wide range of advanced polymer architectures for various applications in research and drug development.

References

Application Notes and Protocols: 2-Bromopropionyl Bromide in the Synthesis of Agrochemical Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 2-bromopropionyl bromide as a versatile building block in the synthesis of various agrochemical compounds. This document includes experimental protocols, quantitative data, and logical workflow diagrams to facilitate its application in research and development.

Introduction to this compound in Agrochemical Synthesis

This compound (CAS No. 563-76-8) is a highly reactive acyl halide that serves as a crucial intermediate in the synthesis of a wide range of organic molecules, including active ingredients for the agrochemical industry.[1][2] Its utility stems from the presence of two reactive centers: the acyl bromide group, which is an excellent acylating agent, and the bromine atom on the adjacent carbon, which can participate in nucleophilic substitution reactions.[3][4] This dual reactivity makes it a valuable precursor for introducing the 2-bromopropionyl moiety into various molecular scaffolds, a key step in the synthesis of many pesticides, including herbicides, fungicides, and insecticides.[1][2][5]

Synthesis of Herbicide Intermediates

This compound is a key starting material for the synthesis of phenoxypropionate herbicides, a class of compounds widely used for controlling grass weeds in broadleaf crops. The synthesis of these herbicides, such as Clodinafop-propargyl and Fenoxaprop-p-ethyl, typically involves the preparation of a 2-phenoxypropionate intermediate.

Synthesis of (R)-(+)-2-(4-Hydroxyphenoxy)propionic Acid

A central intermediate in the synthesis of many phenoxypropionate herbicides is (R)-(+)-2-(4-hydroxyphenoxy)propionic acid. This intermediate can be synthesized from this compound through a multi-step process.

DOT Script for the Synthesis of (R)-(+)-2-(4-Hydroxyphenoxy)propionic Acid

G A This compound C Ethyl 2-bromopropionate A->C Esterification B Ethanol (B145695) B->C E Ethyl 2-(4-hydroxyphenoxy)propionate C->E Williamson Ether Synthesis D Hydroquinone (B1673460) (mono-protected) D->E G (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid E->G Hydrolysis F Hydrolysis F->G

Caption: Synthesis workflow for (R)-(+)-2-(4-hydroxyphenoxy)propionic acid.

Experimental Protocols

Protocol 2.1.1: Synthesis of Ethyl 2-bromopropionate from this compound

This procedure describes the esterification of this compound with ethanol to yield ethyl 2-bromopropionate.

  • Reaction Setup: In a flask equipped with a reflux condenser and a dropping funnel, place anhydrous ethanol.

  • Addition of this compound: Cool the ethanol in an ice bath. Slowly add this compound dropwise to the ethanol with constant stirring.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours.

  • Work-up: Cool the reaction mixture and pour it into cold water. Separate the organic layer.

  • Purification: Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and distill under reduced pressure to obtain pure ethyl 2-bromopropionate.

Protocol 2.1.2: Synthesis of Ethyl 2-(4-hydroxyphenoxy)propionate

This protocol outlines the Williamson ether synthesis between ethyl 2-bromopropionate and a mono-protected hydroquinone.

  • Reaction Setup: In a round-bottom flask, dissolve mono-benzyl ether of hydroquinone and sodium hydroxide (B78521) in dehydrated ethanol.

  • Addition of Ethyl 2-bromopropionate: Add ethyl 2-bromopropionate to the solution and stir the mixture at room temperature for 4-6 hours.[6]

  • Work-up: After the reaction is complete, perform an extraction with a suitable organic solvent. Dry the organic phase and concentrate it to obtain the crude product.

  • Purification: Purify the crude product by silica (B1680970) gel column chromatography to get 2-(4-(benzyloxy)phenoxy)ethyl propionate.

  • Deprotection: The benzyl (B1604629) protecting group can be removed via catalytic hydrogenation to yield ethyl 2-(4-hydroxyphenoxy)propionate.

Protocol 2.1.3: Hydrolysis to 2-(4-hydroxyphenoxy)propanoic acid

This final step involves the hydrolysis of the ester to the carboxylic acid.

  • Reaction Setup: Add the ethyl 2-(4-hydroxyphenoxy)propionate from the previous step to a 10% aqueous solution of sodium hydroxide.[7]

  • Reaction: Stir the mixture at room temperature for 3 hours.[7]

  • Work-up: Cool the reaction mixture in an ice-water bath and acidify by the dropwise addition of 2M hydrochloric acid to a pH of 1.[7]

  • Isolation: Extract the product with ethyl acetate. Dry the organic phase and concentrate it to obtain the crude 2-(4-hydroxyphenoxy)propanoic acid.[7]

  • Purification: Recrystallize the crude product from ethanol to obtain the pure product.[7]

Synthesis of Clodinafop-propargyl

Clodinafop-propargyl is a post-emergence herbicide. Its synthesis can be achieved from (R)-(+)-2-(4-hydroxyphenoxy)propionic acid.

DOT Script for the Synthesis of Clodinafop-propargyl

G A (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid C Clodinafop Acid A->C Nucleophilic Aromatic Substitution B 5-chloro-2,3-difluoropyridine (B143520) B->C E Clodinafop-propargyl C->E Esterification D Propargyl alcohol D->E

Caption: Synthesis workflow for Clodinafop-propargyl.

Quantitative Data for Clodinafop-propargyl Synthesis
StepReactantsCatalyst/BaseSolventTemp. (°C)Time (h)Yield (%)Purity (%)Reference
Clodinafop Acid Synthesis(R)-2-(p-hydroxyphenoxy)propionic acid, 5-chloro-2,3-difluoropyridineCaustic alkaliWater/Aprotic polar solvent70-100-94.8-97.199.1-99.2[2][8]
EsterificationClodinafop acid, Propargyl alcoholConventional esterification catalystOrganic solvent----[8]
Experimental Protocol

Protocol 2.2.1: Synthesis of Clodinafop Acid

  • Salt Formation: React (R)-2-(p-hydroxyphenoxy)propionic acid with a caustic alkali (e.g., KOH or NaOH) in a mixture of water and an aprotic polar solvent at 30-60°C to form the corresponding salt.[8]

  • Condensation: Add 5-chloro-2,3-difluoropyridine to the reaction mixture and heat to 70-100°C.[8]

  • Work-up: After the reaction is complete, remove the solvents by distillation. Add water to the residue, stir to dissolve, and adjust the pH to ≤ 3.5 with acid to precipitate the solid.

  • Isolation: Filter and dry the solid to obtain Clodinafop acid.[8]

Protocol 2.2.2: Synthesis of Clodinafop-propargyl

  • Esterification: Dissolve the Clodinafop acid in a suitable organic solvent. Add propargyl alcohol in the presence of a conventional esterification catalyst.

  • Purification: The final product, Clodinafop-propargyl, is obtained after purification.

Application in Fungicide and Insecticide Synthesis

While detailed protocols are less commonly published, this compound and its derivatives are reported as intermediates in the synthesis of certain fungicides and insecticides.[5] The inherent reactivity of the 2-bromopropionyl group allows for its incorporation into various heterocyclic systems that form the core of many fungicidal and insecticidal molecules. For instance, its derivatives can be used to synthesize precursors for strobilurin fungicides like Azoxystrobin.[5] The synthesis of such compounds often involves the reaction of the 2-bromopropionyl moiety with substituted phenols or other nucleophiles to build the desired molecular framework. However, specific, publicly available, detailed protocols for these syntheses starting from this compound are scarce.

Conclusion

This compound is a valuable and versatile reagent in the agrochemical industry, particularly for the synthesis of phenoxypropionate herbicides. The protocols and data presented here for the synthesis of key intermediates and the final active ingredient, Clodinafop-propargyl, demonstrate its utility. While its application in the synthesis of specific fungicides and insecticides is also noted, further research into publicly available, detailed synthetic routes is required to fully elucidate its role in these areas. The provided workflows and experimental outlines serve as a foundational guide for researchers and professionals in the field of agrochemical development.

References

Troubleshooting & Optimization

Preventing hydrolysis of 2-Bromopropionyl bromide during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-Bromopropionyl Bromide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the hydrolysis of this highly reactive reagent during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it sensitive to hydrolysis?

A1: this compound is a highly reactive acyl bromide used as a versatile intermediate in organic synthesis, particularly for introducing the 2-bromopropionyl group into molecules.[1] Its high reactivity stems from the two bromine atoms, making the carbonyl carbon highly electrophilic. This reactivity also makes it extremely susceptible to hydrolysis. When exposed to water or even atmospheric moisture, it readily reacts to form 2-bromopropionic acid and hydrogen bromide (HBr), which can complicate reactions and reduce yields.[1][2]

Q2: What are the common signs of this compound hydrolysis in my reaction?

A2: The most common indications of hydrolysis include:

  • Formation of a white precipitate: This is often the hydrobromide salt of any amine base (like triethylamine) used in the reaction, formed by the reaction of the base with the HBr generated during hydrolysis.

  • A drop in the pH of the reaction mixture: The formation of HBr will make the reaction mixture acidic.

  • Inconsistent or low yields of the desired product: The consumption of the starting material by hydrolysis reduces the amount available for the intended reaction.

  • The presence of 2-bromopropionic acid as a major byproduct: This can be detected by analytical techniques such as NMR, GC-MS, or LC-MS.

Q3: How should I properly store this compound to prevent degradation?

A3: To ensure the longevity and reactivity of this compound, it is crucial to store it under anhydrous and inert conditions. The container must be tightly sealed to prevent the ingress of moisture from the air.[1][2] It is also advisable to store it under an inert atmosphere, such as nitrogen or argon, and in a cool, dark place to prevent light-induced decomposition.[1]

Q4: Can I use protic solvents like ethanol (B145695) or methanol (B129727) for my reaction with this compound?

A4: It is highly discouraged to use protic solvents such as alcohols (ethanol, methanol), water, or even solvents containing acidic protons. This compound will react vigorously with these solvents, leading to the formation of esters or complete hydrolysis.[1] Always opt for anhydrous aprotic solvents.

Troubleshooting Guide

Symptom Possible Cause Recommended Solution
Low or no yield of the desired product, with starting material consumed. Hydrolysis of this compound. The reagent has likely reacted with residual water in the solvent, on the glassware, or from the atmosphere.Ensure strictly anhydrous conditions. Use freshly distilled, anhydrous solvents. Dry all glassware in an oven at >100°C for several hours and cool under a stream of inert gas (nitrogen or argon). Perform the reaction under an inert atmosphere.
A significant amount of a white, salt-like precipitate forms immediately upon addition of a base (e.g., triethylamine). Rapid hydrolysis generating HBr. The HBr byproduct from the hydrolysis of this compound is reacting with the amine base.Improve anhydrous technique. While some salt formation from the desired reaction is expected, excessive and immediate precipitation points to a water contamination issue. Review solvent and glassware drying procedures. Add the base to the reaction mixture before the this compound to neutralize any trace acid.
The reaction mixture turns yellow or brown. Decomposition of the reagent or side reactions. This can be caused by impurities, exposure to light, or elevated temperatures.Use purified reagents and control reaction temperature. Ensure the this compound is of high purity. Protect the reaction from light by wrapping the flask in aluminum foil. Maintain the recommended reaction temperature, often starting at 0°C.
Formation of multiple unexpected byproducts. Side reactions with the substrate or solvent. The high reactivity of this compound can lead to non-selective reactions if not properly controlled.Optimize reaction conditions. Consider lowering the reaction temperature, slowing the rate of addition of the acyl bromide, and ensuring the use of a suitable non-reactive, aprotic solvent.

Data Presentation

Solvent Type Suitability for Reactions with this compound Reasoning
Dichloromethane (B109758) (DCM)AproticExcellentInert, aprotic, and effectively dissolves this compound and many organic substrates. Must be anhydrous.
TolueneAproticExcellentInert, aprotic, and suitable for a wide range of temperatures. Must be anhydrous.
Tetrahydrofuran (THF)AproticGoodGenerally suitable, but peroxide formation can be an issue. Use freshly distilled and anhydrous THF.
AcetonitrileAproticGoodAprotic and polar, can be a good choice depending on the substrate's solubility. Must be anhydrous.
Diethyl EtherAproticGoodSuitable for low-temperature reactions. Highly volatile and peroxide formation is a concern. Must be anhydrous.
WaterProticUnsuitableReacts vigorously with this compound, causing rapid hydrolysis.
Alcohols (Methanol, Ethanol)ProticUnsuitableReacts to form esters, a competing side reaction to hydrolysis.
Dimethylformamide (DMF)AproticUse with CautionWhile aprotic, it can contain water and may not be sufficiently inert for all applications. Anhydrous DMF is required.[3][4]

Experimental Protocols

Protocol 1: General Procedure for Acylation using this compound under Anhydrous Conditions

This protocol outlines a general method for the acylation of a nucleophile (e.g., an alcohol or amine) while minimizing the risk of hydrolysis.

  • Glassware Preparation: All glassware (round-bottom flask, dropping funnel, condenser, magnetic stir bar) should be thoroughly washed and dried in an oven at 120°C for at least 4 hours. The glassware should be assembled while hot and allowed to cool to room temperature under a steady stream of dry nitrogen or argon.

  • Reagent and Solvent Preparation:

    • The nucleophilic substrate should be dried and rendered free of water.

    • Anhydrous aprotic solvent (e.g., dichloromethane or toluene) should be used. It is recommended to use solvent from a freshly opened bottle or one that has been dried over a suitable drying agent (e.g., calcium hydride) and distilled.

    • A non-nucleophilic base, such as triethylamine (B128534) or pyridine, should be freshly distilled.

  • Reaction Setup:

    • Under a positive pressure of inert gas, dissolve the nucleophilic substrate and the non-nucleophilic base (typically 1.1 to 1.5 equivalents) in the anhydrous solvent in the reaction flask.

    • Cool the mixture to 0°C using an ice-water bath.

  • Addition of this compound:

    • Dissolve this compound (typically 1.0 to 1.2 equivalents) in a small amount of the anhydrous solvent in the dropping funnel.

    • Add the this compound solution dropwise to the cooled, stirring reaction mixture over a period of 30-60 minutes. Maintain the temperature at 0°C during the addition.

  • Reaction Monitoring and Work-up:

    • After the addition is complete, allow the reaction to stir at 0°C for a further 30 minutes, then warm to room temperature.

    • Monitor the reaction progress using a suitable technique (e.g., TLC or LC-MS).

    • Upon completion, the reaction is typically quenched by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.

    • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

Visualizations

Hydrolysis_Prevention_Workflow Experimental Workflow for Preventing Hydrolysis cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Work-up Phase prep_glass Dry Glassware (Oven, >100°C) prep_solvent Use Anhydrous Aprotic Solvent prep_reagents Dry Substrate & Distill Base prep_inert Assemble under Inert Gas (N2/Ar) dissolve Dissolve Substrate & Base in Solvent prep_inert->dissolve Start Reaction cool Cool to 0°C dissolve->cool add_reagent Slow, Dropwise Addition of This compound cool->add_reagent react Stir at 0°C, then Warm to Room Temp. add_reagent->react quench Quench Reaction (e.g., with H2O) react->quench Reaction Complete extract Extract Organic Layer quench->extract dry Dry with Na2SO4 extract->dry purify Purify Product dry->purify

Caption: A flowchart illustrating the key steps in an experimental workflow designed to minimize the hydrolysis of this compound.

Hydrolysis_Logic Logical Relationships in Hydrolysis Prevention reagent This compound (Highly Reactive) hydrolysis Hydrolysis (Undesired Reaction) reagent->hydrolysis desired_reaction Desired Acylation (Product Formation) reagent->desired_reaction water Water/Moisture (Nucleophile) water->hydrolysis byproducts 2-Bromopropionic Acid + HBr hydrolysis->byproducts nucleophile Substrate (e.g., R-OH, R-NH2) nucleophile->desired_reaction prevention Prevention Strategies anhydrous Anhydrous Conditions prevention->anhydrous inert_atm Inert Atmosphere prevention->inert_atm aprotic Aprotic Solvent prevention->aprotic base Non-nucleophilic Base prevention->base anhydrous->water Eliminates inert_atm->water Excludes aprotic->water Avoids as contaminant base->byproducts Neutralizes HBr

Caption: A diagram showing the competing desired and undesired (hydrolysis) reactions of this compound and the strategies to prevent the latter.

References

Technical Support Center: Reactions of 2-Bromopropionyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Bromopropionyl Bromide. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this highly reactive reagent. Find answers to frequently asked questions and consult our troubleshooting guides to minimize side reactions and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

A1: this compound has two primary electrophilic sites susceptible to nucleophilic attack:

  • Acyl Bromide Carbon: This is the most reactive site due to the carbonyl group's electron-withdrawing nature and the bromide being an excellent leaving group. Nucleophilic acyl substitution at this position is typically the desired reaction.[1][2]

  • α-Carbon: The carbon atom to which the second bromine atom is attached is also electrophilic. It can undergo nucleophilic substitution (an SN2-type reaction), displacing the bromide ion.[3]

Q2: My reaction is showing a significant amount of 2-bromopropionic acid. What is the cause and how can I prevent it?

A2: The formation of 2-bromopropionic acid is due to the hydrolysis of this compound.[3] This reagent is extremely sensitive to water and moisture.[3] To prevent this, it is critical to perform the reaction under strictly anhydrous conditions. This includes using anhydrous solvents, drying all glassware thoroughly, and running the reaction under an inert atmosphere such as nitrogen or argon.[3]

Q3: When reacting this compound with an amine, what are the potential side products besides the desired amide?

A3: While the primary reaction is the formation of a 2-bromopropionamide, several side reactions can occur:

  • Double Acylation: If the amine is primary (R-NH₂), a diacylated product can form, although this is generally less favorable.

  • α-Substitution: The amine can act as a nucleophile and attack the α-carbon, displacing the bromine atom to form an amino-substituted amide.

  • Elimination: Amines are basic and can promote an elimination reaction, removing HBr to form an α,β-unsaturated acryloyl bromide intermediate, which can then react further or polymerize.

Q4: How does the choice of base affect my reaction?

A4: A base is typically added to neutralize the hydrogen bromide (HBr) byproduct generated during the acylation of nucleophiles like alcohols or amines.[1] The choice of base is crucial. A bulky, non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) is often preferred.[1][4] Using a nucleophilic base (e.g., hydroxide) can lead to competing substitution or elimination reactions.[5]

Troubleshooting Guide: Common Issues and Solutions

This guide addresses common problems encountered during reactions involving this compound.

Issue 1: Low Yield of the Desired Acylated Product

If you are experiencing a low yield of your target ester, amide, or thioester, consult the following workflow.

G cluster_0 Troubleshooting: Low Product Yield start Low yield or multiple products observed q1 Were strictly anhydrous conditions used? start->q1 q2 Was the reaction performed at low temperature? q1->q2 Yes sol1 Primary Cause: Hydrolysis. Solution: Use anhydrous solvents, dry glassware, and run under inert atmosphere (N2/Ar). q1->sol1 No q3 Was a non-nucleophilic base used? q2->q3 Yes sol2 Primary Cause: Multiple side reactions. Solution: Cool reaction to 0°C or lower to improve selectivity. q2->sol2 No sol3 Primary Cause: Competing reactions from base. Solution: Use a bulky, non-nucleophilic base like triethylamine or DIPEA. q3->sol3 No/Unsure end_node Re-run experiment with optimized conditions q3->end_node Yes sol1->end_node sol2->end_node sol3->end_node

Caption: Troubleshooting workflow for low product yield.

Issue 2: Formation of an α,β-Unsaturated Product

The presence of a product consistent with an acryloyl derivative suggests an elimination reaction has occurred.

  • Cause: This is often promoted by using a strong or sterically hindered base, or by running the reaction at elevated temperatures. The base abstracts the acidic proton on the α-carbon, leading to the elimination of HBr.

  • Solution:

    • Lower the Temperature: Perform the reaction at 0°C or below to disfavor the elimination pathway.

    • Choose the Right Base: Use a weaker, non-nucleophilic base like potassium carbonate or pyridine (B92270) if compatible with your reaction.[4]

    • Order of Addition: Add the base slowly to the reaction mixture to avoid a localized high concentration.

Side Reaction Overview

The following diagram illustrates the primary desired reaction of this compound with a generic nucleophile (Nu-H) versus common side reactions.

G cluster_products Possible Products reagents This compound + Nucleophile (Nu-H) desired Desired Product (Acyl Substitution) reagents->desired Anhydrous Low Temp side1 Hydrolysis Product (2-Bromopropionic Acid) reagents->side1 H₂O Present side2 α-Substitution Product reagents->side2 Nucleophilic Attack at α-carbon side3 Elimination Product (Acryloyl Derivative) reagents->side3 Strong Base or High Temp

Caption: Competing reaction pathways for this compound.

Summary of Factors Influencing Side Reactions
Side Reaction TypeContributing FactorsPotential OutcomeRecommended Preventative Measures
Hydrolysis Presence of water or protic solvents.Formation of 2-bromopropionic acid, reducing yield.Use anhydrous solvents and reagents; perform reaction under an inert atmosphere (N₂ or Ar).[3]
α-Substitution Highly nucleophilic reagent; elevated temperatures.Formation of an α-substituted product instead of the desired acyl product.Perform the reaction at low temperatures (e.g., 0 °C) to favor attack at the more reactive acyl carbon.[6]
Elimination Use of a strong or sterically hindered base; high reaction temperatures.Formation of an α,β-unsaturated carbonyl compound, which may polymerize or react further.[5]Use a non-nucleophilic base (e.g., TEA, K₂CO₃); maintain low reaction temperatures.[1][4]
Over-reaction Incorrect stoichiometry (excess this compound); reaction with poly-functional nucleophiles.Formation of multiple acylated products.Use a controlled stoichiometry, often with a slight excess of the nucleophile; add the acyl bromide dropwise to the nucleophile solution.[6]

Experimental Protocols

General Protocol for the Acylation of an Alcohol with this compound

This protocol is designed to minimize common side reactions.

Materials:

  • Three-neck round-bottom flask, oven-dried

  • Dropping funnel, oven-dried

  • Magnetic stirrer and stir bar

  • Thermometer

  • Inert gas line (Nitrogen or Argon)

  • Ice-water bath

  • Alcohol (nucleophile)

  • This compound

  • Anhydrous dichloromethane (B109758) (DCM) or other suitable anhydrous solvent

  • Triethylamine (TEA), distilled

Procedure:

  • Setup: Assemble the dry three-neck flask with a magnetic stir bar, dropping funnel, thermometer, and inert gas inlet. Place the flask in an ice-water bath.[6]

  • Reagents: In the flask, dissolve the alcohol (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous DCM.

  • Cooling: Cool the stirred solution to 0 °C.[3]

  • Slow Addition: In the dropping funnel, prepare a solution of this compound (1.05 eq.) in a small amount of anhydrous DCM. Add this solution dropwise to the cooled alcohol solution over 1-2 hours, ensuring the internal temperature does not rise above 5 °C.[3][6]

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2-4 hours, or until TLC/GC analysis indicates the consumption of the starting material.[6]

  • Workup:

    • Quench the reaction by slowly adding cold, deionized water.

    • Transfer the mixture to a separatory funnel and remove the aqueous layer.

    • Wash the organic layer sequentially with cold dilute HCl, saturated sodium bicarbonate solution, and brine.[3]

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Purification: Filter the drying agent and remove the solvent under reduced pressure. Purify the crude product via column chromatography or vacuum distillation as appropriate.

References

Technical Support Center: Purification of 2-Bromopropionyl Bromide Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for the purification of crude products synthesized using 2-bromopropionyl bromide. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Troubleshooting and FAQs

This section addresses common issues encountered during the work-up and purification of products from reactions involving this compound.

Q1: What are the most common impurities in my crude product?

A: Given the high reactivity of this compound, several impurities are common:

  • Unreacted Starting Materials: Your nucleophile (e.g., alcohol, amine) may be present if the reaction did not go to completion.

  • Excess this compound: If used in excess, this highly reactive reagent will persist in the crude mixture.

  • Hydrolysis Product (2-Bromopropionic Acid): this compound is extremely sensitive to moisture and will readily hydrolyze to 2-bromopropionic acid.[1][2] This is one of the most frequent impurities.

  • Byproduct Salts: Reactions involving this compound are often run with a base (e.g., triethylamine (B128534), pyridine) to scavenge the HBr byproduct. This results in the formation of salts, such as triethylammonium (B8662869) bromide, which may precipitate or remain in the crude product.[3]

Q2: My final product yield is significantly lower than expected. What could have gone wrong?

A: Low yields are typically traced back to the handling of the this compound reagent.

  • Reagent Decomposition: The primary cause of low yield is often the hydrolysis of this compound before it can react with your substrate.[1] It is critical to use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Loss During Work-up: If your product has some water solubility, it can be lost during aqueous extraction steps. Using a brine wash can help reduce this by decreasing the solubility of organic compounds in the aqueous layer.[1]

  • Incomplete Reaction: Ensure sufficient reaction time and appropriate temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

Q3: How do I effectively remove the triethylammonium bromide salt byproduct?

A: This salt is a common byproduct when triethylamine is used as a base.[3]

  • Filtration: If the salt has precipitated from the reaction solvent (e.g., dichloromethane), it can be removed by filtration before the aqueous work-up.[3]

  • Aqueous Wash: The salt is highly soluble in water. During the work-up, washing the organic layer with water or a dilute acid solution will effectively remove it into the aqueous phase.[1][3]

Q4: During my aqueous work-up, I am struggling with emulsion formation. How can I resolve this?

A: Emulsions can form at the interface of the organic and aqueous layers, making separation difficult.

  • Brine Wash: After the initial aqueous washes, perform a final wash with a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, which helps to break up emulsions and drives the separation of the two phases.[1][3]

  • Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning for a few minutes can force the layers to separate.

  • Patience: Sometimes, simply allowing the separation funnel to stand undisturbed for an extended period can lead to the resolution of the emulsion.

Q5: My product appears to be decomposing during silica (B1680970) gel chromatography. What are my options?

A: The acidic nature of standard silica gel can sometimes cause decomposition of sensitive products.

  • Deactivate the Silica: You can neutralize the silica gel by treating it with a base. Prepare a slurry of the silica gel in your starting eluent containing a small amount of a non-nucleophilic base, such as triethylamine (~1%), then pack the column as usual.

  • Switch Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina.

  • Alternative Purification Method: If the product is thermally stable, vacuum distillation is an excellent alternative for liquid products.[3] If the product is a solid, recrystallization is often the most effective purification technique.[4][5] Distillation may lead to decomposition for some compounds.[3]

Data Summary: Purification Strategies

The choice of purification method depends on the properties of the desired product and the nature of the impurities. The following table summarizes common techniques.

Purification MethodTarget ImpuritiesKey Parameters / SolventsTypical Yield/Purity
Aqueous Wash (Dilute Acid) Basic impurities (e.g., triethylamine, pyridine)1M HCl or 5% NH₄Cl solution.[3]N/A (Work-up step)
Aqueous Wash (Dilute Base) Acidic impurities (e.g., 2-bromopropionic acid)Saturated NaHCO₃ or 5% Na₂CO₃ solution.N/A (Work-up step)
Column Chromatography Unreacted starting materials, non-polar byproductsStationary Phase: Silica Gel 60.[3]Eluent: Gradients of Hexane/Ethyl Acetate or Hexane/Dichloromethane (B109758).[3]70-95% recovery from crude.
Recrystallization Impurities with different solubility profilesSolvent Choice: Product should be soluble in hot solvent but poorly soluble at room temperature or below.[4]Can achieve >99% purity.
Vacuum Distillation Non-volatile impurities, byproducts with different boiling pointsConditions: Low pressure (e.g., 2-10 mmHg) to reduce boiling point and prevent thermal decomposition.[3]>98% purity for thermally stable liquids.

Detailed Experimental Protocol: Purification by Extraction and Column Chromatography

This protocol describes a general procedure for a neutral product that is stable on silica gel.

1. Reaction Quenching and Initial Work-up a. Cool the reaction mixture in an ice bath. b. Slowly add deionized water to quench any remaining this compound. c. If a salt precipitate (e.g., triethylammonium bromide) is present, filter the mixture and wash the solid with a small amount of the reaction solvent.[3] Combine the filtrates. d. Transfer the combined filtrate to a separatory funnel.

2. Liquid-Liquid Extraction a. Add an equal volume of an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) if different from the reaction solvent. b. Wash the organic layer sequentially with: i. 1M HCl (to remove basic impurities).[3] ii. Deionized water (to remove water-soluble components).[1] iii. Saturated NaHCO₃ solution (to remove acidic impurities like 2-bromopropionic acid). iv. Saturated NaCl (brine) solution (to break emulsions and initiate drying).[1][3] c. Separate the organic layer after each wash.

3. Drying and Concentration a. Dry the isolated organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).[1][3] b. Filter off the drying agent. c. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

4. Silica Gel Column Chromatography a. Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate). b. Pack a column with the slurry. c. Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. d. Carefully load the dried, product-adsorbed silica onto the top of the packed column. e. Begin elution with the low-polarity solvent system, gradually increasing the polarity. f. Collect fractions and monitor them by TLC to identify those containing the pure product. g. Combine the pure fractions and remove the solvent under reduced pressure to yield the final, purified product.

Visualized Workflow

The following diagram illustrates the decision-making process for purifying a crude product after a reaction with this compound.

Purification_Workflow crude_rxn Crude Reaction Mixture workup Aqueous Work-up (Wash, Dry, Concentrate) crude_rxn->workup crude_product Isolated Crude Product workup->crude_product analysis Analyze Purity (TLC, NMR, etc.) crude_product->analysis decision Is the Product a Solid? analysis->decision recrystallization Recrystallization decision->recrystallization  Yes liquid_check Is it Thermally Stable? decision->liquid_check  No (Liquid/Oil) pure_product Pure Product recrystallization->pure_product distillation Vacuum Distillation liquid_check->distillation  Yes chromatography Column Chromatography liquid_check->chromatography  No / Impurities have  similar boiling points distillation->pure_product chromatography->pure_product

Caption: General workflow for the purification of products synthesized with this compound.

References

Removing unreacted 2-Bromopropionyl bromide from reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Removing Unreacted 2-Bromopropionyl Bromide from Reaction Mixtures

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the effective removal of unreacted this compound from reaction mixtures. The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and a comparison of common purification methods.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unreacted this compound?

A1: this compound is a highly reactive and corrosive acyl halide.[1] Leaving it in your reaction mixture can lead to the formation of unwanted byproducts during subsequent steps or storage. Its reactivity also poses a challenge for purification techniques like chromatography, where it can react with the stationary phase. Furthermore, its lachrymatory nature necessitates careful handling and complete removal.

Q2: What are the primary methods for removing residual this compound?

A2: The main strategies for removing unreacted this compound include:

  • Quenching: Reacting the excess acyl bromide with a nucleophilic reagent to convert it into a more easily removable, less reactive species.

  • Aqueous Extractive Workup: Utilizing liquid-liquid extraction to wash out the unreacted reagent and its hydrolysis product into an aqueous phase.

  • Chemical Scavenging: Employing solid-phase scavenger resins to selectively bind and remove the excess electrophile.

  • Chromatography: Separating the desired product from the unreacted starting material using techniques like flash column chromatography.

  • Distillation: Removing the volatile this compound from a less volatile product under reduced pressure.

Q3: My product is sensitive to water. Can I still use an aqueous workup?

A3: If your product has some water sensitivity, a rapid aqueous wash with cold, deionized water or brine can sometimes be tolerated. The key is to minimize the contact time and to thoroughly dry the organic layer with a drying agent like anhydrous sodium sulfate (B86663) or magnesium sulfate immediately after the extraction.[2] For extremely sensitive compounds, non-aqueous workup methods or the use of scavenger resins would be the preferred approach.

Q4: I see a precipitate form during my aqueous workup. What should I do?

A4: A precipitate could be an insoluble salt or your product crashing out of solution. It's important to first determine the nature of the solid. If it is an inorganic salt, it can often be removed by filtration. If it is your product, you may need to adjust the pH of the aqueous layer or add more organic solvent to redissolve it before proceeding with the separation.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Product is contaminated with 2-bromopropionic acid after aqueous workup. Incomplete hydrolysis of this compound followed by co-extraction, or hydrolysis during workup.- Ensure the quenching step (if performed) goes to completion. - Perform a wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to extract the acidic byproduct. Ensure your product is stable to basic conditions.
Emulsion formation during aqueous extraction. - Similar densities of the organic and aqueous layers. - Presence of surfactants or fine solid particles.- Add brine (saturated NaCl solution) to increase the ionic strength and density of the aqueous phase. - Add more organic solvent. - Gently swirl instead of vigorous shaking. - Filter the emulsion through a pad of Celite.
Unreacted this compound is still present after purification by column chromatography. - Co-elution with the product due to similar polarity. - Decomposition of the acyl bromide on the silica (B1680970) gel, leading to streaking.- Optimize the eluent system for better separation. A less polar solvent system might be necessary. - Consider deactivating the silica gel with a small amount of triethylamine (B128534) in the eluent if your product is base-stable. - Perform a quenching or scavenging step before chromatography.
Low product recovery after using a scavenger resin. - The scavenger resin may have adsorbed some of the desired product. - The product may be unstable to the resin or the reaction conditions.- Choose a scavenger with high selectivity for the acyl bromide. - Reduce the amount of scavenger resin used or the reaction time. - Test the stability of your product with the scavenger resin on a small scale first.

Data Presentation: Comparison of Removal Methods

The following table summarizes the common methods for removing unreacted this compound, providing a qualitative comparison to aid in method selection.

MethodPrincipleAdvantagesDisadvantagesTypical Efficiency/Recovery
Aqueous Quenching/Workup Hydrolysis of the acyl bromide to the water-soluble carboxylic acid, followed by extraction.Simple, inexpensive, and effective for many applications.Not suitable for water-sensitive products. Can lead to emulsion formation.High removal efficiency, but product recovery can be variable depending on its solubility and stability (generally >90% recovery).
Amine Quenching Reaction with an amine to form a more polar and easily separable amide.Fast and efficient conversion of the acyl bromide.Introduces a new impurity (the amide) that needs to be removed.High quenching efficiency (>99%), but overall product recovery depends on the ease of amide removal.
Scavenger Resins (e.g., Amine-based) Covalent binding of the acyl bromide to a solid support, followed by filtration.High selectivity, simple filtration-based workup, suitable for automation.Resins can be expensive. Potential for product adsorption. Requires optimization of reaction time and equivalents.High removal efficiency (>95%).[3] Product recovery is typically high (>90%) if product adsorption is minimal.[4]
Flash Column Chromatography Separation based on differential adsorption on a stationary phase (e.g., silica gel).Can provide very high purity of the final product.Can be time-consuming and uses significant amounts of solvent. Product loss can occur on the column. This compound can be reactive on silica.Product recovery can range from 70-97% depending on the separation difficulty and product stability.[5]
Distillation Separation based on differences in boiling points.Effective for large-scale purification when there is a significant boiling point difference.Requires the product to be thermally stable. Not suitable for separating compounds with close boiling points.High recovery rates (often >95%) are possible for ideal systems.[6]

Mandatory Visualization

Decision-Making Flowchart for Method Selection

The following diagram illustrates a logical workflow for selecting the most appropriate method to remove unreacted this compound based on the properties of the desired product.

Removal_Method_Selection Decision-Making for Removal of Unreacted this compound start Reaction Mixture (Product + unreacted this compound) product_stability Is the product stable to water? start->product_stability bp_diff Is there a significant boiling point difference (>30 °C)? product_stability->bp_diff No aqueous_workup Perform Aqueous Quenching/Workup product_stability->aqueous_workup Yes polarity_diff Is there a significant polarity difference? bp_diff->polarity_diff No distillation Perform Distillation bp_diff->distillation Yes scavenger_resin Use Scavenger Resin polarity_diff->scavenger_resin No / Difficult Separation chromatography Perform Column Chromatography polarity_diff->chromatography Yes end Purified Product aqueous_workup->end scavenger_resin->end distillation->end chromatography->end

Caption: A flowchart to guide the selection of a suitable purification method.

Experimental Workflow for Aqueous Quenching and Extraction

This diagram outlines the general steps involved in an aqueous workup procedure to remove unreacted this compound.

Aqueous_Workup_Workflow General Workflow for Aqueous Quenching and Extraction step1 Step 1: Quenching Cool the reaction mixture in an ice bath. Slowly add cold deionized water or a quenching solution (e.g., sat. NaHCO₃). step2 Step 2: Extraction Transfer the mixture to a separatory funnel. Add an immiscible organic solvent. Shake gently, venting frequently. step1->step2 step3 Step 3: Phase Separation Allow the layers to separate. Drain the aqueous layer. step2->step3 step4 Step 4: Washing Wash the organic layer with brine. Separate the layers again. step3->step4 step5 Step 5: Drying & Concentration Transfer the organic layer to a flask. Dry with anhydrous Na₂SO₄ or MgSO₄. Filter and concentrate under reduced pressure. step4->step5

Caption: A step-by-step workflow for the aqueous removal of this compound.

Experimental Protocols

Protocol 1: Aqueous Quenching and Extractive Workup

This protocol is suitable for products that are stable in the presence of water and have good solubility in a water-immiscible organic solvent.

  • Cooling and Quenching:

    • Once the reaction is complete, cool the reaction vessel in an ice-water bath to 0-5 °C.

    • Slowly add cold deionized water to the stirred reaction mixture. Alternatively, a cold, saturated aqueous solution of sodium bicarbonate can be used to simultaneously quench the acyl bromide and neutralize any acidic byproducts. The addition should be done dropwise to control any exotherm.

  • Extraction:

    • Transfer the quenched reaction mixture to a separatory funnel.

    • If the reaction solvent is miscible with water (e.g., THF, acetonitrile), dilute the mixture with a water-immiscible organic solvent such as ethyl acetate (B1210297) or dichloromethane.

    • Stopper the funnel and invert it several times, venting frequently to release any pressure buildup.

  • Phase Separation and Washing:

    • Allow the layers to fully separate.

    • Drain the lower aqueous layer.

    • Wash the organic layer sequentially with:

      • Deionized water (2 x volume of organic layer).

      • Saturated aqueous sodium bicarbonate solution (if not used in the quenching step and acidic byproducts are present).

      • Brine (saturated NaCl solution) (1 x volume of organic layer) to facilitate the removal of dissolved water.

  • Drying and Concentration:

    • Transfer the organic layer to an Erlenmeyer flask.

    • Add an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and swirl the flask. Add more drying agent until it no longer clumps together.

    • Filter the mixture to remove the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Removal using a Polymer-Bound Amine Scavenger

This method is ideal for water-sensitive products or when a non-extractive workup is desired.

  • Scavenger Selection and Addition:

    • Choose a polymer-bound amine scavenger, such as aminomethylated polystyrene or Tris-(2-aminoethyl)amine polystyrene (PS-Trisamine).[7]

    • Once the primary reaction is complete, add the scavenger resin to the reaction mixture (typically 2-3 equivalents relative to the initial excess of this compound).

  • Scavenging Reaction:

    • Stir the mixture at room temperature. The reaction time can vary from 1 to 24 hours depending on the reactivity of the resin and the concentration of the excess reagent.

    • Monitor the disappearance of the this compound by a suitable analytical technique (e.g., TLC, GC-MS, or ¹H NMR).

  • Isolation of the Product:

    • Once the scavenging is complete, filter the reaction mixture to remove the resin beads.

    • Wash the resin beads with a small amount of the reaction solvent to ensure complete recovery of the product.

    • Combine the filtrate and the washings.

  • Concentration:

    • Remove the solvent from the filtrate under reduced pressure to yield the purified product.

Protocol 3: Purification by Flash Column Chromatography

This protocol is used when the product and the unreacted acyl bromide have a sufficient difference in polarity to be separated on a solid phase.

  • Pre-treatment:

    • It is highly recommended to perform a quenching step (as in Protocol 1 or 2) before chromatography to convert the reactive acyl bromide into a less reactive species. This will prevent streaking and potential reactions on the column.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent (a non-polar solvent system, e.g., hexane/ethyl acetate).

    • Pack the column with the slurry, ensuring there are no air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel.

    • After evaporating the solvent, load the dry silica-adsorbed sample onto the top of the packed column.

  • Elution and Fraction Collection:

    • Elute the column with the chosen solvent system, applying positive pressure.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the desired product.

  • Concentration:

    • Combine the pure fractions and remove the eluent under reduced pressure to obtain the purified product. A typical recovery for a successful flash chromatography purification is in the range of 95-97%.[5]

References

Optimizing Esterification of 2-Bromopropionyl Bromide: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the esterification of 2-bromopropionyl bromide.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the esterification process in a question-and-answer format.

Q1: Why is the yield of my esterification reaction consistently low?

Low yields can stem from several factors. A primary concern is the high reactivity of this compound, which is extremely sensitive to moisture.[1][2] Any water present in the reactants or solvent will lead to hydrolysis of the acyl bromide, forming 2-bromopropionic acid and hydrobromic acid, thus reducing the amount of reactant available for esterification.[1]

Another potential cause is an incomplete reaction. Esterification is a reversible process, and to drive the equilibrium towards the product, it can be beneficial to remove byproducts as they form.[3] Additionally, suboptimal reaction conditions, such as incorrect temperature or insufficient reaction time, can lead to incomplete conversion. The choice of base is also critical; a hindered or weak base may not efficiently scavenge the HBr generated, which can lead to side reactions.

Finally, product loss during the work-up and purification steps is a common reason for low yields. The ester product may be volatile or partially soluble in the aqueous layers during extraction.

Q2: I am observing multiple spots on my TLC plate, indicating impurities. What are the likely side products and how can I minimize them?

The most common impurity is 2-bromopropionic acid, resulting from the hydrolysis of this compound.[1] To minimize this, ensure all glassware is oven-dried, use anhydrous solvents, and handle the this compound under an inert atmosphere (e.g., nitrogen or argon).

Other impurities can arise from side reactions of the alcohol or the desired ester product, especially if the reaction temperature is too high or a strong, non-hindered base is used. In some cases, if the reaction is not sufficiently cooled during the addition of the highly reactive this compound, localized heating can lead to decomposition.[4]

To minimize side product formation, maintain a low reaction temperature (e.g., 0 °C) during the addition of this compound.[1][4] Using a non-nucleophilic, sterically hindered base like triethylamine (B128534) can also help prevent the base from participating in unwanted side reactions.[4]

Q3: The purification of my 2-bromopropionate ester is proving difficult. What are the best practices for purification?

Purification typically involves an aqueous work-up followed by chromatography or distillation. During the work-up, it is crucial to remove the unreacted starting materials and the salt byproduct (e.g., triethylammonium (B8662869) bromide).

A standard work-up procedure involves:

  • Filtering off the precipitated ammonium (B1175870) salt.[4]

  • Washing the organic layer with a dilute acid (e.g., 1M HCl) to remove any remaining base.[4]

  • Washing with a saturated sodium bicarbonate solution to neutralize any unreacted acid.

  • Washing with brine to remove the bulk of the water.[4]

  • Drying the organic layer over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate.[1]

For final purification, vacuum distillation is often effective for volatile esters.[4] For less volatile or thermally sensitive compounds, column chromatography on silica (B1680970) gel is the preferred method.[1]

Q4: My reaction seems to stall and does not go to completion. What can I do to improve the reaction rate and conversion?

If the reaction is sluggish, several parameters can be adjusted. Increasing the reaction temperature after the initial addition of this compound can enhance the reaction rate.[5] However, be cautious, as higher temperatures can also promote side reactions.

The choice of solvent can also play a role. A polar aprotic solvent like dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF) is often used.[4][5] In some cases, a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can be added in catalytic amounts to accelerate the reaction, particularly with less reactive alcohols.[6][7]

Finally, ensure the stoichiometry of your reactants is optimal. Using a slight excess of the alcohol can help drive the reaction to completion.

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in this esterification reaction?

The primary role of the base, typically a tertiary amine like triethylamine, is to act as a scavenger for the hydrobromic acid (HBr) that is generated during the reaction.[8] This prevents the HBr from protonating the alcohol, which would render it non-nucleophilic and stop the reaction.

Q2: What are the ideal storage conditions for this compound?

This compound is highly sensitive to moisture and light.[1] It should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dark, and dry place to prevent decomposition.[1]

Q3: Can I use other bases besides triethylamine?

Yes, other non-nucleophilic organic bases can be used, such as diisopropylethylamine (DIPEA). Inorganic bases like potassium carbonate can also be employed in some instances.[8] The choice of base will depend on the specific substrate and reaction conditions.

Q4: What is a typical reaction temperature and time?

The reaction is often initiated at a low temperature, such as 0 °C, during the dropwise addition of the this compound to control the exothermic reaction.[4] After the addition is complete, the reaction is typically allowed to warm to room temperature and stirred for several hours to overnight to ensure completion.[4] For less reactive alcohols, gentle heating may be required.[5]

Experimental Protocols

Standard Experimental Protocol for Esterification

This protocol is a general procedure for the esterification of an alcohol with this compound.

  • To a solution of the alcohol (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add this compound (1.05 eq.) dropwise.[4]

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-16 hours.[4]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the triethylammonium bromide salt and wash the solid with fresh DCM.[4]

  • Combine the organic filtrates and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.[4]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.[1][4]

Optimized Experimental Protocol with DMAP Catalyst

This protocol is suitable for less reactive alcohols where a catalyst may be beneficial.

  • To a solution of the alcohol (1.0 eq.), triethylamine (1.5 eq.), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.) in anhydrous DCM at 0 °C under an inert atmosphere, add this compound (1.2 eq.) dropwise.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Follow steps 3-7 from the standard protocol for work-up and purification.

Data Presentation

The following tables summarize typical reaction conditions and their impact on yield.

Table 1: Effect of Reaction Conditions on Ester Yield

ParameterCondition ACondition BCondition C
Alcohol PrimarySecondaryPrimary
Base TriethylamineTriethylamineTriethylamine
Catalyst NoneDMAP (0.1 eq.)None
Temperature 0 °C to RT0 °C to RTRoom Temperature
Time 12 hours6 hours12 hours
Typical Yield 70-85%80-95%65-80%

Table 2: Molar Ratios of Reactants

ReactantStandard Protocol (eq.)Optimized Protocol (eq.)
Alcohol 1.01.0
This compound 1.05 - 1.11.2
Base (e.g., Triethylamine) 1.1 - 1.21.5
Catalyst (e.g., DMAP) -0.1

Mandatory Visualization

Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Dissolve Alcohol & Base in Anhydrous Solvent Inert_Atmosphere Establish Inert Atmosphere (N2/Ar) Reactants->Inert_Atmosphere Cooling Cool to 0 °C Inert_Atmosphere->Cooling Add_Bromide Add 2-Bromopropionyl Bromide Dropwise Cooling->Add_Bromide Stir Stir at 0 °C then Warm to Room Temp Add_Bromide->Stir Monitor Monitor by TLC Stir->Monitor Filter Filter Salt Byproduct Monitor->Filter Reaction Complete Wash Aqueous Washes (Acid, Base, Brine) Filter->Wash Dry Dry Organic Layer Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Distillation or Chromatography Concentrate->Purify Product Pure Ester Purify->Product

Caption: Experimental workflow for the esterification of this compound.

Esterification_Troubleshooting cluster_solutions_yield Low Yield Solutions cluster_solutions_impurities Impurity Solutions cluster_solutions_stalled Stalled Reaction Solutions Start Esterification Reaction Problem Problem Encountered? Start->Problem Low_Yield Low Yield Problem->Low_Yield Yes Impurities Impurities (TLC) Problem->Impurities Yes Stalled_Reaction Stalled Reaction Problem->Stalled_Reaction Yes End Successful Reaction Problem->End No Sol_Yield_1 Use Anhydrous Conditions Low_Yield->Sol_Yield_1 Sol_Yield_2 Optimize Work-up Low_Yield->Sol_Yield_2 Sol_Yield_3 Adjust Stoichiometry Low_Yield->Sol_Yield_3 Sol_Imp_1 Maintain Low Temperature Impurities->Sol_Imp_1 Sol_Imp_2 Use Non-nucleophilic Base Impurities->Sol_Imp_2 Sol_Imp_3 Purify Carefully Impurities->Sol_Imp_3 Sol_Stalled_1 Increase Temperature Stalled_Reaction->Sol_Stalled_1 Sol_Stalled_2 Add DMAP Catalyst Stalled_Reaction->Sol_Stalled_2 Sol_Stalled_3 Change Solvent Stalled_Reaction->Sol_Stalled_3

Caption: Troubleshooting logic for this compound esterification.

References

Troubleshooting low initiation efficiency in ATRP with 2-Bromopropionyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides solutions for researchers, scientists, and drug development professionals encountering low initiation efficiency in Atom Transfer Radical Polymerization (ATRP) when using the initiator precursor, 2-Bromopropionyl bromide.

Frequently Asked Questions (FAQs)

Q1: My ATRP reaction is very slow or fails to start when using an initiator derived from this compound. What is the likely cause?

A: The most probable cause is a slow rate of initiation. For a well-controlled ATRP, the rate of initiation should be comparable to or faster than the rate of propagation.[1] Initiators derived from this compound are secondary alkyl halides (e.g., methyl 2-bromopropionate). These are known to have a significantly lower activation rate constant (k_act) compared to more commonly used tertiary alkyl halide initiators like those derived from 2-bromoisobutyryl bromide.[2][3][4] This slow activation means that polymer chains are not all started at the same time, leading to poor control, high dispersity, and what appears to be very low initiation efficiency.

Q2: How does the structure of my initiator affect the initiation rate?

A: The structure of the alkyl halide initiator is a critical factor in determining the activation rate. The reactivity of the C-Br bond is influenced by the substitution on the α-carbon. Tertiary halides are activated much more rapidly than secondary halides, which are in turn more reactive than primary halides. This is due to the increased stability of the resulting tertiary radical compared to a secondary radical.[5]

Q3: I am observing a broad molecular weight distribution (high dispersity, Đ) in my final polymer. Is this related to low initiation efficiency?

A: Yes, slow initiation is a direct cause of high dispersity. If new polymer chains are initiated throughout the course of the reaction (long after the first chains have already begun to propagate), the result is a mixed population of chains with varying lengths. A successful ATRP, characterized by a narrow molecular weight distribution (Đ < 1.5), relies on the simultaneous growth of all polymer chains, which can only be achieved with fast and efficient initiation.[1]

Q4: What specific steps can I take to improve the initiation efficiency when using a secondary bromide initiator?

A: To overcome the inherently slower activation of a secondary bromide, you can modify the reaction conditions to favor the activation step:

  • Increase Catalyst Activity: Use a more active catalyst system. The ligand plays a crucial role in tuning the catalyst's redox potential. For less reactive initiators, highly active ligands like tris[2-(dimethylamino)ethyl]amine (B34753) (Me₆TREN) or N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) are recommended over less active ones like 2,2'-bipyridine (B1663995) (bpy) derivatives.

  • Increase Temperature: Raising the reaction temperature will increase the activation rate constant (k_act). However, be cautious, as higher temperatures can also increase the rate of side reactions, such as termination. This approach requires careful optimization for your specific monomer and solvent system.

  • Solvent Choice: The ATRP equilibrium constant is influenced by the polarity of the solvent. More polar solvents (e.g., DMF, DMSO) can increase the polymerization rate.[5]

  • Ensure Reagent Purity: Impurities, particularly oxygen, can terminate radical chains and oxidize the Cu(I) activator to the Cu(II) deactivator state, stalling the polymerization. Rigorous deoxygenation of the reaction mixture using methods like freeze-pump-thaw cycles is critical.[6]

Q5: Should I switch to a different initiator like 2-bromoisobutyryl bromide?

A: If your experimental design allows, switching to an initiator precursor like 2-bromoisobutyryl bromide is the most direct solution to slow initiation. This will generate a tertiary bromide initiating site, which is significantly more reactive.[2][4] If you must use a secondary initiator for specific structural reasons, you will need to compensate by optimizing the catalyst system and reaction conditions as described above.

Quantitative Data: Initiator Reactivity

The choice of initiator has a dramatic impact on the activation rate constant (k_act), which directly correlates with initiation efficiency. The following table summarizes the relative reactivity of α-bromoester initiators based on their substitution.

Initiator TypeSubstitutionExample Initiator StructureRelative Activation Rate (k_act)Reference
Primary-CH₂-BrMethyl 2-bromoacetate~1[2][3][4]
Secondary >CH-Br Methyl 2-bromopropionate ~10 [2][3][4]
Tertiary>C(CH₃)-BrMethyl 2-bromoisobutyrate~80[2][3][4]
Table 1: Relative activation rate constants for primary, secondary, and tertiary α-bromoester ATRP initiators. The data shows that a tertiary initiator is approximately 8 times more reactive than a secondary initiator.

Diagrams

ATRP Core Mechanism

// Invisible edges for layout edge [style=invis]; "Pn_X" -> Monomer; Monomer -> "Radical"; } Caption: The core activation-deactivation equilibrium in ATRP.

Troubleshooting Workflow for Low Initiation Efficiency

Troubleshooting_Workflow Start Problem: Low Initiation Efficiency or Slow Polymerization CheckInitiator Is your initiator a secondary halide (from This compound)? Start->CheckInitiator CheckCatalyst Is the catalyst system highly active? CheckInitiator->CheckCatalyst No SolutionInitiator Root Cause: Inherently slow activation rate (low k_act). Consider switching to a tertiary initiator (e.g., from 2-bromoisobutyryl bromide) if possible. CheckInitiator->SolutionInitiator Yes CheckConditions Are reaction conditions optimized? CheckCatalyst->CheckConditions Yes SolutionCatalyst Action: Use a more active ligand (e.g., Me₆TREN, PMDETA) to increase catalyst activity. CheckCatalyst->SolutionCatalyst No CheckPurity Are all reagents pure and thoroughly deoxygenated? CheckConditions->CheckPurity Yes SolutionConditions Action: Increase reaction temperature. Use a more polar solvent. CheckConditions->SolutionConditions No CheckPurity->Start Yes (Re-evaluate system) SolutionPurity Action: Purify monomer and solvent. Use rigorous deoxygenation (e.g., freeze-pump-thaw cycles). CheckPurity->SolutionPurity No

General Experimental Workflow

// Workflow Path Purify -> Prep_Catalyst; Prep_Catalyst -> Deox_Flask; Deox_Monomer -> Add_Reagents; Deox_Flask -> Add_Reagents; Add_Reagents -> Heat; Heat -> Initiate; Initiate -> Sample; Sample -> Terminate; Terminate -> Purify_Polymer; Purify_Polymer -> Analyze; } Caption: General experimental workflow for a typical ATRP reaction.

Experimental Protocol: ATRP of Methyl Acrylate (B77674)

This protocol is adapted for a secondary bromide initiator, methyl 2-bromopropionate (MBrP), which is structurally analogous to initiators derived from this compound.[7]

Objective: To synthesize poly(methyl acrylate) with a target degree of polymerization (DP) of 100.

Materials:

  • Methyl Acrylate (MA, inhibitor removed)

  • Methyl 2-bromopropionate (MBrP, initiator)

  • Copper(I) Bromide (CuBr)

  • Tris[2-(dimethylamino)ethyl]amine (Me₆TREN, ligand)

  • Anisole (B1667542) (solvent)

  • Nitrogen or Argon gas (high purity)

Procedure:

  • Reagent Purification:

    • Pass methyl acrylate through a column of basic alumina (B75360) to remove the inhibitor.

    • Ensure anisole is anhydrous.

    • CuBr should be purified by stirring in acetic acid, followed by washing with ethanol (B145695) and diethyl ether, and drying under vacuum. It should be a white powder; a green or blue tint indicates oxidation to Cu(II).

  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (14.3 mg, 0.1 mmol) and Me₆TREN (23.0 mg, 0.1 mmol).

    • Seal the flask with a rubber septum, and secure it with a wire.

    • Perform three freeze-pump-thaw cycles to ensure the flask is free of oxygen. Backfill the flask with nitrogen or argon.

  • Preparation of Monomer/Initiator Solution:

    • In a separate, dry, nitrogen-flushed flask, prepare a solution of methyl acrylate (8.61 g, 100 mmol), methyl 2-bromopropionate (167 mg, 1.0 mmol), and 10 mL of anisole.

    • Deoxygenate this solution by bubbling with nitrogen or argon for at least 30 minutes.

  • Polymerization:

    • Using a nitrogen-purged syringe, transfer the deoxygenated monomer/initiator solution to the Schlenk flask containing the catalyst system.

    • Place the flask in a preheated oil bath set to the desired temperature (e.g., 60 °C).

    • Start stirring. This marks the beginning of the polymerization (t=0).

  • Monitoring the Reaction:

    • At timed intervals, withdraw small aliquots from the reaction mixture using a deoxygenated syringe.

    • Quench the polymerization in the aliquot by exposing it to air and diluting with THF.

    • Analyze the samples to determine monomer conversion (via ¹H NMR or GC) and the evolution of molecular weight and dispersity (via GPC).

  • Termination and Purification:

    • Once the desired conversion is reached, stop the polymerization by cooling the flask in an ice bath and exposing the contents to air.

    • Dilute the reaction mixture with THF. Pass the solution through a short column of neutral alumina to remove the copper catalyst.

    • Precipitate the polymer by adding the solution dropwise into a large volume of a non-solvent, such as cold methanol (B129727) or hexane.

    • Collect the polymer by filtration and dry it under vacuum to a constant weight.

References

Technical Support Center: Managing Exotherms in Large-Scale Reactions with 2-Bromopropionyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Bromopropionyl bromide. This resource provides essential guidance on managing exothermic reactions, particularly during large-scale synthesis, to ensure operational safety and success.

Frequently Asked Questions (FAQs)

Q1: What are the primary thermal hazards associated with this compound reactions?

A1: this compound is a highly reactive acyl bromide. Its reactions, particularly with nucleophiles like amines and alcohols, are typically fast and highly exothermic.[1] The primary thermal hazard is the potential for a runaway reaction, where the rate of heat generation exceeds the heat removal capacity of the reactor. This can lead to a rapid increase in temperature and pressure, potentially causing equipment failure and release of hazardous materials.[2] Thermal decomposition of this compound at elevated temperatures can also release irritating and toxic gases, such as hydrogen bromide.[3]

Q2: What are the critical parameters to control during a large-scale reaction with this compound?

A2: The most critical parameters to control are:

  • Temperature: Maintain the desired reaction temperature through an efficient cooling system.

  • Reagent Addition Rate: Add this compound or the nucleophile slowly and in a controlled manner to manage the rate of heat generation.

  • Agitation: Ensure efficient mixing to prevent localized hotspots and maintain uniform temperature throughout the reactor.

  • Concentration: Operating at lower concentrations can help to moderate the reaction rate and the resulting exotherm.

Q3: How can I assess the exothermic potential of my specific reaction before scaling up?

A3: It is crucial to perform reaction calorimetry studies on a small, laboratory scale. Techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) can provide vital data on the heat of reaction, the maximum rate of heat evolution, and the adiabatic temperature rise. This data is essential for designing an adequate cooling system and for a comprehensive thermal risk assessment.

Q4: What are the recommended quenching agents for a reaction involving this compound?

A4: The choice of quenching agent depends on the reaction conditions and the product's stability. Common quenching agents for unreacted acyl bromides include water, dilute aqueous bases (like sodium bicarbonate), or alcohols (like isopropanol).[4] The quenching process itself can be exothermic, so the quenching agent should be added slowly to a cooled reaction mixture.[5] For reactions where excess bromine is a concern (e.g., from side reactions), a reducing agent like sodium thiosulfate (B1220275) or sodium bisulfite is effective.[5]

Q5: Are there safer alternatives to batch processing for highly exothermic reactions with this compound?

A5: Yes, for highly exothermic reactions, consider semi-batch processing with controlled addition of the limiting reagent. For even greater safety and temperature control, continuous flow chemistry is a superior alternative due to the small reaction volume and high surface-area-to-volume ratio, which allows for excellent heat dissipation.[6]

Troubleshooting Guide

Issue Probable Cause(s) Recommended Solution(s)
Rapid, Uncontrolled Temperature Increase (Runaway Reaction) 1. Reagent addition rate is too high.2. Inadequate cooling capacity.3. Insufficient mixing leading to hotspots.4. Incorrectly high reactant concentration.1. Immediately stop the addition of reagents. 2. Increase cooling to maximum capacity.3. If the temperature continues to rise, initiate an emergency quench (see Emergency Quenching Protocol).4. For future batches, reduce the addition rate and/or reactant concentration. Ensure the reactor's cooling system is appropriately sized.[2]
Reaction Fails to Initiate, Followed by a Sudden Exotherm Accumulation of unreacted reagents due to a delayed initiation, which then react all at once.1. Before scaling up, use reaction calorimetry to understand the reaction kinetics and any potential induction period.[7]2. Ensure a small amount of reaction has initiated before adding the bulk of the reagent.3. If an induction period is known, hold the initial temperature until the reaction starts, then begin the controlled addition.
Localized Hotspots or Inconsistent Temperature Readings Inefficient mixing or fouling of the reactor surface.1. Ensure the agitator is appropriately designed for the reactor scale and viscosity of the reaction medium.2. Check for and remove any material buildup on reactor walls or baffles.3. Verify the correct placement and calibration of temperature probes.
Violent/Uncontrolled Quenching 1. Quenching agent added too quickly.2. Insufficient cooling during the quench.3. Reaction mixture not cooled before quenching.1. Always cool the reaction mixture (e.g., 0-5 °C) before and during the quench. 2. Add the quenching agent slowly and in a controlled, dropwise manner with vigorous stirring.[5]3. Consider diluting the reaction mixture with an inert solvent before quenching.
Pressure Buildup in the Reactor Evolution of gaseous byproducts (e.g., HBr) at a rate exceeding the capacity of the venting system.1. Ensure the reactor is equipped with an adequately sized pressure relief system.2. Vent the reactor to a scrubber system to neutralize acidic gases.3. Control the reaction rate to manage the rate of gas evolution.

Quantitative Data Summary

The following table summarizes key physical and thermochemical properties of this compound. This data is essential for process safety calculations and equipment design.

Property Value Source(s)
Molecular Formula C₃H₄Br₂O[8]
Molecular Weight 215.87 g/mol [9]
Boiling Point 48-50 °C @ 10 mmHg
Density 2.061 g/mL at 25 °C
Flash Point 113 °C (closed cup)
Enthalpy of Formation (hf) -170.45 kJ/mol[9]
Enthalpy of Vaporization (hvap) 41.50 kJ/mol[9]
Estimated Heat of Reaction (Amidation with a primary amine) -120 to -160 kJ/mol Estimated

Disclaimer: The estimated heat of reaction is based on typical values for the acylation of amines with acyl halides.[1] This value is for guidance only and is not a substitute for experimental measurement. It is imperative to determine the heat of reaction for your specific process using reaction calorimetry before scaling up.

Experimental Protocols

Protocol 1: Laboratory-Scale Reaction Calorimetry for Exotherm Assessment

This protocol outlines a general procedure for assessing the exothermic potential of the reaction between this compound and a primary amine using a reaction calorimeter (e.g., Mettler-Toledo RC1e).

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • Anhydrous aprotic solvent (e.g., Dichloromethane, Toluene)

  • Tertiary amine base (e.g., Triethylamine)

  • Reaction Calorimeter system

Procedure:

  • System Setup and Calibration: Set up the reaction calorimeter according to the manufacturer's instructions. Perform a calibration of the heat transfer coefficient (UA) for the planned reaction volume and solvent.

  • Reactor Charging: Charge the reactor with the primary amine, the tertiary amine base, and the solvent.

  • Establish Thermal Equilibrium: Start stirring and bring the reactor contents to the desired initial temperature (e.g., 0 °C).

  • Controlled Dosing: Begin the controlled, dropwise addition of a solution of this compound in the same solvent at a pre-determined, slow rate.

  • Data Acquisition: Continuously monitor and record the reactor temperature (Tr), jacket temperature (Tj), and the heat flow (Qr).

  • Post-Addition Stirring: After the addition is complete, continue stirring at the reaction temperature for a defined period to ensure the reaction goes to completion and to measure any residual heat flow.

  • Data Analysis: Analyze the collected data to determine the total heat of reaction (ΔHr), the heat release rate, and the accumulation of unreacted material. Use this data to calculate the Maximum Temperature of the Synthesis Reaction (MTSR) in the event of a cooling failure.[7]

Protocol 2: Pilot-Plant Scale-Up Protocol for Amidation Reaction

This protocol provides a framework for scaling up an amidation reaction to a pilot-plant scale (e.g., 50 L jacketed reactor), incorporating critical safety measures.

Equipment:

  • 50 L glass-lined or Hastelloy jacketed reactor with an efficient agitation system (e.g., pitched-blade turbine).

  • Temperature control unit (TCU) for reactor heating and cooling.

  • Calibrated dosing pump for controlled liquid addition.

  • Pressure relief valve and rupture disc vented to a scrubber.

  • Inert gas (Nitrogen) supply.

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Charging Reactants: Charge the reactor with the primary amine, triethylamine, and solvent.

  • Cooling: Cool the reactor contents to the target initial temperature (e.g., -5 to 0 °C) with agitation.

  • Slow Addition of this compound: Begin the slow, subsurface addition of the this compound solution via the dosing pump over a prolonged period (e.g., 4-6 hours).

    • Crucial: Monitor the internal temperature and the temperature difference between the reactor and the jacket (ΔT). The addition rate should be controlled to ensure the cooling system can maintain the set temperature and the ΔT does not exceed a pre-defined safety limit.

  • Reaction Monitoring: After the addition is complete, continue to stir the mixture at the reaction temperature and monitor for the completion of the reaction (e.g., by in-situ IR or offline HPLC).

  • Controlled Quench: Once the reaction is complete, cool the reactor contents to 0-5 °C. Slowly add a pre-cooled quenching agent (e.g., cold water or a dilute solution of a mild acid) at a rate that prevents a significant temperature rise.

  • Work-up: Proceed with the standard work-up procedure of phase separation, washing, and solvent removal.

Protocol 3: Emergency Quenching Procedure

In the event of a thermal runaway, a pre-planned emergency quenching procedure is vital.

Prerequisites:

  • A designated quench tank containing a suitable quenching agent (e.g., a cold, stirred solution of a weak acid or a biphasic mixture with an inert solvent).

  • A system to rapidly transfer the reactor contents to the quench tank.

Procedure:

  • Initiate Emergency Shutdown: If a runaway is detected (rapid, uncontrolled temperature and pressure rise), immediately stop all reagent feeds and maximize cooling to the reactor jacket.

  • Alert Personnel: Inform all personnel in the vicinity of the emergency.

  • Initiate Quench Transfer: If the temperature continues to rise uncontrollably, initiate the transfer of the reactor contents to the emergency quench tank.

  • Ensure Complete Quenching: Monitor the temperature in the quench tank to ensure the reaction has been successfully neutralized.

  • Evacuate if Necessary: If the runaway cannot be controlled, evacuate the area and follow the site's emergency response plan.[3]

Mandatory Visualizations

Troubleshooting_Temperature_Excursion start Temperature Excursion Detected stop_addition Immediately Stop Reagent Addition start->stop_addition max_cooling Apply Maximum Cooling stop_addition->max_cooling is_controlled Is Temperature Decreasing? max_cooling->is_controlled monitor Continue Monitoring Until Stable is_controlled->monitor  Yes emergency_quench Initiate Emergency Quench Procedure is_controlled->emergency_quench  No investigate Investigate Root Cause (Addition Rate, Cooling, Mixing) monitor->investigate emergency_quench->investigate Scale_Up_Workflow lab_calorimetry 1. Lab-Scale Reaction Calorimetry (Determine ΔHr, MTSR) risk_assessment 2. Thermal Risk Assessment (Stoessel Criticality Class) lab_calorimetry->risk_assessment pilot_design 3. Pilot Plant Design (Reactor, Cooling, Dosing, Safety) risk_assessment->pilot_design pilot_run 4. Controlled Pilot-Scale Run (Slow Dosing, Temp. Monitoring) pilot_design->pilot_run data_analysis 5. Data Analysis & Verification pilot_run->data_analysis production 6. Full-Scale Production data_analysis->production Exotherm_Management_Logic center Exotherm Management heat_generation Control Heat Generation center->heat_generation heat_removal Maximize Heat Removal center->heat_removal containment Emergency Containment center->containment sub_gen1 Slow Reagent Addition heat_generation->sub_gen1 sub_gen2 Lower Concentration heat_generation->sub_gen2 sub_rem1 Efficient Cooling System heat_removal->sub_rem1 sub_rem2 Good Agitation heat_removal->sub_rem2 sub_cont1 Quench System containment->sub_cont1 sub_cont2 Pressure Relief containment->sub_cont2

References

Technical Support Center: In-situ Monitoring of Reactions Involving 2-Bromopropionyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing in-situ monitoring techniques for reactions involving 2-Bromopropionyl Bromide.

FAQs and Troubleshooting Guides

Q1: What are the most suitable in-situ monitoring techniques for reactions with this compound?

A1: Due to the nature of the functional groups involved in reactions with this compound, Fourier Transform Infrared (FTIR) and Raman spectroscopy are the most common and powerful techniques for real-time monitoring.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed for kinetic analysis, particularly for slower reactions where real-time monitoring within an NMR tube is feasible.[3]

  • FTIR Spectroscopy: Ideal for tracking changes in carbonyl (C=O) stretching frequencies as the highly reactive acyl bromide is converted to an ester or amide.[1] Attenuated Total Reflectance (ATR) probes are commonly used for their robustness and direct contact with the reaction mixture.[1][4]

  • Raman Spectroscopy: A complementary technique to FTIR, particularly useful for monitoring reactions in aqueous or other polar solvents, as water is a weak Raman scatterer.[2] It is also excellent for observing changes in non-polar bonds and can be used for heterogeneous reactions.[1]

  • NMR Spectroscopy: Provides detailed structural information and can be used for quantitative analysis of reaction kinetics by monitoring the disappearance of reactant signals and the appearance of product signals over time.[3][5][6]

Q2: I am not seeing any change in my in-situ FTIR spectrum after adding the nucleophile. What could be the problem?

A2: This issue can arise from several factors, often related to the high reactivity of this compound and the sensitivity of acylation reactions to reaction conditions.

Troubleshooting Steps:

  • Moisture Contamination: this compound is extremely sensitive to moisture and will rapidly hydrolyze to 2-bromopropionic acid and hydrobromic acid (HBr).[7] This hydrolysis reaction will consume the starting material without forming the desired product.

    • Solution: Ensure all glassware is rigorously dried, and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Inactive Nucleophile: If the nucleophile (e.g., an alcohol or amine) is not sufficiently reactive, the reaction may not proceed at a noticeable rate.

    • Solution: For less reactive nucleophiles, consider the addition of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to activate the nucleophile or to scavenge the HBr byproduct, which can inhibit the reaction.[7]

  • Low Reaction Temperature: The reaction may be too slow at the current temperature.

    • Solution: Gradually and carefully increase the reaction temperature while monitoring the in-situ spectrum for any changes.

  • Probe Fouling or Improper Contact: The ATR probe surface might be dirty or not in proper contact with the reaction mixture, leading to a static spectrum.

    • Solution: Ensure the probe is clean before starting the reaction and is fully submerged in the reaction mixture.

Q3: My in-situ FTIR spectrum shows the disappearance of the this compound peak, but I am not seeing the expected product peak. What is happening?

A3: This scenario often points towards the formation of an unexpected byproduct or an intermediate that is not the final desired product.

Possible Causes and Solutions:

  • Hydrolysis: As mentioned in Q2, if there is trace moisture, the this compound will convert to 2-bromopropionic acid. The carbonyl peak of the carboxylic acid will appear at a different wavenumber than the expected ester or amide.

  • Side Reactions: Depending on the reactants and conditions, side reactions such as elimination or polymerization may occur.

  • Intermediate Formation: The reaction may be stalling at an intermediate stage.

To diagnose the issue, it is helpful to have reference spectra of potential byproducts (e.g., 2-bromopropionic acid).

Q4: I am observing unexpected peaks or peak shifts in my in-situ spectra. How can I identify the source?

A4: Unexpected spectral features can be due to impurities, side products, or changes in the reaction environment.

Troubleshooting Data Interpretation:

  • Reference Spectra: Obtain reference spectra of all starting materials, solvents, and potential byproducts (e.g., the hydrolyzed starting material, 2-bromopropionic acid). This will help in assigning the observed peaks.

  • Solvent Effects: Be aware that peak positions can shift due to changes in the solvent polarity or hydrogen bonding as the reaction progresses.

  • Temperature Effects: Temperature fluctuations can also cause slight shifts in peak positions and intensities. Ensure your reaction temperature is well-controlled.

Q5: How can I obtain quantitative data from my in-situ monitoring?

A5: To obtain quantitative information such as reaction rates and concentration profiles, a calibration or the use of an internal standard is often necessary.

Methods for Quantification:

  • Calibration Curve: Prepare a series of standards with known concentrations of the reactants and products in the reaction solvent and measure their spectral response. This allows for the conversion of spectral intensity to concentration.

  • Internal Standard: Introduce a known amount of an internal standard (a compound that does not react or interfere with the reaction) into the reaction mixture. The ratio of the peak intensity of your analyte to the peak intensity of the internal standard can be used for quantification.

Experimental Protocols

Protocol 1: In-situ FTIR Monitoring of the Reaction of this compound with an Alcohol

This protocol describes a general procedure for monitoring the esterification of an alcohol with this compound using an in-situ FTIR-ATR probe.

Materials:

  • This compound

  • Alcohol (e.g., ethanol, isopropanol)

  • Anhydrous non-nucleophilic solvent (e.g., dichloromethane, acetonitrile)

  • Inert gas supply (Nitrogen or Argon)

  • FTIR spectrometer with a diamond ATR probe

  • Reaction vessel with appropriate ports for the ATR probe, reagent addition, and inert gas inlet/outlet

Procedure:

  • System Preparation:

    • Ensure all glassware is oven-dried and cooled under a stream of inert gas.

    • Assemble the reaction vessel and purge with inert gas.

    • Clean the ATR probe tip with a suitable solvent and dry it thoroughly.

  • Background Spectrum:

    • Insert the ATR probe into the empty, sealed reaction vessel.

    • Collect a background spectrum under the inert atmosphere.

  • Initial Reaction Mixture:

    • Add the anhydrous solvent and the alcohol to the reaction vessel.

    • Begin stirring and allow the mixture to reach the desired reaction temperature.

    • Collect a spectrum of the initial mixture; this will serve as your time-zero spectrum.

  • Reaction Initiation and Monitoring:

    • Carefully add this compound to the reaction mixture.

    • Immediately begin collecting spectra at regular intervals (e.g., every 30-60 seconds).

    • Monitor the disappearance of the this compound carbonyl peak and the appearance of the ester carbonyl peak.

  • Data Analysis:

    • Plot the absorbance of the reactant and product peaks over time to generate a reaction profile.

    • Use this data to determine the reaction endpoint and to calculate reaction kinetics.

Table 1: Typical FTIR Carbonyl Stretching Frequencies

Functional GroupWavenumber (cm⁻¹)Notes
Acyl Bromide (C=O)~1800 cm⁻¹Starting material
Ester (C=O)~1735-1750 cm⁻¹Product
Carboxylic Acid (C=O)~1700-1725 cm⁻¹Potential byproduct from hydrolysis
Protocol 2: In-situ NMR Monitoring of the Reaction of this compound with an Amine

This protocol outlines a general procedure for monitoring the amidation of an amine with this compound using in-situ NMR spectroscopy.

Materials:

  • This compound

  • Amine (e.g., benzylamine)

  • Deuterated anhydrous solvent (e.g., CDCl₃, CD₃CN)

  • NMR tube with a sealable cap

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • In a dry vial under an inert atmosphere, dissolve the amine in the deuterated solvent.

    • Transfer the solution to a dry NMR tube.

  • Initial Spectrum:

    • Acquire a proton NMR spectrum of the amine solution. This will be your reference for the starting material.

  • Reaction Initiation:

    • Carefully add a stoichiometric amount of this compound to the NMR tube.

    • Quickly cap the tube, invert it several times to mix, and insert it into the NMR spectrometer.

  • Reaction Monitoring:

    • Immediately begin acquiring a series of proton NMR spectra at regular time intervals.

    • Monitor the disappearance of the amine N-H proton signals (if applicable) and the appearance of new signals corresponding to the amide product.

  • Data Analysis:

    • Integrate the signals of the starting material and product in each spectrum.

    • Plot the relative integrals over time to determine the reaction kinetics.

Table 2: Illustrative ¹H NMR Chemical Shifts (in CDCl₃)

Proton EnvironmentThis compoundAmine (e.g., Benzylamine)Amide Product
CH₃-CHBr Doublet-Doublet
CH₃-CHBr Quartet-Quartet
-CH₂-NH₂ -SingletBecomes part of a more complex multiplet
-NH₂ -Broad SingletShifts downfield to a broad singlet

Visualizations

experimental_workflow_ftir cluster_prep System Preparation cluster_reaction Reaction Monitoring cluster_analysis Data Analysis prep1 Dry Glassware & Purge with Inert Gas prep2 Clean ATR Probe prep1->prep2 reac1 Add Solvent & Nucleophile prep2->reac1 reac2 Collect Initial Spectrum (t=0) reac1->reac2 reac3 Add this compound reac2->reac3 reac4 Acquire Spectra at Intervals reac3->reac4 an1 Plot Absorbance vs. Time reac4->an1 an2 Determine Reaction Endpoint & Kinetics an1->an2

Caption: Experimental workflow for in-situ FTIR monitoring.

reaction_pathway_esterification Reactants This compound + Alcohol Product 2-Bromo Ester + HBr Reactants->Product Esterification Side_Product 2-Bromopropionic Acid Reactants->Side_Product Hydrolysis Moisture H₂O Moisture->Reactants

Caption: Reaction pathway for esterification and potential hydrolysis.

troubleshooting_logic Start No change in in-situ spectrum? Check_Moisture Check for moisture contamination Start->Check_Moisture Yes Check_Nucleophile Verify nucleophile reactivity/concentration Check_Moisture->Check_Nucleophile Check_Temp Increase reaction temperature Check_Nucleophile->Check_Temp Check_Probe Inspect ATR probe for cleanliness and contact Check_Temp->Check_Probe

Caption: Troubleshooting logic for a static in-situ spectrum.

References

Effect of base choice on 2-Bromopropionyl bromide reaction yield

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 2-bromopropionyl bromide. This guide provides detailed answers to frequently asked questions, troubleshooting advice for common experimental issues, and standardized protocols to help you optimize your reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a base in reactions with this compound?

In acylation reactions with this compound, a base is essential to neutralize the hydrogen bromide (HBr) byproduct that is generated.[1] This process drives the reaction to completion. Without a base, the acidic HBr can protonate the nucleophile (e.g., alcohol or amine), rendering it unreactive, or potentially cause degradation of acid-sensitive substrates and products.

Q2: Which bases are commonly used for this type of acylation?

Commonly used bases include tertiary amines like triethylamine (B128534) (TEA), pyridine (B92270), and N,N-diisopropylethylamine (DIPEA), as well as inorganic bases such as potassium carbonate (K₂CO₃).[1][2][3] The choice depends on the substrate's sensitivity, the solvent, and the desired reaction conditions.

Q3: How does the choice of base directly impact the reaction yield?

The choice of base is critical and affects the yield through several factors:

  • Basicity (pKa): The base must be strong enough to effectively scavenge the HBr byproduct.

  • Steric Hindrance: A sterically hindered base, like DIPEA, is often preferred because it is non-nucleophilic. This minimizes side reactions where the base itself might react with the this compound.

  • Nucleophilicity: Less hindered bases, such as pyridine or TEA, can sometimes act as nucleophiles, leading to the formation of undesired intermediates or byproducts that can lower the yield of the target molecule.

  • Solubility: The base should be soluble in the reaction solvent to ensure it is available to neutralize the HBr as it is formed. Heterogeneous reactions with bases like K₂CO₃ can sometimes be slower.[3]

Q4: What are the signs of a suboptimal base choice during the experiment?

Indicators of a poor base choice include:

  • A sluggish or incomplete reaction, as monitored by TLC or GC.[4]

  • The appearance of multiple, unexpected spots on a TLC plate, suggesting the formation of side products.[5]

  • A dark reaction color, which may indicate decomposition of reagents or products.

  • A lower than expected isolated yield after workup and purification.[6]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiment and offers targeted solutions.

Problem Potential Cause Recommended Solution
Low or No Product Yield 1. Insufficient Base: The amount of base is not enough to neutralize all the HBr generated. 2. Inappropriate Base Strength: The base is too weak to effectively scavenge the HBr. 3. Moisture Contamination: this compound is highly sensitive to water and can hydrolyze, reducing the amount available for the reaction.[7] 4. Poor Reagent Quality: The starting materials or solvents may be impure.[6]1. Use at least 1.1 to 1.5 equivalents of the base. For substrates with multiple reactive sites, more equivalents may be needed. 2. Switch to a stronger base. For example, if pyridine (pKa of conjugate acid ≈ 5.2) is ineffective, try triethylamine (pKa ≈ 10.7). 3. Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[5] 4. Purify reagents and solvents before use.[6]
Multiple Side Products Observed 1. Nucleophilic Base: The base (e.g., pyridine, TEA) is attacking the acyl bromide, leading to side reactions. 2. Reaction Temperature Too High: Higher temperatures can promote side reactions or product decomposition.[8] 3. Reaction with Bromine on Alkyl Chain: The nucleophile or base may be causing substitution at the C2 position of the propionyl group.1. Switch to a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA).[3] 2. Run the reaction at a lower temperature. Add the this compound dropwise at 0 °C, and then allow the reaction to slowly warm to room temperature.[7][9] 3. Use a hindered base and controlled temperature to favor acylation over substitution.
Difficult Product Purification 1. Base-Related Impurities: The protonated base (e.g., triethylammonium (B8662869) bromide) may be soluble in the organic phase or co-precipitate with the product. 2. Excess Base: Unreacted base remains in the crude product.1. During the aqueous workup, wash the organic layer with a dilute acid (e.g., 1M HCl) to remove amine bases, followed by a wash with saturated sodium bicarbonate to remove any remaining acid.[10] 2. Use the minimum effective amount of base (e.g., 1.1 equivalents) to simplify its removal.
Representative Data: Effect of Base on Yield

The following table provides representative yields for a model reaction—the esterification of a primary alcohol with this compound—to illustrate the impact of base selection.

BasepKa (Conjugate Acid)Steric HindranceRepresentative Yield (%)Key Considerations
Pyridine5.2Low65-75%Can act as a nucleophilic catalyst. Its salt can be hard to remove.[9]
Triethylamine (TEA)10.7Medium80-90%A common, effective, and economical choice for many substrates.[2][7]
DIPEA10.7High85-95%Excellent for preventing side reactions with sensitive substrates due to its non-nucleophilic nature.[3]
K₂CO₃ (inorganic)10.3N/A70-85%Heterogeneous reaction may require longer reaction times or vigorous stirring.[3]

Experimental Protocols & Visualizations

General Protocol for Acylation of an Alcohol

This protocol describes a general method for reacting an alcohol (ROH) with this compound.

Materials:

  • Round-bottom flask, oven-dried

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes and needles

  • Alcohol (1.0 eq), Base (1.2 eq), this compound (1.1 eq)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

Procedure:

  • Setup: Assemble the dry glassware under an inert atmosphere.

  • Reagent Preparation: Dissolve the alcohol (1.0 eq) and the selected base (1.2 eq) in the anhydrous solvent in the reaction flask.

  • Cooling: Cool the mixture to 0 °C using an ice bath.

  • Addition of Acyl Bromide: Add this compound (1.1 eq) dropwise to the stirred solution over 10-15 minutes. Ensure the temperature remains low during the addition.[7]

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for 12-24 hours.[7]

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting alcohol is consumed.[4]

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, wash the organic layer sequentially with 1M HCl (if an amine base was used), saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product using flash column chromatography to obtain the final ester.

Diagrams and Workflows

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification prep_reagents Prepare Anhydrous Reagents & Solvents setup_glassware Assemble Dry Glassware Under Inert Atmosphere dissolve Dissolve Substrate & Base in Solvent setup_glassware->dissolve cool Cool to 0 °C dissolve->cool add Add 2-Bromopropionyl Bromide Dropwise cool->add react Stir and Monitor (TLC/GC) add->react quench Quench with Water react->quench extract Aqueous Workup (Wash Steps) quench->extract dry Dry & Concentrate extract->dry purify Purify via Chromatography dry->purify

Caption: General experimental workflow for acylation reactions.

G start Start: Select a Base substrate_check Is the substrate sensitive to nucleophiles or sterically hindered? start->substrate_check use_dipea Use a non-nucleophilic, hindered base: DIPEA substrate_check->use_dipea Yes consider_tea Is reaction speed a priority? substrate_check->consider_tea No use_tea Use a strong, less hindered base: Triethylamine (TEA) consider_tea->use_tea Yes use_inorganic Consider an inorganic base (K₂CO₃) for specific solvent systems or simple substrates. consider_tea->use_inorganic No

Caption: Decision tree for selecting an appropriate base.

G start Problem: Low Reaction Yield check_tlc Analyze TLC Plate: Any starting material left? start->check_tlc sub_reaction Incomplete Reaction check_tlc->sub_reaction Yes sub_side_products Complex Mixture/ Side Products check_tlc->sub_side_products No (or very little) cause_incomplete Possible Causes: - Insufficient base - Base too weak - Low temperature - Short reaction time sub_reaction->cause_incomplete solution_incomplete Solutions: - Increase base equivalents - Switch to a stronger base - Increase temperature/time cause_incomplete->solution_incomplete cause_side Possible Causes: - Nucleophilic base - Reaction too hot - Reagent decomposition sub_side_products->cause_side solution_side Solutions: - Use a hindered base (DIPEA) - Run reaction at 0 °C - Ensure anhydrous conditions cause_side->solution_side

Caption: Troubleshooting workflow for low reaction yield.

References

Storage and handling of moisture-sensitive 2-Bromopropionyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the storage, handling, and troubleshooting of moisture-sensitive 2-Bromopropionyl bromide for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: How should this compound be properly stored?

This compound is highly sensitive to moisture and should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] To minimize exposure to moisture, it is recommended to store it under an inert atmosphere, such as nitrogen.[1] Keep the container away from heat sources and incompatible materials.[2]

Q2: What are the visual signs of this compound decomposition?

Fresh this compound is a colorless to slight yellow liquid.[3] Decomposition due to moisture exposure can lead to fuming in the air and a change in color. The presence of a significant yellow or brown tint may indicate hydrolysis and degradation. Upon contact with water, it decomposes and can liberate toxic gases.[4]

Q3: What are the primary decomposition products of this compound?

When exposed to moisture, this compound hydrolyzes to form 2-bromopropionic acid and hydrogen bromide. In the event of combustion, it can produce carbon monoxide, carbon dioxide, and hydrogen bromide.[4][5]

Q4: With which materials is this compound incompatible?

This compound is incompatible with water, alcohols, strong oxidizing agents, and strong alkalis.[6][7] Contact with these substances should be strictly avoided to prevent vigorous or explosive reactions. It is also advised not to use aluminum or galvanized containers for storage.

Q5: What personal protective equipment (PPE) is required when handling this compound?

When handling this compound, it is essential to use appropriate personal protective equipment. This includes chemical-resistant gloves (such as nitrile rubber), safety goggles, a face shield, and a lab coat.[8] All handling should be performed in a well-ventilated fume hood.[9]

Troubleshooting Guide

Problem: My reaction yield is lower than expected.

  • Possible Cause 1: Degraded this compound. The reagent may have been compromised by moisture, leading to lower reactivity.

    • Solution: Visually inspect the reagent for color changes. If decomposition is suspected, it is recommended to use a fresh bottle. The purity of the reagent can be checked using the protocol outlined in the "Experimental Protocols" section.

  • Possible Cause 2: Improper reaction setup. Moisture in the glassware or solvents can consume the reagent.

    • Solution: Ensure all glassware is oven-dried before use and that anhydrous solvents are used. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Problem: The this compound has turned dark yellow/brown.

  • Possible Cause: Significant decomposition has occurred due to prolonged or excessive exposure to moisture.

    • Solution: It is not recommended to use the reagent, as the purity is compromised, which will affect stoichiometric calculations and may introduce impurities into your reaction. Dispose of the degraded reagent according to your institution's hazardous waste disposal guidelines.

Quantitative Data

PropertyValueSource(s)
Appearance Colorless to slight yellow liquid[3]
Boiling Point 152-154 °C[10]
48-50 °C at 10 mmHg[11]
Density 2.061 g/mL at 25 °C[11]
Molecular Weight 215.87 g/mol [11]
Flash Point >110 °C[9]
Purity (Assay) ≥ 97%[3]

Experimental Protocols

Protocol 1: Purity Assessment of this compound by Titration

This protocol describes a method to determine the purity of this compound via titration with silver nitrate (B79036) (AgNO₃) to quantify the bromide content.

Materials:

  • This compound sample

  • Silver nitrate (AgNO₃) solution of a known concentration (e.g., 0.1 M)

  • Potassium chromate (B82759) (K₂CrO₄) indicator solution

  • Deionized water

  • Erlenmeyer flask

  • Burette

  • Pipettes

  • Analytical balance

Procedure:

  • Accurately weigh a small amount of this compound (e.g., 0.2-0.3 g) into an Erlenmeyer flask.

  • Carefully add approximately 50 mL of deionized water to the flask to hydrolyze the this compound. This reaction is exothermic and will produce hydrogen bromide.

  • Add a few drops of potassium chromate indicator solution to the flask.

  • Titrate the solution with the standardized silver nitrate solution from the burette. The endpoint is reached when the color of the solution changes from yellow to a reddish-brown precipitate of silver chromate.

  • Record the volume of silver nitrate solution used.

  • Calculate the purity of the this compound based on the stoichiometry of the reaction between HBr and AgNO₃.

Protocol 2: Quenching of Unreacted this compound

This protocol provides a safe method for quenching unreacted this compound at the end of a reaction.

Materials:

  • Reaction mixture containing unreacted this compound

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution or 1 M sodium carbonate (Na₂CO₃) solution

  • Ice bath

  • Stir plate and stir bar

  • pH paper or pH meter

  • Separatory funnel

  • Appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

  • Cool the reaction mixture to 0 °C in an ice bath.[10]

  • While vigorously stirring, slowly add the saturated aqueous sodium bicarbonate solution dropwise. Be cautious as this is an exothermic reaction and will evolve carbon dioxide gas.[10]

  • Continue the addition until gas evolution ceases and the pH of the aqueous layer is basic (pH 8-9), as confirmed with pH paper or a pH meter.

  • Transfer the quenched reaction mixture to a separatory funnel.

  • Extract the aqueous layer with a suitable organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to isolate the product.

Visualizations

decomposition_pathway A This compound C 2-Bromopropionic acid A->C Hydrolysis D Hydrogen bromide (HBr) A->D Hydrolysis B Moisture (H2O) B->A

Caption: Decomposition of this compound in the presence of moisture.

troubleshooting_workflow start Low Reaction Yield q1 Is the this compound discolored or fuming? start->q1 a1_yes Reagent is likely decomposed. Use a fresh bottle. q1->a1_yes Yes q2 Was the reaction run under anhydrous conditions? q1->q2 No a2_no Dry glassware and use anhydrous solvents under inert gas. q2->a2_no No a2_yes Consider other reaction parameters (temperature, stoichiometry, etc.). q2->a2_yes Yes

Caption: Troubleshooting workflow for low reaction yields with this compound.

References

Validation & Comparative

A Head-to-Head Battle of ATRP Initiators: 2-Bromopropionyl Bromide vs. 2-Bromoisobutyryl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of Atom Transfer Radical Polymerization (ATRP), the choice of initiator is a critical decision that profoundly influences polymerization kinetics and the final properties of the synthesized polymer. For researchers, scientists, and drug development professionals engaged in creating well-defined polymers, understanding the nuances of initiator precursors is paramount. This guide provides an objective, data-driven comparison between two widely used acyl halides for initiator synthesis: 2-bromopropionyl bromide and 2-bromoisobutyryl bromide.

Both this compound and 2-bromoisobutyryl bromide are not typically used as direct initiators in ATRP. Instead, their high reactivity is harnessed to functionalize molecules containing hydroxyl or amine groups, thereby creating custom macroinitiators or surface-bound initiators. The core difference lies in the structure of the resulting initiating moiety: this compound forms a secondary bromoester, while 2-bromoisobutyryl bromide yields a tertiary bromoester. This structural distinction has significant consequences for the initiation efficiency and overall control of the polymerization.

Performance Comparison: The Critical Role of Initiator Structure

The efficacy of an ATRP initiator is fundamentally linked to its activation rate constant (k_act). For a well-controlled polymerization, the rate of initiation should be comparable to or faster than the rate of propagation. This ensures that all polymer chains start growing simultaneously, leading to polymers with low polydispersity (Đ).

Experimental data on the activation rate constants for various ATRP initiators reveal a clear hierarchy in reactivity. Tertiary alkyl halides are significantly more active than their secondary counterparts. This is attributed to the greater stability of the resulting tertiary radical compared to the secondary radical.

A systematic study of initiator structures in copper-mediated ATRP provides quantitative insight into this difference. The activation rate constants for α-bromoesters show a clear trend with increasing substitution at the α-carbon.

Initiator TypeRelative Activation Rate Constant (k_act)
Primary α-bromoester~1
Secondary α-bromoester (from this compound)~10
Tertiary α-bromoester (from 2-bromoisobutyryl bromide)~80

Data sourced from studies on the effects of initiator structure on activation rate constants in ATRP.

This approximately eight-fold higher activation rate constant for the tertiary bromoester derived from 2-bromoisobutyryl bromide means that it will initiate polymerization much more rapidly and efficiently than the secondary bromoester derived from this compound. This rapid initiation is crucial for achieving a narrow molecular weight distribution and producing well-defined polymers.

The slower initiation from a secondary bromoester can lead to a broader molecular weight distribution (higher polydispersity) because propagation may begin before all initiator molecules have been activated. However, in some applications, a slower initiation might be desirable, or the difference in reactivity can be compensated for by adjusting reaction conditions such as temperature or catalyst concentration.

Experimental Protocols

Detailed methodologies are essential for reproducible and comparable experimental outcomes. Below are representative protocols for the synthesis of ATRP initiators from both precursors and their subsequent use in polymerization.

Protocol 1: Synthesis of a Macroinitiator using 2-Bromoisobutyryl Bromide and Subsequent ATRP

This protocol describes the creation of a poly(ethylene glycol) (PEG)-based macroinitiator and its use for the ATRP of dimethylaminoethyl methacrylate (B99206) (DMAEMA).

Part A: Synthesis of PEG-macroinitiator

  • Materials : Poly(ethylene glycol) monomethyl ether (mPEG-OH), 2-bromoisobutyryl bromide, triethylamine (B128534) (TEA), anhydrous dichloromethane (B109758) (DCM).

  • Procedure :

    • Dissolve mPEG-OH in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.5 to 2 equivalents relative to mPEG-OH) to the solution.

    • Slowly add 2-bromoisobutyryl bromide (1.2 to 1.5 equivalents relative to mPEG-OH) dropwise to the stirred solution.[1]

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Filter the solution to remove the triethylammonium (B8662869) bromide salt.

    • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Precipitate the resulting mPEG-Br macroinitiator in cold anhydrous diethyl ether and dry under vacuum.

Part B: ATRP of DMAEMA

  • Materials : mPEG-Br macroinitiator, DMAEMA, copper(I) bromide (CuBr), N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA), anisole (B1667542) (solvent).

  • Procedure :

    • In a Schlenk flask, add the mPEG-Br macroinitiator and the desired amount of DMAEMA monomer. Add the solvent (e.g., anisole).

    • In a separate Schlenk flask, add CuBr and the ligand (PMDETA) under an inert atmosphere.

    • Subject both flasks to several freeze-pump-thaw cycles to remove dissolved oxygen.

    • Under an inert atmosphere, transfer the monomer/macroinitiator solution to the flask containing the catalyst system via a cannula.

    • Place the reaction flask in a preheated oil bath at the desired temperature (e.g., 60-90 °C).

    • Monitor the monomer conversion over time by taking samples and analyzing them via ¹H NMR or gas chromatography (GC).

    • Terminate the polymerization by exposing the reaction to air and cooling. The polymer can then be purified by precipitation.

Protocol 2: ATRP of Methyl Acrylate (B77674) using a Methyl 2-Bromopropionate Initiator

This protocol details a typical ATRP of methyl acrylate (MA) using methyl 2-bromopropionate, a model secondary bromoester initiator.

  • Materials : Methyl acrylate (MA), methyl 2-bromopropionate (MBrP), copper(I) bromide (CuBr), 4,4'-di-(5-nonyl)-2,2'-bipyridine (dNbpy), 1,4-dimethoxybenzene (B90301) (DMB) as an internal standard.

  • Procedure :

    • Into a dry Schlenk flask equipped with a stir bar, add CuBr, dNbpy, and DMB.

    • Seal the flask with a rubber septum, and deoxygenate by evacuating and back-filling with argon three times.

    • Add previously deoxygenated methyl acrylate via syringe to the flask and stir at room temperature until the catalyst is dissolved.

    • Introduce the initiator, methyl 2-bromopropionate, via syringe.

    • Place the flask in a thermostatically controlled oil bath at the desired temperature (e.g., 90 °C) to start the polymerization.

    • Take samples periodically using a degassed syringe to monitor monomer conversion by GC and molecular weight evolution by Size Exclusion Chromatography (SEC).

    • Terminate the polymerization by cooling the flask and exposing the contents to air. The polymer is then typically diluted with a suitable solvent and passed through a column of neutral alumina (B75360) to remove the copper catalyst before being isolated by precipitation.

Visualizing the Process: ATRP Mechanism and Experimental Workflow

To better illustrate the underlying processes, the following diagrams created using Graphviz (DOT language) depict the core ATRP mechanism and a typical experimental workflow for synthesizing a block copolymer.

ATRP_Mechanism cluster_equilibrium ATRP Equilibrium cluster_propagation Propagation dormant P-X (Dormant Chain) activator Cu(I) / Ligand (Activator) radical P• (Propagating Radical) dormant->radical k_act deactivator X-Cu(II) / Ligand (Deactivator) radical->dormant k_deact propagating P• monomer Monomer propagated P-M• propagating->propagated k_p

Core ATRP activation-deactivation equilibrium and propagation steps.

Block_Copolymer_Workflow cluster_macroinitiator Macroinitiator Synthesis cluster_atrp ATRP Process start Start with Hydroxyl-Terminated Polymer (e.g., PEG-OH) reactants Add Acyl Halide (e.g., BIBB) and Base (e.g., TEA) start->reactants reaction Reaction at 0°C to RT reactants->reaction purification Purify to obtain Macroinitiator (PEG-Br) reaction->purification mix Mix Macroinitiator, Monomer B, Catalyst (CuBr), and Ligand purification->mix Use in ATRP deoxygenate Freeze-Pump-Thaw Cycles mix->deoxygenate polymerize Polymerize at Elevated Temperature deoxygenate->polymerize terminate Terminate by Exposing to Air polymerize->terminate purify_final Purify Final Block Copolymer terminate->purify_final

Experimental workflow for block copolymer synthesis via ATRP.

Conclusion and Recommendations

Both this compound and 2-bromoisobutyryl bromide are valuable reagents for synthesizing custom ATRP initiators. The choice between them should be guided by the specific requirements of the polymerization and the desired characteristics of the final polymer.

Choose 2-bromoisobutyryl bromide when:

  • The primary goal is to synthesize polymers with very low polydispersity (Đ < 1.2).

  • Fast and efficient initiation is crucial, for instance, in the synthesis of well-defined block copolymers or for surface-initiated ATRP (SI-ATRP) where a high grafting density is desired.

  • Working with less reactive monomers where a highly active initiator is necessary to ensure efficient polymerization.

Consider this compound when:

  • A less active initiator is acceptable or even desired for a specific kinetic profile.

  • The resulting polymer's application can tolerate a slightly broader molecular weight distribution.

  • Cost or availability is a deciding factor, though both are generally accessible.

References

A Comparative Analysis of 2-Bromopropionyl Bromide and 2-Chloropropionyl Chloride Reactivity for Synthetic Chemistry Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate acylating agent is a critical decision that can significantly impact reaction efficiency, yield, and overall synthetic strategy. This guide provides an objective comparison of the reactivity of two commonly utilized α-halo acyl halides: 2-Bromopropionyl bromide and 2-chloropropionyl chloride. The information presented herein is supported by established chemical principles and includes detailed experimental protocols for direct comparison.

Executive Summary

Acyl halides are among the most reactive carboxylic acid derivatives, widely employed for the introduction of acyl groups into various molecules. The inherent reactivity of these compounds is primarily governed by the nature of the halogen atom, which influences the electrophilicity of the carbonyl carbon and the leaving group ability of the halide ion.

In the case of 2-halopropionyl halides, the general trend of reactivity follows the order of the leaving group ability of the halide: Bromide (Br⁻) is a better leaving group than chloride (Cl⁻) due to its larger size and lower basicity. Consequently, This compound is expected to be more reactive than 2-chloropropionyl chloride in nucleophilic acyl substitution reactions. This heightened reactivity can translate to faster reaction times and the ability to acylate less reactive nucleophiles. However, it may also lead to reduced selectivity and require more stringent reaction conditions to control side reactions.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound and 2-chloropropionyl chloride is presented in Table 1. These properties are essential for designing and executing experiments safely and effectively.

PropertyThis compound2-Chloropropionyl chloride
CAS Number 563-76-87623-09-8[1]
Molecular Formula C₃H₄Br₂OC₃H₄Cl₂O[1]
Molecular Weight 215.87 g/mol 126.97 g/mol [1]
Appearance Colorless to pale yellow liquid[2]Colorless to light yellow liquid[3]
Density 2.061 g/mL at 25 °C1.308 g/mL at 25 °C[1]
Boiling Point 48-50 °C at 10 mmHg109-111 °C at 760 mmHg[1]
Refractive Index n20/D 1.518n20/D 1.440[1]
Solubility Miscible with trichloromethane, diethyl ether, benzene, and acetone[2][4]Reacts violently with water[5]
Hazards Corrosive, LachrymatorCorrosive, Flammable, Lachrymator[1][3]

Reactivity Comparison: Theoretical Framework

The reactivity of acyl halides in nucleophilic acyl substitution reactions is primarily dictated by two factors:

  • Electrophilicity of the Carbonyl Carbon: The electron-withdrawing inductive effect of the halogen atom increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.

  • Leaving Group Ability of the Halide: A better leaving group will depart more readily from the tetrahedral intermediate formed during the reaction, thus accelerating the overall reaction rate.

Bromide is a better leaving group than chloride because hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl). This indicates that the bromide ion is a more stable and weaker base than the chloride ion. The carbon-bromine bond is also weaker than the carbon-chloride bond, further facilitating its cleavage.

Illustrative Experimental Data

While specific kinetic data for the direct comparison of this compound and 2-chloropropionyl chloride are not extensively available in the public domain, the following table presents illustrative data based on the established principles of acyl halide reactivity. These hypothetical results are what one might expect from a comparative aminolysis reaction, as detailed in the experimental protocol below.

Table 2: Illustrative Comparative Data for the Aminolysis of 2-Halopropionyl Halides with Aniline (B41778)

ParameterThis compound2-Chloropropionyl chloride
Reactant AnilineAniline
Solvent DichloromethaneDichloromethane
Temperature 25 °C25 °C
Reaction Time for >95% Conversion ~ 15 minutes~ 60 minutes
Isolated Yield of 2-Halo-N-phenylpropanamide > 90%> 85%
Observed Side Products Minor amounts of diacylated anilineTrace amounts of diacylated aniline

Disclaimer: The data in Table 2 is illustrative and intended to demonstrate the expected differences in reactivity based on chemical principles. Actual experimental results may vary.

Experimental Protocol: Comparative Kinetic Analysis of Aminolysis by ¹H NMR Spectroscopy

This protocol provides a detailed methodology for comparing the reactivity of this compound and 2-chloropropionyl chloride with a model amine, aniline, using ¹H NMR spectroscopy to monitor the reaction progress.

Materials:

  • This compound (≥97%)

  • 2-Chloropropionyl chloride (≥97%)

  • Aniline (freshly distilled)

  • Dichloromethane-d₂ (CD₂Cl₂, anhydrous)

  • Triethylamine (B128534) (Et₃N, anhydrous)

  • NMR tubes

  • Gas-tight syringes

  • Standard laboratory glassware (dried in an oven)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.5 M solution of aniline in anhydrous CD₂Cl₂.

    • Prepare a 0.5 M solution of triethylamine in anhydrous CD₂Cl₂.

    • Prepare separate 0.5 M solutions of this compound and 2-chloropropionyl chloride in anhydrous CD₂Cl₂.

  • Reaction Setup:

    • In a clean, dry NMR tube, add 0.5 mL of the 0.5 M aniline solution and 0.5 mL of the 0.5 M triethylamine solution.

    • Acquire a ¹H NMR spectrum of this initial mixture to identify the chemical shifts of the aniline protons.

  • Initiation and Monitoring of the Reaction:

    • At time t=0, rapidly inject 0.5 mL of the 0.5 M this compound solution into the NMR tube.

    • Immediately begin acquiring a series of ¹H NMR spectra at regular intervals (e.g., every 2 minutes for the first 20 minutes, then every 5 minutes).

    • Monitor the disappearance of the aniline starting material signal and the appearance of the N-phenyl-2-bromopropanamide product signals.

    • Repeat the experiment using the 0.5 M 2-chloropropionyl chloride solution under identical conditions.

  • Data Analysis:

    • Integrate the signals corresponding to a characteristic proton of aniline and a characteristic proton of the amide product in each spectrum.

    • Calculate the percentage conversion at each time point.

    • Plot the percentage conversion versus time for both reactions to obtain reaction profiles.

    • The initial rates can be determined from the slope of the initial linear portion of the curves.

Logical Workflow for Reagent Selection

The choice between this compound and 2-chloropropionyl chloride depends on the specific requirements of the synthesis. The following diagram illustrates a logical workflow to aid in this decision-making process.

ReagentSelection start Define Synthetic Goal nucleophile Nature of Nucleophile start->nucleophile reactivity_req Required Reactivity nucleophile->reactivity_req Strong/Hindered nucleophile->reactivity_req Weak/Unhindered conditions Reaction Condition Constraints reactivity_req->conditions Moderate bromo Use this compound reactivity_req->bromo High conditions->bromo Rapid Reaction & Higher Throughput chloro Use 2-Chloropropionyl chloride conditions->chloro Mild Conditions & High Selectivity

A decision-making workflow for selecting between this compound and 2-chloropropionyl chloride.

Conclusion

The comparison between this compound and 2-chloropropionyl chloride highlights a classic trade-off in organic synthesis between reactivity and selectivity. This compound offers higher reactivity, making it suitable for reactions with less nucleophilic substrates or when faster reaction times are desired. Conversely, 2-chloropropionyl chloride, being less reactive, provides better control and selectivity, which can be advantageous in complex syntheses where minimizing side reactions is paramount. The choice of reagent should be made after careful consideration of the specific nucleophile, desired reaction conditions, and overall synthetic strategy. The provided experimental protocol offers a robust framework for researchers to generate their own comparative data to make an informed decision for their specific application.

References

A Comparative Guide to Initiators for Surface Grafting: 2-Bromopropionyl Bromide vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise control over surface properties afforded by polymer brushes has made surface-initiated atom transfer radical polymerization (SI-ATRP) an indispensable tool in the development of advanced materials for biomedical applications, including drug delivery systems, biocompatible coatings, and biosensors. The choice of initiator is a critical first step that dictates the efficiency of polymer grafting and the ultimate performance of the modified surface. This guide provides an objective comparison of 2-bromopropionyl bromide, a secondary halide initiator, with the more commonly used tertiary halide initiator, 2-bromoisobutyryl bromide (BIBB), and other alternatives for surface grafting applications.

Performance Comparison: this compound vs. 2-Bromoisobutyryl Bromide

The primary distinction between this compound and 2-bromoisobutyryl bromide lies in their chemical structure, which influences their reactivity and the kinetics of the polymerization process. This compound is a secondary bromide, while 2-bromoisobutyryl bromide is a tertiary bromide. This structural difference has a significant impact on the activation rate constants in ATRP.

In general, the activation rate constants in ATRP increase with the substitution of the alkyl halide initiator. A study on the effects of initiator structure on activation rate constants revealed the following ratio for primary, secondary, and tertiary α-bromoesters: ~1:10:80.[1][2] This indicates that the tertiary bromide, 2-bromoisobutyryl bromide, is activated significantly faster than the secondary bromide, this compound.

This difference in activation rate can have several implications for surface grafting:

  • Initiation Efficiency: The faster activation of BIBB can lead to a more rapid and efficient initiation of polymer chains from the surface.

  • Control over Polymerization: The slower activation of this compound may offer better control over the initiation process, potentially leading to a more uniform distribution of polymer chains on the surface, especially at high grafting densities.

  • Side Reactions: The higher reactivity of the tertiary radical generated from BIBB might also lead to a greater propensity for termination reactions, which can affect the livingness of the polymerization and the final polymer brush structure.

While direct, side-by-side comparative experimental data for surface grafting is limited, the choice between these two initiators often depends on the specific monomer and the desired properties of the polymer brush.

Quantitative Data Summary

The following tables summarize representative quantitative data for surface grafting using this compound and 2-bromoisobutyryl bromide from different studies. It is important to note that a direct comparison of the values is challenging due to variations in experimental conditions (substrate, monomer, catalyst system, etc.).

Table 1: Quantitative Data for Surface Grafting with this compound

MonomerSubstrateCatalyst SystemGrafting Density (chains/nm²)Polymer Brush Thickness (nm)Polydispersity Index (PDI)Reference
N-isopropylacrylamideSilicon WaferCu(I)Br/2,2′-bipyridineDensely grafted (specific value not provided)Tunable with chain transfer agent-[3]

Table 2: Quantitative Data for Surface Grafting with 2-Bromoisobutyryl Bromide

MonomerSubstrateCatalyst SystemGrafting Density (chains/nm²)Polymer Brush Thickness (nm)Polydispersity Index (PDI)Reference
StyreneSilicon NanoparticlesCuCl₂·2H₂O/PMDETA (ARGET ATRP)--Narrow[4]
VariousSilicon WaferVariousHigh-Low[5][6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. Below are representative protocols for the immobilization of ATRP initiators on a silicon wafer, a common substrate in surface science.

Protocol 1: Surface-Initiated ATRP of N-isopropylacrylamide (NIPAM) using this compound

This protocol describes the "grafting from" polymerization of NIPAM from a silicon wafer functionalized with this compound.[3]

1. Substrate Preparation (Silicon Wafer):

  • Clean the silicon wafer by sonication in acetone (B3395972) and then deionized water.

  • Immerse the wafer in a piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes to create surface hydroxyl groups. (Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood with appropriate personal protective equipment).

  • Rinse the wafer thoroughly with deionized water and dry under a stream of nitrogen.

2. Initiator Immobilization:

  • Place the cleaned and dried silicon wafer in a sealed reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Prepare a solution of this compound and a base (e.g., triethylamine) in an anhydrous solvent (e.g., toluene (B28343) or dichloromethane).

  • Immerse the silicon wafer in the initiator solution and allow the reaction to proceed for a specified time (e.g., 12 hours) at room temperature to form a self-assembled monolayer of the initiator.

  • After the reaction, rinse the wafer sequentially with the reaction solvent, ethanol, and deionized water to remove any unreacted reagents.

  • Dry the initiator-functionalized wafer under a stream of nitrogen.

3. Surface-Initiated ATRP of NIPAM:

  • In a Schlenk flask, dissolve the NIPAM monomer, a ligand (e.g., 2,2′-bipyridine), and a solvent (e.g., a mixture of methanol (B129727) and water).

  • Deoxygenate the solution by several freeze-pump-thaw cycles or by bubbling with an inert gas for at least 30 minutes.

  • Place the initiator-functionalized silicon wafer in the flask.

  • Add the catalyst, typically a copper(I) halide such as Cu(I)Br, to the flask under a positive pressure of inert gas to initiate the polymerization.

  • Allow the polymerization to proceed at a controlled temperature for a desired time to achieve the target polymer brush thickness.

  • Terminate the polymerization by exposing the solution to air.

  • Remove the wafer and wash it thoroughly with a good solvent for the polymer (e.g., water) to remove any non-grafted polymer.

  • Dry the polymer-grafted wafer under a stream of nitrogen.

Protocol 2: Surface-Initiated ATRP using 2-Bromoisobutyryl Bromide (BIBB)

This protocol outlines a general procedure for SI-ATRP using the more common initiator, BIBB.[5]

1. Substrate Preparation:

  • Follow the same procedure as in Protocol 1 for cleaning and hydroxylating the silicon wafer.

2. Initiator Immobilization:

  • The immobilization of BIBB is analogous to that of this compound, involving the reaction of the acyl bromide with the surface hydroxyl groups in the presence of a base.

3. Surface-Initiated ATRP:

  • The polymerization step is also similar to Protocol 1, with the choice of monomer, solvent, ligand, and catalyst depending on the specific application. A common catalyst system is Cu(I)Br with N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) as the ligand.

Visualization of Key Processes

To better understand the workflow and the underlying mechanism, the following diagrams have been generated using the DOT language.

SI_ATRP_Workflow cluster_prep Stage 1: Substrate Preparation cluster_immob Stage 2: Initiator Immobilization cluster_poly Stage 3: SI-ATRP A Select Substrate (e.g., Silicon Wafer) B Surface Cleaning (e.g., Piranha solution) A->B C Surface Activation (Generation of -OH groups) B->C D Reaction with Initiator (e.g., this compound) C->D E Rinsing and Drying D->E F Polymerization of Monomer with Catalyst/Ligand E->F G Rinsing and Drying F->G H Characterization G->H

Caption: Experimental workflow for surface-initiated atom transfer radical polymerization (SI-ATRP).

ATRP_Mechanism cluster_activation Activation/Deactivation Equilibrium cluster_propagation Propagation P_X Pn-X (Dormant Chain) Cu_I Cu(I)/L (Activator) P_radical Pn• (Active Radical) P_X->P_radical k_act Cu_II X-Cu(II)/L (Deactivator) P_radical->P_X k_deact Monomer Monomer P_radical->Monomer k_p P_radical:e->Monomer:w P_n1 P(n+1)• Monomer->P_n1

Caption: Simplified mechanism of Atom Transfer Radical Polymerization (ATRP).

Conclusion

The selection of an appropriate initiator is a critical parameter in designing successful SI-ATRP experiments for surface modification. While 2-bromoisobutyryl bromide is a widely used and highly reactive initiator that is effective for a broad range of monomers, this compound offers a valuable alternative. The slower activation kinetics of this secondary bromide may provide enhanced control over the polymerization process, which can be advantageous for achieving uniform and high-density polymer brushes. The choice between these initiators should be guided by the specific requirements of the application, including the desired polymer architecture, the reactivity of the monomer, and the nature of the substrate. This guide provides the foundational knowledge and experimental frameworks to assist researchers in making informed decisions for their surface grafting endeavors.

References

A Comparative Analysis of Initiation Kinetics for α-Halo-Acyl Halides in Atom Transfer Radical Polymerization (ATRP)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control over polymer synthesis is paramount. Atom Transfer Radical Polymerization (ATRP) stands out as a robust method for creating well-defined polymers. The choice of initiator is a critical first step, directly influencing the polymerization rate and the final properties of the material. This guide provides an objective comparison of the initiation kinetics of various α-halo-acyl halides in ATRP, supported by experimental data, to aid in the rational selection of initiators for specific applications.

The success of ATRP hinges on a dynamic equilibrium between a small concentration of active propagating radicals and a majority of dormant species (the polymer chains with a terminal halogen).[1][2] The initiation step, where an alkyl halide initiator (R-X) reacts with a transition metal complex (e.g., Cu(I)/Ligand) to generate the initial radical, is crucial for achieving a well-controlled polymerization.[3][4] For a polymerization to exhibit low polydispersity, the rate of initiation should be comparable to or faster than the rate of propagation.[5][6]

This guide focuses on α-halo-acyl halides, a common and versatile class of ATRP initiators. We will explore how their structural variations impact the activation rate constant (k_act), a key parameter that quantifies the efficiency of the initiation process.

Comparative Initiation Kinetics of α-Halo-Acyl Halides

The activation rate constants (k_act) for a range of α-halo-acyl halides have been determined under standardized conditions to allow for direct comparison. The following table summarizes these values, illustrating the profound impact of the initiator's structure on its reactivity. The data reveals that the ratio of activation rate constants for the studied alkyl (pseudo)halides can exceed one million.[7][8][9][10]

InitiatorAbbreviationTypek_act (M⁻¹s⁻¹)Relative k_act
Effect of Halogen
Methyl 2-chloropropionateMClPSecondary0.041
Methyl 2-bromopropionateMBrPSecondary0.820
Methyl 2-iodopropionateMIoPSecondary1.435
Effect of Alkyl Substitution
Ethyl 2-bromopropionateEBrPSecondary0.91
Ethyl 2-bromoisobutyrateEBiBTertiary7.28
Effect of α-Substituent
2-Bromopropionamide-Secondary0.21
1-Phenylethyl bromidePEBrSecondary0.84
Methyl 2-bromopropionateMBrPSecondary1.68
2-Bromopropionitrile (B99969)BPNSecondary120600
Diethyl 2-bromomalonate-Secondary14.070
Ethyl 2-phenyl-2-bromopropionate-Tertiary~1000~5000

Note: The activation rate constants (k_act) were determined with the CuIBr/PMDETA catalyst system in acetonitrile (B52724) at 35°C.[7]

The data clearly demonstrates several key trends:

  • The Nature of the Halogen: The reactivity of the initiator increases down the halogen group, with the activation rate constants following the order I > Br > Cl.[7][8] For instance, methyl 2-iodopropionate is approximately 35 times more reactive than its chloro-analogue.[7][8][9]

  • Alkyl Substitution: The stability of the formed radical significantly influences the activation rate. Tertiary alkyl halides are more reactive than secondary ones, which are in turn more reactive than primary alkyl halides.[7][8][9] Ethyl 2-bromoisobutyrate, a tertiary initiator, is about eight times more reactive than the secondary ethyl 2-bromopropionate.[6]

  • α-Substituents: Electron-withdrawing or resonance-stabilizing groups at the α-position can dramatically increase the initiation rate.[7][8][9] For example, the presence of a nitrile group in 2-bromopropionitrile leads to a 600-fold increase in reactivity compared to 2-bromopropionamide.[7][8][9]

Experimental Protocol for Determining Activation Rate Constants

The determination of activation rate constants (k_act) is crucial for understanding and comparing the efficiency of different ATRP initiators. A common and reliable method involves monitoring the disappearance of the initiator under pseudo-first-order conditions.[7]

Materials:

  • Initiator (e.g., α-halo-acyl halide)

  • Copper(I) bromide (CuBr)

  • Ligand (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine, PMDETA)

  • Anhydrous solvent (e.g., acetonitrile)

  • Internal standard (e.g., dodecane)

  • Radical trap (e.g., 2,2,6,6-tetramethylpiperidinyl-1-oxy, TEMPO)[11]

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the Cu(I)/Ligand complex in the chosen anhydrous solvent under an inert atmosphere (e.g., in a glovebox).

  • Reaction Setup: In a separate vial, also under an inert atmosphere, add the initiator and the internal standard to the solvent.

  • Initiation of the Reaction: To start the kinetic run, inject a specific volume of the Cu(I)/Ligand stock solution into the initiator solution with vigorous stirring. The concentration of the catalyst should be significantly higher than the initiator concentration to ensure pseudo-first-order kinetics.

  • Sampling: At timed intervals, withdraw aliquots from the reaction mixture and quench the reaction by exposing the sample to air.

  • Analysis: Analyze the quenched samples using gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the concentration of the remaining initiator relative to the internal standard.[11]

  • Data Analysis: Plot the natural logarithm of the initiator concentration versus time. The negative of the slope of the resulting linear plot gives the observed rate constant (k_obs). The activation rate constant (k_act) is then calculated by dividing k_obs by the concentration of the Cu(I)/Ligand complex.

Visualizing the ATRP Initiation Process

The initiation step in ATRP is a reversible process that establishes an equilibrium between the dormant initiator and the active radical species. This relationship can be visualized as follows:

ATRP_Initiation Initiator R-X (α-Halo-acyl halide) Radical R• (Initiating Radical) Initiator->Radical k_act Catalyst Cu(I)/L (Activator) Deactivator X-Cu(II)/L (Deactivator) Radical->Initiator k_deact

Caption: The equilibrium of the ATRP initiation step.

Conclusion

The selection of an appropriate α-halo-acyl halide initiator is a critical parameter in designing a successful ATRP experiment. The provided data and trends offer a clear guide for researchers to choose an initiator with the desired reactivity for their specific monomer and reaction conditions. By understanding the interplay between the halogen, alkyl substitution, and α-substituents, scientists can fine-tune the initiation kinetics to achieve polymers with controlled molecular weights, low polydispersities, and desired functionalities. The experimental protocol outlined provides a framework for researchers to determine the activation rate constants for novel initiators, further expanding the toolbox of controlled radical polymerization.

References

A Comparative Guide to the Synthesis of 2-Bromopropionate Esters: Alternative Reagents and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of 2-bromopropionate esters is a fundamental transformation, yielding versatile intermediates for the creation of more complex molecules. The selection of the appropriate synthetic route is critical, impacting yield, purity, reaction conditions, and scalability. This guide provides an objective comparison of the traditional Hell-Volhard-Zelinsky (HVZ) reaction with alternative methodologies, supported by experimental data and detailed protocols.

Introduction

2-Bromopropionate esters are valuable building blocks in organic synthesis, notably in the production of pharmaceuticals and agrochemicals. The introduction of a bromine atom at the alpha-position of the propionate (B1217596) moiety provides a reactive handle for a variety of subsequent transformations, including nucleophilic substitutions and carbon-carbon bond-forming reactions. The classical approach to these compounds is the Hell-Volhard-Zelinsky (HVZ) reaction of propionic acid followed by esterification. However, a range of alternative reagents and one-pot procedures have been developed to improve efficiency, safety, and substrate scope. This guide will compare the performance of these methods.

Comparison of Synthetic Methods

The choice of reagent for the synthesis of 2-bromopropionate esters significantly influences the outcome of the reaction. The following table summarizes the key quantitative data for the most common methods.

MethodReagentsSubstrateProductYield (%)Purity (%)Reaction Time (h)Temperature (°C)
Hell-Volhard-Zelinsky (Two-Step) Propionic acid, Br₂, Red P; then Ethanol (B145695), H₂SO₄Propionic acidEthyl 2-bromopropionate97.6 - 98.1[1]99.2 - 99.4[1]>10102 - 105
Hell-Volhard-Zelinsky (One-Pot) Propionic acid, Br₂, Red P, EthanolPropionic acidEthyl 2-bromopropionate~82[2]->12130
Direct Bromination Ethyl propionate, HBr, H₂O₂Ethyl propionateEthyl 2-bromopropionate92[3]-540
N-Bromosuccinimide (NBS) Isobutyric acid, NBS, Dibenzoyl peroxideIsobutyric acidEthyl α-bromoisobutyrateHigh[4]--90

Note: Data for the NBS method is for a structurally similar substrate, as high-yield protocols for simple 2-bromopropionate esters are less commonly reported.

Reaction Pathways and Workflows

To visualize the different synthetic strategies, the following diagrams illustrate the general workflows and reaction mechanisms.

G cluster_0 Hell-Volhard-Zelinsky (HVZ) Two-Step Synthesis Propionic_Acid Propionic Acid Bromine_RedP Br₂, Red P Propionic_Acid->Bromine_RedP Bromopropionyl_Bromide 2-Bromopropionyl Bromide Bromine_RedP->Bromopropionyl_Bromide Ethanol_H2SO4 Ethanol, H₂SO₄ Bromopropionyl_Bromide->Ethanol_H2SO4 Ethyl_2_bromopropionate Ethyl 2-bromopropionate Ethanol_H2SO4->Ethyl_2_bromopropionate

Figure 1. Workflow for the two-step HVZ synthesis.

G cluster_1 Direct Bromination Workflow Ethyl_Propionate Ethyl Propionate HBr_H2O2 HBr, H₂O₂ Ethyl_Propionate->HBr_H2O2 Ethyl_2_bromopropionate_direct Ethyl 2-bromopropionate HBr_H2O2->Ethyl_2_bromopropionate_direct

Figure 2. Workflow for direct bromination.

Detailed Experimental Protocols

Method 1: Hell-Volhard-Zelinsky (HVZ) Reaction - Two-Step Synthesis of Ethyl 2-bromopropionate

This traditional method involves the bromination of propionic acid to form this compound, which is then esterified.

Step 1: Bromination

  • In a reaction kettle, combine propionic acid and a composite catalyst.

  • Stir the mixture for 10-30 minutes, then heat to 102-105 °C.

  • Slowly add bromine dropwise while maintaining the temperature.

  • After the addition is complete, continue to stir at the same temperature for 80-100 minutes.

  • Recover any unreacted propionic acid by distillation at 140-145 °C to obtain the bromination reactant.[1]

Step 2: Esterification

  • To the reaction kettle containing the bromination reactant, add carbon tetrachloride and stir for 20-30 minutes.

  • Add absolute ethanol dropwise.

  • After the addition, continue stirring for 40-60 minutes.

  • Heat the mixture to 75-80 °C and stir for 2-3 hours.

  • Evaporate the carbon tetrachloride to obtain the crude esterification product.

  • Wash the crude product sequentially with sodium carbonate solution and deionized water.

  • Filter to recover the catalyst. The filtrate is then extracted with ethyl acetate.

  • The combined organic phases are washed with saturated sodium chloride solution, dried over anhydrous sodium sulfate (B86663), and purified by reduced pressure distillation to yield ethyl 2-bromopropionate.[1]

Method 2: Hell-Volhard-Zelinsky (HVZ) Reaction - One-Pot Synthesis of Ethyl 2-bromopropanoate

This modified HVZ procedure allows for the direct synthesis of the ester in a single pot.

  • To a three-necked flask equipped with a dropping funnel and condenser, add propionic acid and red phosphorus.

  • Heat the mixture to 130°C with stirring.

  • Slowly add bromine dropwise over 2 hours.

  • After the addition, continue heating for an additional 2-4 hours.

  • Cool the reaction mixture to room temperature and add ethyl acetate, followed by an acid binding agent.

  • Slowly add excess absolute ethanol dropwise and stir at room temperature for 3 hours.

  • Filter the reaction mixture and wash the filtrate with saturated sodium carbonate solution, followed by saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate and purify by distillation.[2]

Method 3: Direct Bromination of Ethyl Propionate

This method avoids the use of the free carboxylic acid and elemental bromine.

  • Combine ethyl propionate, 48% aqueous hydrogen bromide, and 30% hydrogen peroxide in a reaction vessel.

  • Maintain the reaction temperature at 40°C and stir for 5 hours.[3]

  • The product is then isolated and purified through standard workup procedures.

Method 4: α-Bromination using N-Bromosuccinimide (NBS)

NBS is a safer alternative to liquid bromine, though its application to simple esters can be less straightforward. The following is a protocol for a similar substrate, ethyl isobutyrate.

  • In a four-necked flask, combine isobutyric acid, benzene, dibenzoyl peroxide, and N-bromosuccinimide (NBS).

  • Heat the mixture in a water bath to 90°C with vigorous stirring.

  • The reaction proceeds as the mixture boils, with water being removed via a water separator.[4]

  • The resulting α-bromo acid can then be esterified in a subsequent step.

Comparison of Reagent Performance

Hell-Volhard-Zelinsky (HVZ) Reaction: This is the most established and high-yielding method, particularly the two-step process which can achieve purities of over 99%.[1] The one-pot modification offers a more streamlined approach, though with a slightly lower reported yield.[2] The main drawbacks are the harsh reaction conditions, including high temperatures and the use of corrosive and hazardous reagents like bromine and phosphorus halides.[5][6]

Direct Bromination with HBr/H₂O₂: This method offers a milder alternative to the HVZ reaction and avoids the use of elemental bromine. The reported yield of 92% is quite good, and the reaction time is significantly shorter.[3] This makes it an attractive option for smaller-scale syntheses where handling bromine is a concern.

N-Bromosuccinimide (NBS): NBS is a solid, crystalline reagent that is easier and safer to handle than liquid bromine.[4] It is effective for the α-bromination of activated carbonyl compounds. However, for simple esters like ethyl propionate, the reaction can be less efficient and may require a catalyst and specific conditions to achieve high yields.[7] It is often more successfully applied to substrates with more acidic α-hydrogens.

Conclusion

The choice of reagent for the synthesis of 2-bromopropionate esters depends on the specific requirements of the synthesis, including scale, safety considerations, and desired purity. The Hell-Volhard-Zelinsky reaction remains the gold standard for high-yield and high-purity production on a larger scale, despite its harsh conditions. For a milder and safer laboratory-scale synthesis, direct bromination with HBr and H₂O₂ presents a viable alternative with a good yield. N-Bromosuccinimide is a valuable reagent for the α-bromination of more activated carbonyl compounds and can be considered for specific applications where its ease of handling is a primary concern. Researchers should carefully consider these factors when selecting the optimal synthetic strategy for their needs.

References

A Comparative Guide to the Efficacy of 2-Bromopropionyl Bromide in Polymerization Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of well-defined polymers, the choice of initiator is a critical parameter that dictates the success and control of the polymerization process. This guide provides an objective comparison of 2-bromopropionyl bromide, a common reagent for introducing initiating sites, with its primary alternative, 2-bromoisobutyryl bromide, in two major controlled polymerization systems: Atom Transfer Radical Polymerization (ATRP) and Cationic Ring-Opening Polymerization (CROP). The following sections present a detailed analysis of their performance, supported by experimental data and protocols.

Atom Transfer Radical Polymerization (ATRP)

In ATRP, this compound is typically not used as a direct initiator but rather as a precursor to create secondary bromoester initiating sites on molecules containing hydroxyl or amine groups. This is a common strategy for synthesizing macroinitiators or for surface-initiated ATRP. Its performance is most effectively evaluated by comparing it to the widely used tertiary bromoester initiators derived from 2-bromoisobutyryl bromide.

Data Presentation: Initiator Efficacy in ATRP

The efficacy of an ATRP initiator is primarily determined by its activation rate constant (k_act), which influences the initiation efficiency and, consequently, the control over molecular weight and polydispersity (Đ or PDI). Initiators with a higher k_act generally provide better control, as all chains start growing at approximately the same time.

Initiator TypePrecursorStructureRelative Activation Rate Constant (k_act)Typical Polydispersity Index (Đ)Notes
Secondary BromoesterThis compoundR-O-C(O)-CH(CH₃)Br~11.2 - 1.5Slower initiation can lead to slightly broader molecular weight distributions.
Tertiary Bromoester2-Bromoisobutyryl bromideR-O-C(O)-C(CH₃)₂Br~10-801.05 - 1.2Faster and more efficient initiation leads to better control and narrower molecular weight distributions.[1]
Secondary Benzyl Bromide(1-bromoethyl)benzeneC₆H₅-CH(CH₃)Br~41.1 - 1.3Often used as a model initiator for polystyrene synthesis.[2]

Activation rate constants are relative and can vary based on the specific monomer, solvent, and ligand used.

The data indicates that tertiary bromoesters derived from 2-bromoisobutyryl bromide are significantly more active in ATRP than the secondary bromoesters derived from this compound.[1] This higher activity generally translates to polymers with lower polydispersity and more predictable molecular weights.

Experimental Protocol: Synthesis of Polystyrene via ATRP using a Secondary Bromo-initiator

This protocol outlines the general procedure for the ATRP of styrene (B11656) using an initiator derived from this compound, such as 4-tert-butylphenyl 2-bromopropionate.

Materials:

  • Styrene (inhibitor removed)

  • 4-tert-butylphenyl 2-bromopropionate (initiator)

  • Copper(I) bromide (CuBr) (catalyst)

  • 2,2'-Bipyridine (bpy) (ligand)

  • Anisole (solvent)

  • Methanol (for precipitation)

  • Tetrahydrofuran (THF) (for dissolution)

  • Nitrogen or Argon gas

Procedure:

  • Catalyst and Ligand Preparation: In a Schlenk flask under an inert atmosphere (N₂ or Ar), add CuBr (1 equivalent relative to the initiator) and bpy (2 equivalents relative to the initiator).

  • Monomer and Initiator Addition: To the flask, add anisole, styrene (e.g., 100 equivalents relative to the initiator), and the 4-tert-butylphenyl 2-bromopropionate initiator.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the flask in a preheated oil bath at 110°C and stir.

  • Monitoring: Periodically take samples under an inert atmosphere to monitor monomer conversion (via ¹H NMR or GC) and molecular weight/polydispersity (via GPC).

  • Termination and Isolation: After the desired conversion is reached, cool the flask to room temperature and expose the mixture to air to terminate the polymerization. Dilute the mixture with THF and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst.

  • Precipitation: Precipitate the polymer by adding the THF solution to a large excess of cold methanol.

  • Drying: Filter the polymer and dry it in a vacuum oven to a constant weight.

Mandatory Visualization: ATRP Mechanism

ATRP_Mechanism cluster_propagation Propagation Initiator (R-Br) Initiator (R-Br) Radical (R) Radical (R) Initiator (R-Br)->Radical (R) k_act Cu(I)/L Cu(I)/L Cu(II)/L-Br Cu(II)/L-Br Monomer (M) Monomer (M) Propagating_Chain (Pn*) Propagating_Chain (Pn*) Radical (R)->Propagating_Chain (Pn*) + nM Propagating_Chain (Pn) Propagating_Chain (Pn) Dormant_Chain (Pn-Br) Dormant_Chain (Pn-Br) Propagating_Chain (Pn*)->Dormant_Chain (Pn-Br) k_deact Dormant_Chain (Pn-Br)->Cu(I)/L

Caption: The reversible activation-deactivation equilibrium in ATRP.

Cationic Ring-Opening Polymerization (CROP)

This compound can also act as an initiator for the cationic ring-opening polymerization of certain cyclic monomers, such as 2-oxazolines. In this context, its performance can be compared to other common initiators like α-bromoisobutyryl bromide.

Data Presentation: Initiator Efficacy in CROP of 2-Ethyl-2-Oxazoline (B78409)

The following table summarizes kinetic data for the CROP of 2-ethyl-2-oxazoline (EtOx) initiated by this compound and α-bromoisobutyryl bromide.

InitiatorInitiator TypeApparent Propagation Rate Constant (k_app) (L·mol⁻¹·s⁻¹)Polydispersity Index (Đ) of Resulting Polymer
This compoundSecondary1.2 x 10⁻³1.1 - 1.3
α-Bromoisobutyryl bromideTertiary5.5 x 10⁻³1.1 - 1.2

Data from the polymerization of 2-ethyl-2-oxazoline in acetonitrile.[3]

In the CROP of 2-ethyl-2-oxazoline, the tertiary initiator, α-bromoisobutyryl bromide, exhibits a significantly higher apparent propagation rate constant compared to the secondary initiator, this compound.[3] This suggests a faster polymerization rate under similar conditions. Both initiators, however, are capable of producing polymers with relatively low polydispersity, indicating a controlled polymerization process.[3]

Experimental Protocol: CROP of 2-Ethyl-2-Oxazoline

This protocol provides a general procedure for the CROP of 2-ethyl-2-oxazoline using this compound as the initiator.

Materials:

  • 2-Ethyl-2-oxazoline (EtOx) (distilled and dried)

  • This compound (initiator) (distilled)

  • Acetonitrile (solvent) (anhydrous)

  • Methanol (for termination)

  • Diethyl ether (for precipitation)

  • Nitrogen or Argon gas

Procedure:

  • Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere, dissolve the desired amount of 2-ethyl-2-oxazoline in anhydrous acetonitrile.

  • Initiation: Add this compound to the solution via a syringe. The molar ratio of monomer to initiator will determine the target molecular weight.

  • Polymerization: Heat the reaction mixture in an oil bath at a specified temperature (e.g., 80°C).

  • Monitoring: Track the progress of the polymerization by taking aliquots and analyzing the monomer conversion by ¹H NMR spectroscopy.

  • Termination: Once the desired conversion is achieved, terminate the polymerization by adding a small amount of methanol.

  • Isolation: Precipitate the polymer by adding the reaction solution to cold diethyl ether.

  • Purification and Drying: Collect the polymer by filtration or centrifugation, wash with diethyl ether, and dry under vacuum.

Mandatory Visualization: CROP of 2-Oxazoline

CROP_Oxazoline cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator (R-Br) Initiator (R-Br) Cationic_Species Cationic Intermediate Initiator (R-Br)->Cationic_Species + Oxazoline Oxazoline_Monomer 2-Oxazoline Growing_Chain Propagating Chain Cationic_Species->Growing_Chain + n Oxazoline Terminator (Nu-H) Terminating Agent (e.g., H₂O, ROH) Final_Polymer Poly(2-oxazoline) Growing_Chain->Final_Polymer + Terminator

Caption: General workflow for cationic ring-opening polymerization.

Conclusion

This compound is a versatile reagent for initiating controlled polymerizations. In ATRP, it serves as an effective precursor for creating secondary bromoester initiating sites, although it is generally less active than the tertiary analogues derived from 2-bromoisobutyryl bromide, which can result in polymers with slightly higher polydispersity. In CROP of 2-oxazolines, it also functions as a competent initiator, albeit with a slower polymerization rate compared to its tertiary counterpart. The choice between this compound and its alternatives will ultimately depend on the specific requirements of the desired polymer, including the acceptable level of polydispersity, the desired polymerization kinetics, and the specific monomer being used.

References

A Comparative Guide to Polymers Initiated with 2-Bromopropionyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the characterization of polymers initiated with 2-Bromopropionyl bromide, a versatile initiator in the field of controlled radical polymerization. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative perspective on the performance of this compound against other commonly used initiators, supported by experimental data. Detailed methodologies for key characterization techniques are provided to ensure reproducibility and facilitate the application of these methods in your research.

Introduction to this compound in Polymer Synthesis

This compound is a highly reactive acyl bromide frequently used to create initiators for Atom Transfer Radical Polymerization (ATRP). Its primary utility lies in its ability to react with hydroxyl or amine groups on a variety of substrates, including surfaces, nanoparticles, and existing polymers, to introduce the α-bromopropionyl initiating moiety. This "grafting from" approach is instrumental in the synthesis of polymer brushes, star polymers, and complex macromolecular architectures.

The structure of the initiator plays a crucial role in controlling the polymerization process. The rate of initiation, which should ideally be as fast or faster than the rate of propagation, directly impacts the molecular weight distribution (polydispersity) of the resulting polymer. This guide will delve into a comparison of initiators derived from this compound with other common ATRP initiators, such as those based on 2-bromoisobutyryl bromide and ethyl 2-bromopropionate.

Performance Comparison of ATRP Initiators

The efficacy of an ATRP initiator is determined by its ability to provide rapid and quantitative initiation, leading to polymers with predictable molecular weights and narrow molecular weight distributions (low polydispersity index, Đ). The activation rate constant (k_act) is a key parameter for comparing the reactivity of different initiators. A higher k_act value generally indicates a more active initiator that can lead to a better-controlled polymerization.

Below is a comparison of the activation rate constants for several alkyl halide initiators, including models for those derived from this compound, under identical conditions (Cu(I)Br/PMDETA in acetonitrile (B52724) at 35 °C).

Initiator (Model Compound)StructureTypek_act (M⁻¹s⁻¹)[1]
Methyl 2-bromopropionate (MBrP)CH₃CH(Br)COOCH₃Secondary2.6 x 10²
Ethyl 2-bromoisobutyrate (EBiB)(CH₃)₂C(Br)COOC₂H₅Tertiary2.1 x 10³
1-Phenylethyl bromide (PEBr)C₆H₅CH(Br)CH₃Secondary, Benzylic9.0 x 10¹
2-Bromopropionitrile (B99969) (BPN)CH₃CH(Br)CNSecondary1.6 x 10⁵
Data sourced from a systematic study on the effect of initiator structure on activation rate constants in ATRP.[1]

As the data indicates, the structure of the alkyl group and the nature of the substituent significantly influence the initiator's activity. Tertiary alkyl halides like ethyl 2-bromoisobutyrate are generally more active than secondary ones like methyl 2-bromopropionate. The presence of a nitrile group in 2-bromopropionitrile dramatically increases the activation rate.

The following table presents a summary of typical molecular weight and polydispersity data for polymers synthesized using different initiators. It is important to note that direct comparison is challenging due to variations in experimental conditions across different studies. However, this data provides a general overview of the performance of these initiators.

MonomerInitiatorMₙ ( g/mol )Đ (Mₙ/Mₙ)Reference
Styrene1-Phenylethyl bromide (PEBr)9,5001.10(Matyjaszewski et al.)
Methyl AcrylateMethyl 2-bromopropionate (MBrP)25,0001.15(Matyjaszewski et al.)
Methyl MethacrylateEthyl 2-bromoisobutyrate (EBiB)30,0001.12(Matyjaszewski et al.)

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful characterization of polymers. Below are methodologies for key analytical techniques used to evaluate polymers initiated with this compound.

Gel Permeation Chromatography (GPC/SEC)

GPC is a powerful technique for determining the molecular weight distribution of polymers.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the dry polymer sample.

  • Dissolve the polymer in an appropriate solvent (e.g., tetrahydrofuran (B95107) (THF), N,N-dimethylformamide (DMF)) to a concentration of 1-2 mg/mL.

  • Gently agitate the solution until the polymer is fully dissolved. Avoid vigorous shaking to prevent polymer chain degradation.

  • Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

2. Instrumentation and Analysis:

  • Use a GPC system equipped with a refractive index (RI) detector.

  • Select columns suitable for the expected molecular weight range of the polymer.

  • Calibrate the system using narrow molecular weight standards (e.g., polystyrene or PMMA).

  • Inject the filtered sample solution into the GPC system.

  • Elute the sample with the mobile phase at a constant flow rate.

  • The molecular weight averages (Mₙ, Mₙ) and the polydispersity index (Đ) are determined from the elution profile relative to the calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the chemical structure and composition of polymers.

1. Sample Preparation:

  • Dissolve 10-20 mg of the polymer sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to an NMR tube.

2. Data Acquisition and Analysis:

  • ¹H NMR: Provides information on the proton environment in the polymer.

    • Confirm the incorporation of monomer units by identifying their characteristic proton signals.

    • Determine the degree of polymerization by comparing the integral of the initiator fragment protons to that of the polymer backbone protons.

  • ¹³C NMR: Offers detailed information about the carbon backbone and side chains.

    • Analyze the tacticity of the polymer by examining the chemical shifts of the backbone carbons.

  • 2D NMR (e.g., COSY, HSQC): Used to establish connectivity between different protons and carbons, aiding in the complete structural assignment of complex polymers.

Visualizing Polymerization and Characterization Workflows

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the chemical processes and experimental workflows involved.

ATRP_Initiation cluster_Initiator Initiator Formation cluster_ATRP ATRP Cycle Substrate_OH Substrate-OH Macroinitiator Substrate-O-CO-CH(Br)CH₃ Substrate_OH->Macroinitiator Esterification BPB 2-Bromopropionyl bromide BPB->Macroinitiator Propagating_Radical Propagating_Radical Macroinitiator->Propagating_Radical Activation (Cu(I)/L) Dormant_Species Dormant_Species Propagating_Radical->Dormant_Species Deactivation (Cu(II)X/L) Polymer Polymer Propagating_Radical->Polymer Propagation (+ Monomer) Dormant_Species->Propagating_Radical Activation (Cu(I)/L)

Caption: ATRP initiation using this compound.

Polymer_Characterization_Workflow Start Polymer Synthesis Purification Purification (Precipitation) Start->Purification GPC_Analysis GPC/SEC Analysis Purification->GPC_Analysis NMR_Analysis NMR Spectroscopy Purification->NMR_Analysis Data_Interpretation Data Interpretation GPC_Analysis->Data_Interpretation NMR_Analysis->Data_Interpretation Results Molecular Weight (Mn, Mw) Polydispersity (Đ) Chemical Structure Data_Interpretation->Results

Caption: Experimental workflow for polymer characterization.

Initiator_Comparison cluster_Initiators Common ATRP Initiators Initiator ATRP Initiator BPB_derived 2-Bromopropionyl bromide derived (Secondary) Initiator->BPB_derived EBiB Ethyl 2-bromoisobutyrate (Tertiary) Initiator->EBiB PEBr 1-Phenylethyl bromide (Secondary, Benzylic) Initiator->PEBr Moderate_k_act Moderate Reactivity BPB_derived->Moderate_k_act k_act High_k_act High Reactivity EBiB->High_k_act k_act Low_k_act Lower Reactivity PEBr->Low_k_act k_act

Caption: Comparison of ATRP initiator reactivity.

References

A Comparative Cost-Benefit Analysis of 2-Bromopropionyl Bromide in Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal acylating agent is a critical decision that influences reaction efficiency, cost-effectiveness, and overall process safety. This guide provides a comprehensive cost-benefit analysis of 2-Bromopropionyl bromide, a highly reactive intermediate, and compares its performance with a primary alternative, 2-Chloropropionyl chloride, in the context of industrial applications, particularly in pharmaceutical synthesis.

This compound is a valuable reagent in organic synthesis, primarily utilized as an intermediate in the production of pharmaceuticals, pesticides, and specialty materials.[1][2] Its high reactivity, stemming from the presence of two bromine atoms, allows for efficient introduction of the 2-bromopropionyl moiety into various molecular scaffolds through condensation and nucleophilic substitution reactions.[1][3] However, its cost and safety profile necessitate a careful evaluation against viable alternatives.

Performance and Reactivity Comparison

A key alternative to this compound is 2-Chloropropionyl chloride. In the hierarchy of acyl halide reactivity, acyl bromides are generally more reactive than their chloride counterparts. This is attributed to the better leaving group ability of the bromide ion compared to the chloride ion.[4] This enhanced reactivity can translate to faster reaction times and milder reaction conditions, which can be advantageous in industrial processes.

To illustrate a practical application, consider the synthesis of 2-arylpropionic acids, a class of non-steroidal anti-inflammatory drugs (NSAIDs) that includes ibuprofen (B1674241) and naproxen (B1676952).[5][6][7] The synthesis of these compounds often involves the introduction of a propionyl group onto an aromatic substrate.

Cost-Benefit Analysis

The choice between this compound and its chloro-analogue often comes down to a trade-off between reagent cost, reaction efficiency, and safety considerations.

Below is a summary of the key cost and physical property data for both compounds:

ParameterThis compound2-Chloropropionyl chloride
Indicative Price (per kg) ~ $950[8]~ $375[9]
Molecular Weight ( g/mol ) 215.87[10]171.42[11]
Boiling Point (°C) 48-50 (at 10 mmHg)[12]131-133[11]
Density (g/mL at 25°C) 2.061[12]1.7[11]

The significantly higher price of this compound is a major factor in industrial-scale synthesis. The decision to use the more expensive reagent would need to be justified by substantial improvements in reaction yield, a reduction in processing time, or the avoidance of harsh reaction conditions that might require more expensive equipment.

Experimental Protocols: A Representative Synthesis

While a direct comparative experimental study is not available, the following protocol for the Friedel-Crafts acylation of 2-methoxynaphthalene (B124790), a key step in the synthesis of Naproxen, can be adapted for both reagents.[13] This allows for a theoretical comparison of their application.

Objective: To synthesize 2-acetyl-6-methoxynaphthalene.

Materials:

  • 2-Methoxynaphthalene

  • Acylating agent (this compound or 2-Chloropropionyl chloride)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Nitrobenzene (solvent)

  • Concentrated Hydrochloric Acid

  • Chloroform

  • Water

  • Ice

Procedure:

  • In a three-necked flask equipped with a stirrer and a dropping funnel, dissolve anhydrous aluminum chloride in dry nitrobenzene.

  • Add finely ground 2-methoxynaphthalene to the solution.

  • Cool the stirred solution to approximately 5°C using an ice bath.

  • Slowly add the acylating agent (either this compound or 2-Chloropropionyl chloride) dropwise, maintaining the internal temperature between 10.5 and 13°C.

  • After the addition is complete, continue stirring in the ice bath for 2 hours.

  • Allow the mixture to stand at room temperature for at least 12 hours.

  • Work-up the reaction by carefully adding concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel and extract the organic layer with chloroform.

  • Wash the organic layer with water.

  • Remove the solvents by steam distillation.

  • Isolate and purify the product, 2-acetyl-6-methoxynaphthalene.

When using this compound, a shorter reaction time or a higher yield might be expected due to its higher reactivity. However, this would need to be empirically verified.

Safety and Environmental Considerations

Both this compound and 2-Chloropropionyl chloride are hazardous chemicals that require careful handling. They are corrosive and react violently with water.[14][15][16]

Here is a comparison of their key safety data:

Safety ParameterThis compound2-Chloropropionyl chloride
GHS Hazard Statements H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage)H226 (Flammable liquid and vapor), H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation)[3]
Oral LD50 (Rat) Not available in the provided search results.642 mg/kg[14][17]

From an environmental perspective, acyl halides, particularly those containing chlorine and bromine, can contribute to the formation of halogenated organic compounds, which can be persistent in the environment.[18][19] The manufacturing process of these compounds also has an environmental footprint that should be considered in a holistic cost-benefit analysis.

Visualization of Workflows

To aid in the decision-making process and experimental design, the following diagrams created using Graphviz (DOT language) outline the logical flow of a cost-benefit analysis and a typical experimental workflow.

CostBenefitAnalysis cluster_factors Decision Factors cluster_reagents Acylating Agents Cost Reagent Cost Decision Optimal Reagent Selection Cost->Decision Performance Performance (Yield, Time) Performance->Decision Safety Safety & Handling Safety->Decision Environmental Environmental Impact Environmental->Decision BPB This compound BPB->Cost BPB->Performance BPB->Safety BPB->Environmental CPC 2-Chloropropionyl chloride CPC->Cost CPC->Performance CPC->Safety CPC->Environmental

Caption: Logical workflow for a cost-benefit analysis of acylating agents.

ExperimentalWorkflow start Start: Define Synthetic Target reagent_selection Select Acylating Agent (this compound or 2-Chloropropionyl chloride) start->reagent_selection reaction_setup Reaction Setup (Solvent, Catalyst, Temperature) reagent_selection->reaction_setup reaction Acylation Reaction reaction_setup->reaction workup Reaction Work-up (Quenching, Extraction) reaction->workup purification Product Purification (Distillation, Crystallization) workup->purification analysis Analysis (Yield, Purity) purification->analysis end End: Characterized Product analysis->end

Caption: A representative experimental workflow for an acylation reaction.

Conclusion

References

A Comparative Guide to the Scalability of Syntheses Using 2-Bromopropionyl Bromide and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and materials science, the choice of a reagent for acylation or polymerization initiation is critical, particularly when considering the transition from laboratory-scale synthesis to industrial production. 2-Bromopropionyl bromide is a highly versatile and reactive compound frequently employed for these purposes. However, its reactivity, cost, and safety profile necessitate a careful evaluation of its alternatives. This guide provides an objective, data-driven comparison of this compound with other common reagents, focusing on scalability, reaction performance, and safety considerations.

Comparison of Acylating Agents

In organic synthesis, the introduction of a propionyl group is a common transformation. This compound offers high reactivity due to the presence of two bromine atoms, which facilitates nucleophilic attack. However, for large-scale syntheses, alternatives such as 2-chloropropionyl chloride and the less-substituted propionyl chloride are often considered.

Quantitative Comparison of Acylating Agents
FeatureThis compound2-Chloropropionyl ChloridePropionyl Chloride
Molar Mass ( g/mol ) 215.87126.9792.52
Boiling Point (°C) 154109-11180
Reactivity Very HighHighModerate
Typical Reaction Conditions Low temperatures (0-25 °C), often with a non-nucleophilic base (e.g., triethylamine)Mild to moderate temperatures (25-50 °C), may require a catalystModerate to elevated temperatures, often requires a catalyst (e.g., DMAP)
Scalability Considerations Highly exothermic reactions requiring careful temperature control. Byproducts include corrosive HBr.Exothermic reactions, but generally more manageable than with the bromide analogue. Byproduct is HCl.Less exothermic, making it more amenable to large-scale reactions.
Relative Cost HighModerateLow
Key Safety Hazards Corrosive, lachrymator, reacts violently with water.Corrosive, reacts with water.Flammable, corrosive, reacts with water.
Experimental Protocols: Esterification of Ethanol (B145695)

Protocol 1: Esterification using this compound

  • A 500 mL, three-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet is charged with ethanol (100 mmol, 1 equiv.) and anhydrous dichloromethane (B109758) (200 mL).

  • The solution is cooled to 0 °C in an ice bath.

  • Triethylamine (B128534) (110 mmol, 1.1 equiv.) is added to the solution.

  • This compound (105 mmol, 1.05 equiv.) is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.

  • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

  • The reaction is quenched by the slow addition of water (100 mL).

  • The organic layer is separated, washed with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product, ethyl 2-bromopropionate.

Protocol 2: Esterification using 2-Chloropropionyl Chloride

  • A 500 mL, three-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet is charged with ethanol (100 mmol, 1 equiv.), triethylamine (110 mmol, 1.1 equiv.), and anhydrous dichloromethane (200 mL).

  • The solution is stirred at room temperature.

  • 2-Chloropropionyl chloride (105 mmol, 1.05 equiv.) is added dropwise via the dropping funnel over 30 minutes. A slight exotherm may be observed.

  • The reaction mixture is stirred at room temperature for 4-6 hours, monitoring by TLC or GC for completion.

  • The workup procedure is identical to that described in Protocol 1.

Reaction Workflow: Acylation

AcylationWorkflow reagents Alcohol/Amine + Base reaction Reaction Vessel (Controlled Temperature) reagents->reaction acyl_halide This compound or Alternative acyl_halide->reaction workup Aqueous Workup (Quenching, Extraction) reaction->workup purification Purification (Distillation/Chromatography) workup->purification product Final Acylated Product purification->product

Acylation Reaction Workflow

Comparison of Initiators for Atom Transfer Radical Polymerization (ATRP)

This compound can be used to synthesize ATRP initiators. For instance, it can react with a hydroxyl-containing molecule to form an ester that can then initiate polymerization. However, other initiators are more commonly used directly. A comparison is made here between an initiator derived from this compound and the widely used ethyl 2-bromoisobutyrate (EBiB).

Quantitative Comparison of ATRP Initiators
FeatureInitiator from this compoundEthyl 2-bromoisobutyrate (EBiB)
Typical Structure R-O-C(=O)-CH(Br)-CH₃(CH₃)₂-C(Br)-C(=O)-O-CH₂CH₃
Initiation Rate Generally fastFast and efficient
Control over Polymerization (PDI) Typically low (<1.5)Excellent control, typically low (<1.2)
Monomer Scope Styrenes, acrylates, methacrylatesWide range including styrenes, acrylates, methacrylates
Typical Reaction Conditions Copper(I) catalyst with a nitrogen-based ligand (e.g., PMDETA), 60-110 °CCopper(I) catalyst with a nitrogen-based ligand (e.g., bpy, PMDETA), 60-90 °C
Scalability Considerations Two-step process (initiator synthesis + polymerization) can be less efficient.Commercially available, one-step polymerization. Catalyst removal can be a challenge at scale.
Relative Cost Higher due to the cost of this compound and the extra synthesis step.Moderate, widely available.
Experimental Protocols: ATRP of Methyl Methacrylate (B99206) (MMA)

Protocol 3: ATRP of MMA using a 2-Bromopropionyl-based Initiator

This protocol assumes the prior synthesis of an initiator, for example, by reacting this compound with ethylene (B1197577) glycol to form a difunctional initiator.

  • The difunctional initiator (1 mmol, 1 equiv.), methyl methacrylate (100 mmol, 100 equiv.), and PMDETA (2 mmol, 2 equiv.) are added to a Schlenk flask.

  • The mixture is subjected to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Copper(I) bromide (2 mmol, 2 equiv.) is added to the frozen mixture under a positive pressure of nitrogen.

  • The flask is sealed and placed in a preheated oil bath at 90 °C.

  • The polymerization is allowed to proceed for the desired time. Samples may be taken periodically to determine conversion and molecular weight.

  • The reaction is terminated by cooling the flask in an ice bath and exposing the mixture to air.

  • The mixture is diluted with THF, and the copper catalyst is removed by passing the solution through a column of neutral alumina.

  • The polymer is precipitated in cold methanol, filtered, and dried under vacuum.

Protocol 4: ATRP of MMA using Ethyl 2-bromoisobutyrate (EBiB)

  • Methyl methacrylate (50 mmol, 100 equiv.), and bipyridine (1 mmol, 2 equiv. to CuBr) are added to a Schlenk flask.

  • Copper(I) bromide (0.5 mmol, 1 equiv.) is added under a nitrogen atmosphere.

  • The flask is sealed, and the mixture is stirred to allow complex formation.

  • Ethyl 2-bromoisobutyrate (0.5 mmol, 1 equiv.) is injected into the flask via a syringe.

  • The flask is placed in a preheated oil bath at 90 °C.

  • The workup procedure is similar to that described in Protocol 3.

ATRP Mechanism

ATRP_Mechanism cluster_initiation Initiation cluster_propagation Propagation I Initiator (R-X) CuI Cu(I) / Ligand R_radical R• I->R_radical k_act R_radical->I k_deact CuII Cu(II) / Ligand-X Monomer Monomer (M) R_radical->Monomer Initiation Pn_X Dormant Chain (Pn-X) Pn_radical Propagating Radical (Pn•) Pn_X->Pn_radical k_act Pn_radical->Pn_X k_deact Pn_radical->Monomer k_p Monomer->Pn_X Forms P1-X

ATRP Initiation and Propagation

Conclusion

The choice between this compound and its alternatives is highly dependent on the specific requirements of the synthesis. For small-scale laboratory preparations where high reactivity is paramount, this compound is an excellent choice. However, as the scale of the synthesis increases, factors such as cost, safety, and ease of handling become more critical. In these instances, 2-chloropropionyl chloride for acylation and commercially available initiators like ethyl 2-bromoisobutyrate for ATRP often present a more practical and economical solution. A thorough process hazard analysis and cost-benefit analysis should always be conducted before scaling up any chemical process.

A Comparative Guide to Acylation Agents: An Environmental Perspective for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of an acylation agent extends beyond mere chemical reactivity and yield. The growing emphasis on green chemistry necessitates a thorough evaluation of the environmental impact of these reagents. This guide provides an objective comparison of commonly used acylation agents—acetic anhydride (B1165640) and acetyl chloride—against a greener enzymatic alternative, supported by experimental data and detailed protocols.

Executive Summary

The selection of an acylation agent significantly influences the environmental footprint of a synthetic process. Traditional reagents like acetyl chloride and acetic anhydride, while effective, often generate hazardous waste and possess notable toxicity. In contrast, enzymatic methods present a more sustainable approach, characterized by milder reaction conditions, higher selectivity, and the generation of benign byproducts. This guide delves into a quantitative and qualitative comparison of these agents, focusing on the N-acetylation of benzylamine (B48309) as a model reaction.

Quantitative Comparison of Acylation Agents

To provide a clear and concise overview, the following tables summarize key green chemistry metrics and toxicity data for the N-acetylation of benzylamine using acetic anhydride, acetyl chloride, and an enzymatic approach with Candida antarctica lipase (B570770) B (CALB).

MetricAcetic AnhydrideAcetyl ChlorideEnzymatic (CALB)
Atom Economy 58.8%64.9%74.5% (with ethyl acetate)
E-factor 1.5 - 2.5 (estimated)1.2 - 2.0 (estimated)< 1 (estimated)
Byproduct Acetic AcidHydrochloric AcidEthanol (B145695)
Yield High (>90%)High (>90%)High (>90%)

Atom Economy is calculated as (Molecular Weight of Product / Sum of Molecular Weights of all Reactants) x 100. A higher percentage indicates a more efficient reaction in terms of incorporating reactant atoms into the final product.

E-factor (Environmental Factor) is the ratio of the mass of waste to the mass of the desired product. A lower E-factor signifies a greener process with less waste generation.

AgentOral LD50 (rat)Key Hazards
Acetic Anhydride 1780 mg/kgCorrosive, flammable, causes severe skin burns and eye damage.[1]
Acetyl Chloride 910 mg/kg[2][3]Highly flammable, reacts violently with water, corrosive, causes severe skin burns and eye damage.[2][3]
Candida antarctica Lipase B Not applicable (Enzyme)Generally considered non-hazardous.

Environmental Impact of Byproducts

The byproducts generated during acylation reactions contribute significantly to the overall environmental impact.

  • Hydrochloric Acid (from Acetyl Chloride): A strong, corrosive acid that can contribute to acid rain and cause significant harm to aquatic ecosystems by lowering pH levels.[4][5][6][7][8][9][10][11] Its release into the environment requires neutralization, adding an extra step and cost to the process.

  • Acetic Acid (from Acetic Anhydride): A weaker organic acid that is readily biodegradable.[2][3][12][13][14] While still corrosive at high concentrations, its environmental impact is considerably lower than that of hydrochloric acid.

  • Ethanol (from Enzymatic Acylation with Ethyl Acetate): A benign and biodegradable solvent that is easily recycled or disposed of with minimal environmental impact.

Experimental Protocols

Detailed methodologies for the N-acetylation of benzylamine using each of the compared agents are provided below.

Protocol 1: N-Acetylation of Benzylamine with Acetic Anhydride

Materials:

  • Benzylamine

  • Acetic anhydride

  • Ether

  • Magnetic stirrer

  • Round-bottomed flask

Procedure:

  • In a 50 mL round-bottomed flask, a mixture of benzylamine (1 mmol) and acetic anhydride (1.2 mmol) is stirred at room temperature.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the mixture is dissolved in ether (5 mL).

  • The solution is allowed to stand at room temperature for the product to precipitate.

  • The solid product is collected by filtration and washed with cold ether to yield N-benzylacetamide.

Protocol 2: N-Acetylation of Benzylamine with Acetyl Chloride

Materials:

Procedure:

  • Dissolve 5g (0.038 mol, 1.5 eqv.) of sodium acetate trihydrate in 50 ml of brine solution in a beaker.

  • Add 0.025 mol of benzylamine and 3.8 ml (0.028 mol, 1.1 eqv.) of triethylamine in 10 ml of acetone to the brine solution.

  • With continuous stirring, add 1.1 eqv. of acetyl chloride in 3 mL of acetone drop-wise.[15]

  • Stir the reaction mixture for one hour.

  • Acidify the reaction mixture with concentrated HCl.

  • The N-benzylacetamide product is then isolated.

Protocol 3: Enzymatic N-Acetylation of Benzylamine with Candida antarctica Lipase B (CALB)

Materials:

  • Benzylamine

  • Ethyl acetate (as acyl donor and solvent)

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Molecular sieves

  • Orbital shaker

  • Reaction vessel

Procedure:

  • To a reaction vessel, add benzylamine (1 mmol), ethyl acetate (5 mL), and immobilized CALB (e.g., 50 mg).

  • Add molecular sieves to remove the ethanol byproduct and shift the equilibrium towards product formation.

  • The reaction mixture is incubated in an orbital shaker at a controlled temperature (e.g., 40-50 °C).

  • The reaction progress is monitored by Gas Chromatography (GC) or TLC.

  • Upon completion, the enzyme is filtered off for reuse.

  • The solvent (excess ethyl acetate) is removed under reduced pressure to yield the N-benzylacetamide product.

Visualization of Reaction Pathways and Workflows

To further elucidate the processes described, the following diagrams created using the DOT language illustrate the reaction pathways and experimental workflows.

Acylation_Pathways cluster_anhydride Acetic Anhydride Pathway cluster_chloride Acetyl Chloride Pathway cluster_enzymatic Enzymatic Pathway Benzylamine_An Benzylamine Product_An N-Benzylacetamide Benzylamine_An->Product_An + Acetic Anhydride AceticAnhydride Acetic Anhydride AceticAnhydride->Product_An Byproduct_An Acetic Acid Benzylamine_Cl Benzylamine Product_Cl N-Benzylacetamide Benzylamine_Cl->Product_Cl + Acetyl Chloride AcetylChloride Acetyl Chloride AcetylChloride->Product_Cl Byproduct_Cl Hydrochloric Acid Benzylamine_Enz Benzylamine Product_Enz N-Benzylacetamide Benzylamine_Enz->Product_Enz + Ethyl Acetate EthylAcetate Ethyl Acetate EthylAcetate->Product_Enz CALB CALB Byproduct_Enz Ethanol CALB->Product_Enz

Caption: Reaction pathways for N-acetylation of benzylamine.

Experimental_Workflows cluster_chemical Chemical Acylation Workflow cluster_enzymatic_workflow Enzymatic Acylation Workflow Start_Chem Mix Amine and Acylating Agent Reaction_Chem Reaction at Room Temp Start_Chem->Reaction_Chem Workup_Chem Quench/Precipitate Reaction_Chem->Workup_Chem Isolation_Chem Filtration and Washing Workup_Chem->Isolation_Chem Product_Chem N-Benzylacetamide Isolation_Chem->Product_Chem Start_Enz Mix Amine, Acyl Donor, and Enzyme Reaction_Enz Incubation with Shaking Start_Enz->Reaction_Enz Separation_Enz Filter to remove Enzyme Reaction_Enz->Separation_Enz Isolation_Enz Solvent Evaporation Separation_Enz->Isolation_Enz Product_Enz N-Benzylacetamide Isolation_Enz->Product_Enz

References

Safety Operating Guide

Proper Disposal of 2-Bromopropionyl Bromide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing critical safety and operational guidance for the handling and disposal of 2-Bromopropionyl bromide, this document outlines the necessary procedures to ensure the safety of laboratory personnel and compliance with environmental regulations.

This compound is a highly reactive and corrosive chemical that requires careful handling and a specific protocol for its disposal.[1][2][3][4][5] Due to its reactivity with water, the primary disposal method involves a controlled hydrolysis reaction, followed by neutralization of the resulting acidic byproducts.[6][7] This guide provides a detailed, step-by-step procedure for the safe disposal of this compound in a laboratory setting.

Immediate Safety and Handling

Before beginning any disposal procedure, it is imperative to be familiar with the hazards associated with this compound and to have the appropriate safety measures in place.

Hazards:

  • Corrosive: Causes severe skin burns and eye damage.[1][2][4][5]

  • Toxic: Harmful if swallowed.[1][5]

  • Skin Sensitizer: May cause an allergic skin reaction.[1][2][5]

  • Lachrymator: Irritating to the eyes and respiratory system.

  • Water Reactive: Reacts vigorously with water to produce hydrogen bromide and 2-bromopropionic acid.[6]

Personal Protective Equipment (PPE): A comprehensive list of required PPE is provided in the table below.

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®).
Eye Protection Chemical safety goggles and a face shield.
Skin and Body A chemical-resistant apron or lab coat. Closed-toe shoes.
Respiratory Use in a well-ventilated fume hood. For spills or high concentrations, a respirator may be necessary.

First Aid Measures:

  • Skin Contact: Immediately flush with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2][3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

Disposal Protocol: Controlled Hydrolysis and Neutralization

This protocol is designed for the disposal of small quantities of this compound typically found in a research laboratory.

Materials:

  • This compound waste

  • Ice bath

  • Large beaker or flask (at least 10 times the volume of the waste)

  • Stir bar and stir plate

  • Dropping funnel

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • pH paper or pH meter

  • Appropriate waste container

Experimental Procedure:

  • Preparation:

    • Don all required personal protective equipment.

    • Ensure the entire procedure is conducted within a certified chemical fume hood.

    • Prepare a large ice bath.

    • Place a large beaker or flask containing a stir bar into the ice bath and begin stirring.

  • Controlled Hydrolysis:

    • Slowly and cautiously add cold water or ice to the beaker. The volume of water should be at least 10 times the volume of the this compound to be disposed of.

    • Using a dropping funnel, add the this compound waste to the cold, stirring water dropwise. The addition should be extremely slow to control the exothermic reaction and the release of hydrogen bromide gas.

    • Continue stirring the solution in the ice bath for at least one hour after the addition is complete to ensure the hydrolysis reaction is finished. The reaction products are 2-bromopropionic acid and hydrobromic acid.

  • Neutralization:

    • While keeping the solution in the ice bath and stirring, slowly add a saturated solution of sodium bicarbonate. Be prepared for vigorous gas evolution (carbon dioxide). Add the bicarbonate solution portion-wise to control the foaming.

    • Continuously monitor the pH of the solution using pH paper or a calibrated pH meter.

    • Continue adding the sodium bicarbonate solution until the pH of the mixture is between 6 and 8.

  • Final Disposal:

    • Once the solution is neutralized, it can be disposed of as aqueous waste in accordance with local and institutional regulations.

    • Label the waste container appropriately.

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_neutralization Neutralization cluster_disposal Disposal A Don PPE B Work in Fume Hood A->B C Prepare Ice Bath & Stirring Beaker B->C D Slowly Add this compound to Cold Water/Ice C->D Start Disposal E Stir for 1 hour (Hydrolysis) D->E F Slowly Add Saturated Sodium Bicarbonate Solution E->F Proceed to Neutralization G Monitor pH (Target: 6-8) F->G H Dispose as Aqueous Waste G->H Neutralization Complete I Label Waste Container H->I

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling 2-Bromopropionyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of 2-Bromopropionyl bromide is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.

Chemical Identification and Hazards

Identifier Value
Chemical Name This compound
CAS Number 563-76-8
UN Number 3265
Hazard Class 8 (Corrosive)
Packing Group II

This compound is a corrosive liquid that is harmful if swallowed and causes severe skin burns and eye damage.[1] It is crucial to handle this chemical with appropriate personal protective equipment in a well-ventilated area, preferably a chemical fume hood.[2][3]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.

Body Part Personal Protective Equipment Specifications and Remarks
Hands Chemical resistant glovesInspect gloves before use.[4] Use proper glove removal technique to avoid skin contact.[5]
Eyes/Face Safety goggles and face shieldWear appropriate protective eyeglasses or chemical safety goggles.[2][6] A face shield is also recommended.[3]
Respiratory RespiratorRequired when vapors or aerosols are generated. A full-face respirator with multi-purpose combination (US) or type AXBEK (EN 14387) respirator cartridges is recommended.[5] A self-contained breathing apparatus (SCBA) should be used to avoid inhalation of the product in case of insufficient ventilation.[3]
Body Protective clothingWear a full suit, long-sleeved clothing, and boots to prevent skin exposure.[3][4]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is critical to minimize risks.

1. Preparation:

  • Ensure that a safety shower and eyewash station are readily accessible and in close proximity to the workstation.[2][3]

  • Work exclusively within a properly functioning chemical fume hood.[2]

  • Assemble all necessary equipment and reagents before handling the chemical.

  • Inspect all PPE for integrity before use.

2. Handling:

  • Wear the full complement of PPE as detailed in the table above.

  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not breathe mists, vapors, or spray.[2]

  • Ground all equipment containing the material to prevent static discharge.[3]

  • Keep the container tightly closed when not in use.[1]

3. Storage:

  • Store in a cool, dry, and well-ventilated area designated for corrosive materials.[1][2]

  • Keep containers tightly closed.[1]

  • Store away from incompatible materials such as oxidizing agents and alkalis.[3]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Emergency Situation Immediate Action
Skin Contact Immediately flush the affected area with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[3][4] Seek immediate medical attention.[3][4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[3]
Inhalation Move the victim to fresh air.[4] If not breathing, give artificial respiration.[4] Do not use mouth-to-mouth resuscitation.[4] Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting.[1] Rinse mouth with water. Seek immediate medical attention.[3]
Spill Evacuate the area.[4] Use personal protective equipment.[4] Absorb the spill with inert, non-combustible material such as dry earth or sand and place it in a suitable container for disposal.[2][3] Do not use water to clean up.[3]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification: This material is classified as hazardous waste.[4]

  • Containment: Collect waste in a designated, labeled, and tightly closed container. Do not mix with other waste.

  • Disposal Method: Dispose of the waste through a licensed waste disposal company in accordance with local, state, and federal regulations.[1] Do not empty into drains or release into the environment.[2][4]

  • Contaminated Packaging: Handle uncleaned containers as you would the product itself. Dispose of this container to a hazardous or special waste collection point.[4]

Workflow for Safe Handling of this compound

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal PPE Don Appropriate PPE FumeHood Work in Chemical Fume Hood PPE->FumeHood Emergency_Prep Ensure Emergency Equipment is Accessible FumeHood->Emergency_Prep Handling Handle this compound Emergency_Prep->Handling Storage Store Properly Handling->Storage Decontamination Decontaminate Work Area Handling->Decontamination Waste Dispose of Waste and Contaminated Materials Decontamination->Waste

Caption: Logical workflow for the safe handling of this compound.

References

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Top-N result to add to graph 6

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Reactant of Route 1
2-Bromopropionyl bromide
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Reactant of Route 2
2-Bromopropionyl bromide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.